molecular formula C23H29ClN4O3 B571468 Cfm 1571 hydrochloride

Cfm 1571 hydrochloride

Numéro de catalogue: B571468
Poids moléculaire: 445.0 g/mol
Clé InChI: DFVHCFCSCUCAPD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Cfm 1571 hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C23H29ClN4O3 and its molecular weight is 445.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-benzyl-5-[3-(dimethylamino)propoxy]-N-(4-methoxyphenyl)pyrazole-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3.ClH/c1-26(2)14-7-15-30-22-16-21(27(25-22)17-18-8-5-4-6-9-18)23(28)24-19-10-12-20(29-3)13-11-19;/h4-6,8-13,16H,7,14-15,17H2,1-3H3,(H,24,28);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVHCFCSCUCAPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=NN(C(=C1)C(=O)NC2=CC=C(C=C2)OC)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Formin-Like 2 (FMNL2) Signaling Axis: A Technical Guide to a Key Regulator of Cytoskeletal Dynamics and a Target for Therapeutic Intervention

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Formin-Like 2 (FMNL2), a member of the diaphanous-related formins (DRFs), is a critical regulator of actin cytoskeletal dynamics.[1][2][3] Its role in orchestrating processes such as cell motility, invasion, and morphogenesis has positioned it as a significant target in various pathological conditions, particularly in cancer metastasis.[2][4][5] This technical guide provides an in-depth overview of the FMNL2 signaling pathway, its mechanism of action, and the experimental methodologies used to investigate its function. This document is intended to serve as a comprehensive resource for researchers developing therapeutic agents, such as Cfm 1571 hydrochloride, that target FMNL2.

Core Mechanism of Action: FMNL2 as a Modulator of the Actin Cytoskeleton

FMNL2 functions as a downstream effector of Rho family GTPases, particularly RhoC and Cdc42, to control actin-dependent processes.[1][2][6] The FMNL2 protein contains several key functional domains, including a GTPase-binding domain (GBD), a formin homology 1 (FH1) domain, and a formin homology 2 (FH2) domain. The canonical activation of FMNL2 is thought to occur through the binding of active, GTP-bound Rho GTPases to the GBD, which alleviates autoinhibition and allows the FH2 domain to nucleate and elongate unbranched actin filaments.[6]

The primary function of FMNL2 is to drive the assembly and turnover of actin filaments, which are essential for the formation of cellular protrusions like lamellipodia and filopodia.[2] This activity is central to cell migration and invasion.[2][5][7]

The FMNL2 Signaling Pathway

FMNL2 is a key node in signaling pathways that link extracellular cues to changes in the actin cytoskeleton. The core signaling axis involves the activation of Rho GTPases, which in turn activate FMNL2.

Upstream Regulation by Rho GTPases

Several studies have established FMNL2 as a specific effector of RhoC.[6] The interaction between active RhoC and the GBD of FMNL2 is a critical step in initiating FMNL2's actin-nucleating activity.[6] FMNL2 has also been shown to be activated by RhoA and Cdc42.[1] This upstream regulation is a pivotal point for controlling cell motility.

Downstream Effects on the Actin Cytoskeleton and Cell Behavior

Once activated, FMNL2 promotes actin polymerization, contributing to the formation of stress fibers and other actin-based structures.[1] This regulation of the cytoskeleton directly impacts:

  • Cell Motility and Invasion: By promoting the formation of invasive protrusions, FMNL2 enhances the ability of cells to migrate and invade surrounding tissues.[1][2][5]

  • Epithelial-Mesenchymal Transition (EMT): FMNL2 has been implicated in promoting EMT, a key process in cancer progression.[2][4]

  • Angiogenesis: Recent evidence suggests that FMNL2 can promote angiogenesis by interacting with epidermal growth factor-like protein 6 (EGFL6).[4]

The following diagram illustrates the central role of FMNL2 in the Rho GTPase signaling pathway.

FMNL2_Signaling_Pathway cluster_upstream Upstream Signals cluster_core FMNL2 Regulation cluster_downstream Downstream Effects Extracellular Signals Extracellular Signals RhoGEFs RhoGEFs Extracellular Signals->RhoGEFs activate RhoGTPases RhoA, RhoC, Cdc42 (Inactive) RhoGEFs->RhoGTPases activate ActiveRhoGTPases RhoA-GTP, RhoC-GTP, Cdc42-GTP (Active) RhoGTPases->ActiveRhoGTPases GTP binding FMNL2_inactive FMNL2 (Autoinhibited) ActiveRhoGTPases->FMNL2_inactive binds & activates FMNL2_active FMNL2 (Active) FMNL2_inactive->FMNL2_active Actin G-actin FMNL2_active->Actin promotes polymerization Angiogenesis Angiogenesis FMNL2_active->Angiogenesis via EGFL6 Actin_Filaments F-actin (Filaments) Actin->Actin_Filaments Cell_Motility Cell Motility & Invasion Actin_Filaments->Cell_Motility EMT Epithelial-Mesenchymal Transition Actin_Filaments->EMT

FMNL2 Signaling Pathway

Quantitative Data for FMNL2 Inhibitors

The development of specific inhibitors for FMNL2, such as the putative this compound, requires rigorous quantitative assessment of their activity. The following table outlines the key parameters that would be determined to characterize the potency and efficacy of such a compound.

ParameterDescriptionExample Value
IC50 The half-maximal inhibitory concentration of the compound against FMNL2's actin polymerization activity.Data not available
Kd The equilibrium dissociation constant, representing the binding affinity of the compound to FMNL2.Data not available
Cellular Potency (EC50) The half-maximal effective concentration of the compound for inhibiting a cellular process, such as cell migration.Data not available
In Vivo Efficacy The effectiveness of the compound in a relevant animal model, often measured as tumor growth inhibition or reduction in metastasis.Data not available

Experimental Protocols for Studying FMNL2

A variety of experimental techniques are employed to investigate the function of FMNL2 and the effects of its inhibitors.

Western Blotting

Objective: To detect and quantify the expression levels of FMNL2 and other proteins in the signaling pathway in cell lysates or tissue homogenates.

Methodology:

  • Protein Extraction: Cells or tissues are lysed in a buffer containing detergents and protease inhibitors to extract total protein.

  • Protein Quantification: The total protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with a primary antibody specific for the protein of interest (e.g., anti-FMNL2), followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The signal is detected using a chemiluminescent substrate and imaged.

siRNA-based Gene Silencing

Objective: To specifically reduce the expression of FMNL2 to study its functional role.

Methodology:

  • siRNA Design: Small interfering RNAs (siRNAs) targeting the FMNL2 mRNA are designed and synthesized.

  • Transfection: Cells are transfected with the FMNL2-specific siRNAs or a non-targeting control siRNA using a transfection reagent.

  • Incubation: Cells are incubated for 48-72 hours to allow for the degradation of the target mRNA and protein.

  • Functional Assays: The effects of FMNL2 knockdown on cellular processes such as migration, invasion, or proliferation are assessed.

  • Validation: The efficiency of knockdown is confirmed by Western blotting or qRT-PCR.

The following diagram outlines a typical workflow for an siRNA-based experiment to study FMNL2 function.

siRNA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Culture Cells Transfection Transfect Cells Cell_Culture->Transfection siRNA_Prep Prepare FMNL2 siRNA & Control siRNA siRNA_Prep->Transfection Incubation Incubate (48-72h) Transfection->Incubation Validation Validate Knockdown (Western Blot / qRT-PCR) Incubation->Validation Functional_Assay Perform Functional Assays (e.g., Migration, Invasion) Incubation->Functional_Assay

References

Cfm 1571 Hydrochloride: A Technical Guide to Synthesis, Chemical Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cfm 1571 hydrochloride is a potent, cell-permeable small molecule that acts as a stimulator of the nitric oxide (NO) receptor, soluble guanylate cyclase (sGC).[1][2] By activating sGC, Cfm 1571 triggers an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger involved in various physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission.[2][3][4] This technical guide provides a comprehensive overview of the synthesis of this compound, its detailed chemical properties, and its mechanism of action. It is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development who are interested in the therapeutic potential of sGC modulators.

Chemical Properties and Data

This compound is the hydrochloride salt of 1-Benzyl-3-(3-(dimethylamino)propoxy)-N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide.[5] It is a white to off-white solid powder.[1] While noted to have low oral bioavailability and potency, it serves as a valuable research tool for studying the NO-sGC-cGMP signaling pathway.[2][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C23H29ClN4O3[1][5]
Molecular Weight 444.95 g/mol [1][3]
CAS Number 1215548-30-3[1][3][5]
Appearance White to off-white solid powder[1]
Purity ≥99%[3]
Solubility Soluble to 100 mM in DMSO and water[3]
Storage Store at +4°C[3]

Table 2: Pharmacological Data for this compound

ParameterValueDescriptionReference
EC50 5.49 μMConcentration for 50% of maximal effect on sGC stimulation[1][2]
IC50 2.84 μMConcentration for 50% inhibition of collagen-stimulated platelet aggregation[1][2]

Synthesis of this compound

The synthesis of Cfm 1571 is a multi-step process involving the formation of a pyrazole (B372694) core, followed by etherification and amide coupling reactions. The final step involves the formation of the hydrochloride salt.

Synthetic Scheme

Synthesis_Scheme A 1-benzyl-3-hydroxy-1H-pyrazole-5-carboxylic acid methyl ester C Dimethylaminopropyl ether intermediate A->C Mitsunobu Reaction (1,1'-(azodicarbonyl)dipiperidine, tributylphosphine) B 3-(dimethylamino)-1-propanol B->C D Carboxylic acid intermediate C->D Basic Hydrolysis F Cfm 1571 (free base) D->F Amide Coupling (HATU) E 4-methoxyaniline E->F G This compound F->G HCl treatment

Caption: Synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of the Dimethylaminopropyl Ether Intermediate

  • Reaction: Mitsunobu reaction between 1-benzyl-3-hydroxy-1H-pyrazole-5-carboxylic acid methyl ester and 3-(dimethylamino)-1-propanol.

  • Reagents: 1-benzyl-3-hydroxy-1H-pyrazole-5-carboxylic acid methyl ester, 3-(dimethylamino)-1-propanol, 1,1'-(azodicarbonyl)dipiperidine (B77770), tributylphosphine (B147548).

  • Procedure: To a solution of 1-benzyl-3-hydroxy-1H-pyrazole-5-carboxylic acid methyl ester and 3-(dimethylamino)-1-propanol in a suitable solvent (e.g., THF), 1,1'-(azodicarbonyl)dipiperidine and tributylphosphine are added portion-wise at 0°C. The reaction mixture is then stirred at room temperature until completion, as monitored by TLC. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Step 2: Hydrolysis to the Carboxylic Acid Intermediate

  • Reaction: Basic hydrolysis of the methyl ester.

  • Reagents: Dimethylaminopropyl ether intermediate, a base (e.g., NaOH or LiOH), a solvent mixture (e.g., THF/water).

  • Procedure: The dimethylaminopropyl ether intermediate is dissolved in a mixture of THF and water. A solution of NaOH or LiOH is added, and the mixture is stirred at room temperature or heated to reflux until the hydrolysis is complete. The reaction mixture is then acidified with a suitable acid (e.g., HCl) to precipitate the carboxylic acid, which is collected by filtration, washed with water, and dried.

Step 3: Amide Coupling to form Cfm 1571 (free base)

  • Reaction: HATU-mediated amide coupling of the carboxylic acid intermediate with 4-methoxyaniline.

  • Reagents: Carboxylic acid intermediate, 4-methoxyaniline, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a non-nucleophilic base (e.g., DIPEA or triethylamine), a suitable solvent (e.g., DMF or DCM).

  • Procedure: The carboxylic acid intermediate, 4-methoxyaniline, and HATU are dissolved in the solvent. The base is added, and the reaction mixture is stirred at room temperature until completion. The solvent is removed in vacuo, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield Cfm 1571 as the free base.

Step 4: Formation of this compound

  • Reaction: Treatment of the free base with hydrochloric acid.

  • Reagents: Cfm 1571 (free base), hydrochloric acid (e.g., as a solution in dioxane or ether).

  • Procedure: The purified Cfm 1571 free base is dissolved in a suitable solvent (e.g., ethyl acetate (B1210297) or methanol). A solution of hydrochloric acid is added dropwise with stirring. The resulting precipitate of this compound is collected by filtration, washed with a non-polar solvent (e.g., ether), and dried under vacuum.

Mechanism of Action and Signaling Pathway

This compound is a stimulator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[1][2] sGC is a heterodimeric hemoprotein that, upon activation, catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2][3]

Cfm 1571 acts as an allosteric modulator of sGC, enhancing its sensitivity to NO and also directly stimulating the enzyme in the absence of NO.[4] This leads to an accumulation of intracellular cGMP, which in turn activates cGMP-dependent protein kinase (PKG). PKG phosphorylates various downstream targets, resulting in a cascade of cellular events.

sGC_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Space NO Nitric Oxide (NO) sGC_inactive sGC (inactive) NO->sGC_inactive binds Cfm1571 Cfm 1571 Cfm1571->sGC_inactive stimulates sGC_active sGC (active) sGC_inactive->sGC_active activation cGMP cGMP sGC_active->cGMP catalyzes conversion GTP GTP GTP->cGMP PKG_inactive PKG (inactive) cGMP->PKG_inactive activates PKG_active PKG (active) PKG_inactive->PKG_active Downstream Downstream Targets PKG_active->Downstream phosphorylates Response Physiological Response (e.g., Vasodilation, Inhibition of Platelet Aggregation) Downstream->Response

Caption: The NO-sGC-cGMP signaling pathway activated by Cfm 1571.

Key Experimental Protocols

In Vitro Soluble Guanylate Cyclase (sGC) Activity Assay

This protocol is designed to measure the ability of Cfm 1571 to stimulate the activity of purified sGC.

  • Materials: Purified sGC enzyme, GTP, [α-³²P]GTP, this compound, reaction buffer (e.g., 50 mM triethanolamine-HCl, pH 7.4, 3 mM MgCl₂, 1 mM cGMP, 1 mM dithiothreitol), phosphodiesterase inhibitor (e.g., IBMX), nitric oxide donor (optional, e.g., DEA/NO).

  • Procedure:

    • Prepare a reaction mixture containing the reaction buffer, GTP, and a trace amount of [α-³²P]GTP.

    • Add purified sGC enzyme to the reaction mixture.

    • Add varying concentrations of this compound to the reaction tubes. Include control tubes with vehicle (e.g., DMSO) and a positive control (e.g., a known sGC activator or NO donor).

    • Initiate the reaction by incubating at 37°C for a defined period (e.g., 10 minutes).

    • Terminate the reaction by adding a stop solution (e.g., 125 mM zinc acetate followed by 125 mM sodium carbonate) to precipitate the unreacted GTP.

    • Separate the [α-³²P]cGMP product from the unreacted [α-³²P]GTP using column chromatography (e.g., Dowex and alumina (B75360) columns).

    • Quantify the amount of [α-³²P]cGMP produced using a scintillation counter.

    • Calculate the specific activity of sGC (e.g., in nmol cGMP/min/mg protein) and plot the dose-response curve for Cfm 1571 to determine its EC50 value.

In Vitro Platelet Aggregation Assay (Collagen-Induced)

This assay evaluates the inhibitory effect of Cfm 1571 on platelet aggregation induced by collagen.

  • Materials: Freshly drawn human or animal blood, anticoagulant (e.g., acid-citrate-dextrose), platelet-rich plasma (PRP), platelet-poor plasma (PPP), collagen solution, this compound, saline or buffer (e.g., Tyrode's buffer).

  • Procedure:

    • Prepare PRP and PPP from whole blood by differential centrifugation.

    • Adjust the platelet count in the PRP to a standardized concentration using PPP.

    • Pre-incubate aliquots of PRP with varying concentrations of this compound or vehicle (DMSO) at 37°C for a short period (e.g., 5-10 minutes) in an aggregometer cuvette with stirring.

    • Initiate platelet aggregation by adding a sub-maximal concentration of collagen to the PRP.

    • Monitor the change in light transmittance through the PRP suspension over time using a platelet aggregometer. Aggregation is recorded as an increase in light transmittance.

    • The maximum aggregation for each concentration of Cfm 1571 is recorded and expressed as a percentage of the control (vehicle-treated) aggregation.

    • Plot the percentage inhibition of platelet aggregation against the concentration of Cfm 1571 to determine the IC50 value.

Experimental_Workflow cluster_sGC sGC Activity Assay cluster_Platelet Platelet Aggregation Assay sGC1 Prepare reaction mixture (GTP, [α-³²P]GTP, buffer) sGC2 Add purified sGC sGC1->sGC2 sGC3 Add Cfm 1571 (various concentrations) sGC2->sGC3 sGC4 Incubate at 37°C sGC3->sGC4 sGC5 Terminate reaction sGC4->sGC5 sGC6 Separate [α-³²P]cGMP sGC5->sGC6 sGC7 Quantify cGMP sGC6->sGC7 sGC8 Determine EC50 sGC7->sGC8 P1 Prepare Platelet-Rich Plasma (PRP) P2 Pre-incubate PRP with Cfm 1571 P1->P2 P3 Induce aggregation with collagen P2->P3 P4 Monitor light transmittance P3->P4 P5 Calculate % inhibition P4->P5 P6 Determine IC50 P5->P6

Caption: Workflow for key in vitro experiments with Cfm 1571.

Conclusion

This compound is a valuable pharmacological tool for investigating the nitric oxide-soluble guanylate cyclase signaling pathway. This guide provides a detailed overview of its synthesis, chemical properties, and biological activity, along with protocols for its characterization. The information presented herein is intended to facilitate further research into the therapeutic potential of sGC modulators in various pathological conditions, including cardiovascular diseases. Researchers are encouraged to consult the primary literature for more in-depth information and specific experimental details.

References

Cfm 1571 Hydrochloride: A Technical Guide to its Role in the Nitric Oxide Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Cfm 1571 hydrochloride, a potent stimulator of soluble guanylate cyclase (sGC), and its integral role within the nitric oxide (NO) signaling pathway. This document details the mechanism of action, quantitative biochemical data, and comprehensive experimental protocols relevant to the study of this compound.

Introduction to the Nitric Oxide Signaling Pathway and Soluble Guanylate Cyclase

The nitric oxide (NO) signaling pathway is a crucial mediator of numerous physiological processes, including vasodilation, neurotransmission, and immune response. A key component of this pathway is the enzyme soluble guanylate cyclase (sGC), which functions as the intracellular receptor for NO. Upon binding of NO to its heme moiety, sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP). Elevated levels of cGMP, in turn, activate downstream effectors such as protein kinase G (PKG), leading to a cascade of events that culminate in various cellular responses, most notably smooth muscle relaxation.

Dysregulation of the NO-sGC-cGMP pathway is implicated in the pathophysiology of several cardiovascular diseases, including hypertension and erectile dysfunction. Consequently, therapeutic strategies aimed at modulating this pathway have garnered significant interest. One such approach involves the direct stimulation of sGC, independent of endogenous NO levels.

This compound: A Heme-Dependent sGC Stimulator

This compound is a pyrazole (B372694) derivative that has been identified as a potent, NO-independent stimulator of sGC.[1][2][3] As a heme-dependent sGC stimulator, Cfm 1571 requires the presence of the reduced ferrous (Fe2+) heme group on sGC for its activity. Its mechanism of action involves direct binding to the sGC enzyme, which stabilizes it in a conformation that enhances its catalytic activity, leading to increased cGMP production.

Quantitative Data

The following tables summarize the key in vitro biochemical data for this compound.

Table 1: In Vitro Potency of this compound

ParameterValue (µM)Description
EC505.49[1][2][3]The concentration of this compound that elicits a half-maximal response in stimulating sGC activity.
IC502.84[1][2][3]The concentration of this compound that causes 50% inhibition of collagen-stimulated platelet aggregation.

Table 2: Selectivity Profile of this compound

TargetActivity
Adenylyl CyclaseNo activation observed
Phosphodiesterases (PDEs)No significant inhibition
Inducible Nitric Oxide Synthase (iNOS)Minimal inhibition (25%)
Neuronal Nitric Oxide Synthase (nNOS)Minimal inhibition (17%)

Signaling Pathway and Mechanism of Action

This compound acts as a direct stimulator of soluble guanylate cyclase, a pivotal enzyme in the nitric oxide signaling cascade. The following diagram illustrates this pathway and the point of intervention for Cfm 1571.

Nitric_Oxide_Signaling_Pathway cluster_upstream Upstream Signaling cluster_sGC_activation sGC Activation cluster_downstream Downstream Effects eNOS eNOS NO Nitric Oxide (NO) eNOS->NO Ca2+/Calmodulin L_Arginine L-Arginine L_Arginine->eNOS sGC_inactive sGC (inactive) NO->sGC_inactive Heme-dependent activation sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Cfm1571 Cfm 1571 HCl Cfm1571->sGC_inactive Direct Stimulation GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Vasodilation Smooth Muscle Relaxation (Vasodilation) PKG->Vasodilation

Cfm 1571 in the NO signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro Soluble Guanylate Cyclase (sGC) Activation Assay

This protocol outlines the determination of the EC50 value of this compound for the activation of purified sGC.

Materials:

  • Purified soluble guanylate cyclase

  • This compound stock solution (in DMSO)

  • Guanosine 5'-triphosphate (GTP)

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM MgCl2

  • [α-³²P]GTP

  • Dowex AG 50W-X8 resin

  • Alumina (B75360) columns

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, GTP, IBMX (a phosphodiesterase inhibitor to prevent cGMP degradation), and [α-³²P]GTP.

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the reaction by adding purified sGC.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 10 minutes).

  • Terminate the reaction by adding a stop solution (e.g., 100 mM EDTA).

  • Separate the product, [α-³²P]cGMP, from the unreacted substrate, [α-³²P]GTP, using sequential chromatography over Dowex and alumina columns.

  • Quantify the amount of [α-³²P]cGMP produced by liquid scintillation counting.

  • Calculate the sGC activity and plot the dose-response curve to determine the EC50 value.

sGC_Activity_Workflow start Start prepare_mix Prepare Reaction Mixture (Buffer, GTP, IBMX, [α-³²P]GTP) start->prepare_mix add_cfm1571 Add varying concentrations of Cfm 1571 HCl prepare_mix->add_cfm1571 add_sgc Add purified sGC to initiate reaction add_cfm1571->add_sgc incubate Incubate at 37°C add_sgc->incubate terminate Terminate reaction (add EDTA) incubate->terminate separate Separate [α-³²P]cGMP using Dowex and Alumina columns terminate->separate quantify Quantify [α-³²P]cGMP via scintillation counting separate->quantify analyze Analyze data and determine EC50 quantify->analyze end End analyze->end

Workflow for in vitro sGC activity assay.
In Vitro Platelet Aggregation Assay

This protocol is used to determine the inhibitory effect of this compound on platelet aggregation, providing an IC50 value.

Materials:

  • Human blood collected in anticoagulant (e.g., acid-citrate-dextrose)

  • Platelet-rich plasma (PRP)

  • Collagen (agonist)

  • This compound stock solution (in DMSO)

  • Saline solution

  • Aggregometer

Procedure:

  • Prepare PRP from human blood by centrifugation.

  • Pre-incubate PRP with varying concentrations of this compound or vehicle (DMSO) at 37°C for a specified time.

  • Induce platelet aggregation by adding a submaximal concentration of collagen.

  • Monitor the change in light transmission using an aggregometer to measure the extent of platelet aggregation.

  • Calculate the percentage inhibition of aggregation for each concentration of this compound.

  • Plot the concentration-inhibition curve to determine the IC50 value.

cGMP Quantification in Cell-Based Assays

This protocol describes the measurement of intracellular cGMP levels in response to this compound treatment using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Cultured cells (e.g., vascular smooth muscle cells)

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • IBMX

  • Cell lysis buffer (e.g., 0.1 M HCl)

  • Commercially available cGMP ELISA kit

  • Microplate reader

Procedure:

  • Seed cells in multi-well plates and grow to confluence.

  • Pre-treat cells with a phosphodiesterase inhibitor like IBMX to prevent cGMP degradation.

  • Treat cells with varying concentrations of this compound for a specified time.

  • Lyse the cells to release intracellular cGMP.

  • Perform the cGMP competitive ELISA according to the manufacturer's instructions. This typically involves the competition between cGMP in the sample and a fixed amount of labeled cGMP for binding to a limited amount of anti-cGMP antibody.

  • Measure the absorbance using a microplate reader. The absorbance is inversely proportional to the amount of cGMP in the sample.

  • Calculate the cGMP concentration in each sample by comparison with a standard curve.

cGMP_Quantification_Workflow start Start seed_cells Seed and culture cells to confluence start->seed_cells pretreat Pre-treat with IBMX seed_cells->pretreat treat_cfm1571 Treat with varying concentrations of Cfm 1571 HCl pretreat->treat_cfm1571 lyse_cells Lyse cells to release intracellular cGMP treat_cfm1571->lyse_cells perform_elisa Perform competitive cGMP ELISA lyse_cells->perform_elisa read_absorbance Measure absorbance with a microplate reader perform_elisa->read_absorbance calculate_concentration Calculate cGMP concentration using a standard curve read_absorbance->calculate_concentration end End calculate_concentration->end

References

An In-Depth Technical Guide to the Research Applications of Cfm 1571 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Cfm 1571 hydrochloride is a potent, cell-permeable small molecule that acts as a stimulator of the nitric oxide (NO) receptor, soluble guanylate cyclase (sGC).[1] By activating sGC, this compound triggers an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger involved in a multitude of physiological processes. This activity makes this compound a valuable research tool for investigating the NO/sGC/cGMP signaling pathway and its therapeutic potential, primarily in the context of cardiovascular diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and its role in advancing our understanding of cGMP-mediated signaling.

Quantitative Data Summary

The biological activity of this compound has been characterized by its half-maximal effective concentration (EC50) for sGC activation and its half-maximal inhibitory concentration (IC50) for the inhibition of collagen-stimulated platelet aggregation. These values are crucial for designing and interpreting experiments.

ParameterValueDescriptionReference
EC50 (sGC activation) 5.49 µMThe concentration of this compound that results in 50% of the maximum stimulation of soluble guanylate cyclase activity.[1]
IC50 (Platelet Aggregation Inhibition) 2.84 µMThe concentration of this compound that causes 50% inhibition of collagen-induced platelet aggregation.[1]

Mechanism of Action and Signaling Pathway

This compound functions as a direct stimulator of soluble guanylate cyclase, a key enzyme in the nitric oxide signaling pathway. Unlike endogenous NO, which requires the heme group of sGC for activation, sGC stimulators like Cfm 1571 can activate the enzyme independently of NO. This is particularly relevant in disease states where endothelial dysfunction leads to reduced NO bioavailability.

The activation of sGC by this compound catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated intracellular cGMP levels then lead to the activation of downstream effectors, most notably cGMP-dependent protein kinase (PKG). PKG, in turn, phosphorylates various target proteins, resulting in a cascade of cellular responses, including smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and modulation of neuronal function.

NO-sGC-cGMP Signaling Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Smooth Muscle, Platelet) NO Nitric Oxide (NO) sGC_inactive sGC (Inactive) NO->sGC_inactive Activates sGC_active sGC (Active) cGMP cGMP sGC_active->cGMP Converts GTP GTP PKG_inactive PKG (Inactive) cGMP->PKG_inactive Activates PKG_active PKG (Active) Cellular_Response Physiological Response (e.g., Vasodilation, Inhibition of Platelet Aggregation) PKG_active->Cellular_Response Phosphorylates Targets Cfm1571 Cfm 1571 Cfm1571->sGC_inactive Stimulates

Figure 1. The NO/sGC/cGMP signaling pathway and the action of Cfm 1571.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are based on established methods for assessing sGC activity and platelet aggregation and should be adapted as needed for specific experimental conditions.

In Vitro Soluble Guanylate Cyclase (sGC) Activity Assay

This assay measures the ability of this compound to stimulate the production of cGMP from GTP by purified sGC.

Materials:

  • Purified soluble guanylate cyclase

  • This compound stock solution (in DMSO)

  • [α-32P]GTP

  • Assay Buffer: 50 mM Triethanolamine (TEA)-HCl, pH 7.4

  • Reaction Mix: Assay buffer containing 3 mM MgCl2, 1 mM cGMP, and other necessary co-factors.

  • Stop Solution: 120 mM Zinc Acetate and 120 mM Sodium Carbonate

  • Alumina (B75360) and Dowex-50-H+ chromatography columns

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a microcentrifuge tube, combine the purified sGC enzyme with the reaction mix.

  • Add the desired concentration of this compound or vehicle control (DMSO) to the respective tubes.

  • Initiate the reaction by adding [α-32P]GTP.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).

  • Terminate the reaction by adding the stop solution.

  • Separate the [32P]cGMP product from unreacted [α-32P]GTP using sequential chromatography on Dowex-50-H+ and alumina columns.

  • Quantify the amount of [32P]cGMP produced using liquid scintillation counting.

  • Calculate the fold-stimulation of sGC activity relative to the vehicle control and determine the EC50 value by plotting the dose-response curve.

sGC Activity Assay Workflow Start Start Prepare_Reagents Prepare sGC, Cfm 1571 dilutions, and Reaction Mix Start->Prepare_Reagents Incubation Incubate sGC, Cfm 1571, and Reaction Mix Prepare_Reagents->Incubation Reaction_Start Add [α-32P]GTP to start reaction Incubation->Reaction_Start Incubate_37C Incubate at 37°C Reaction_Start->Incubate_37C Reaction_Stop Add Stop Solution Incubate_37C->Reaction_Stop Separation Separate [32P]cGMP using chromatography Reaction_Stop->Separation Quantification Quantify [32P]cGMP via scintillation counting Separation->Quantification Analysis Data Analysis (EC50) Quantification->Analysis End End Analysis->End Platelet Aggregation Assay Workflow Start Start Blood_Collection Collect Anticoagulated Whole Blood Start->Blood_Collection PRP_PPP_Prep Prepare Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) Blood_Collection->PRP_PPP_Prep Aggregometer_Setup Calibrate Aggregometer with PRP and PPP PRP_PPP_Prep->Aggregometer_Setup Incubation Incubate PRP with Cfm 1571 or Vehicle Aggregometer_Setup->Incubation Induce_Aggregation Add Collagen to Induce Aggregation Incubation->Induce_Aggregation Record_Data Record Light Transmission Induce_Aggregation->Record_Data Analysis Data Analysis (IC50) Record_Data->Analysis End End Analysis->End

References

Cfm 1571 Hydrochloride: A Technical Guide to its In Vitro Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological profile of Cfm 1571 hydrochloride, a stimulator of the nitric oxide receptor, soluble guanylate cyclase (sGC). The information presented herein is intended for research, scientific, and drug development professionals.

Quantitative Bioactivity of this compound

This compound has been characterized by its dual activity as a stimulator of sGC and an inhibitor of platelet aggregation. The key quantitative metrics for these activities, the EC50 and IC50 values, are summarized in the table below.

ParameterValue (µM)Description
EC50 5.49[1][2][3][4]The concentration of this compound that produces a half-maximal activation of soluble guanylate cyclase (sGC).
IC50 2.84[1][2][3][4]The concentration of this compound that causes a half-maximal inhibition of collagen-stimulated platelet aggregation.

Mechanism of Action: Soluble Guanylate Cyclase (sGC) Stimulation

This compound exerts its primary pharmacological effect through the direct stimulation of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[3] sGC is a heterodimeric protein that, upon activation, catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, mediating a variety of physiological responses, including smooth muscle relaxation, vasodilation, and inhibition of platelet aggregation.

The following diagram illustrates the signaling pathway of sGC and the role of Cfm 1571.

sGC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NO Nitric Oxide (NO) sGC_inactive Inactive sGC NO->sGC_inactive Activates Membrane sGC_active Active sGC sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Catalyzes conversion GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Vasodilation, Inhibition of Platelet Aggregation) PKG->Physiological_Effects Leads to Cfm1571 Cfm 1571 Cfm1571->sGC_inactive Stimulates Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo Further Characterization (Potential Next Steps) sGC_Assay sGC Enzyme Activity Assay EC50 Determine EC50 sGC_Assay->EC50 Platelet_Assay Platelet Aggregation Assay IC50 Determine IC50 Platelet_Assay->IC50 PK_Studies Pharmacokinetic Studies EC50->PK_Studies IC50->PK_Studies Efficacy_Models Efficacy in Disease Models (e.g., Hypertension) PK_Studies->Efficacy_Models

References

The Dawn of a New Therapeutic Era: A Technical Guide to Soluble Guanylyl Cyclase Stimulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The nitric oxide (NO) signaling pathway plays a pivotal role in cardiovascular homeostasis, and its dysregulation is a hallmark of numerous cardiovascular diseases. Soluble guanylyl cyclase (sGC), the primary receptor for NO, has emerged as a key therapeutic target. sGC stimulators, a novel class of pharmacological agents, directly enhance the activity of this enzyme, offering a promising therapeutic strategy for conditions characterized by impaired NO signaling, such as pulmonary hypertension and heart failure. This in-depth technical guide provides a comprehensive review of sGC stimulators, detailing their mechanism of action, summarizing key clinical trial data, outlining essential experimental protocols, and visualizing the core concepts through detailed diagrams.

The Nitric Oxide-sGC-cGMP Signaling Pathway and the Mechanism of sGC Stimulators

The canonical NO-sGC-cGMP signaling cascade is initiated by the production of NO by nitric oxide synthases (NOS). NO diffuses into smooth muscle cells and binds to the heme moiety of sGC, inducing a conformational change that activates the enzyme. Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, in turn, acts as a second messenger, activating protein kinase G (PKG) and leading to a cascade of downstream effects that promote vasodilation, inhibit platelet aggregation, and reduce inflammation and fibrosis.[1][2][3][4]

In various pathological states, this pathway is compromised due to reduced NO bioavailability or oxidative stress, which oxidizes the heme iron of sGC, rendering it insensitive to NO.[1] sGC stimulators address this deficiency through a dual mechanism of action:

  • Direct, NO-Independent Stimulation: sGC stimulators can directly bind to and activate sGC, even in the absence of NO. This ensures a baseline level of cGMP production, bypassing the limitations of impaired NO synthesis.[1][2][5]

  • Sensitization to Endogenous NO: These agents also sensitize sGC to endogenous NO, meaning that even low levels of NO can elicit a robust activation of the enzyme.[5][6]

This dual action restores the functionality of the NO-sGC-cGMP pathway, leading to the desired therapeutic effects.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Smooth Muscle Cell NO_source Nitric Oxide (NO) (from eNOS) sGC_inactive Inactive sGC (Reduced Heme) NO_source->sGC_inactive Binds to Heme sGC_active Active sGC sGC_inactive->sGC_active Activation cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation & Other Effects PKG->Vasodilation sGC_stimulator sGC Stimulator sGC_stimulator->sGC_inactive Direct Stimulation & Sensitization to NO

Caption: The NO-sGC-cGMP signaling pathway and the dual mechanism of action of sGC stimulators.

Key Soluble Guanylyl Cyclase Stimulators: A Comparative Overview

Several sGC stimulators have been developed and investigated in clinical trials. The most prominent examples include riociguat (B1680643), vericiguat, and praliciguat (B610188).

Riociguat

Riociguat is the first-in-class sGC stimulator approved for the treatment of pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH).[7] Clinical trials have demonstrated its efficacy in improving exercise capacity and hemodynamic parameters in these patient populations.

Vericiguat

Vericiguat is an oral sGC stimulator approved for the treatment of symptomatic chronic heart failure with reduced ejection fraction (HFrEF) in patients with a recent worsening event.[8] The pivotal VICTORIA trial established its benefit in reducing the composite risk of cardiovascular death or first heart failure hospitalization.[9]

Praliciguat

Praliciguat is an investigational sGC stimulator that has been evaluated for diabetic kidney disease and heart failure with preserved ejection fraction (HFpEF).[10][11][12] While it showed some positive trends in metabolic and blood pressure parameters, it did not meet the primary endpoints in key clinical trials for these indications.[10][11]

Quantitative Data from Clinical Trials

The following tables summarize key quantitative data from pivotal clinical trials of riociguat and vericiguat.

Table 1: Riociguat in Pulmonary Hypertension (PATENT-1 and CHEST-1 Trials)

ParameterPATENT-1 (PAH) - Riociguat vs. PlaceboCHEST-1 (CTEPH) - Riociguat vs. Placebo
Primary Endpoint
Change in 6-Minute Walk Distance (6MWD)+36 meters (p<0.001)+46 meters (p<0.001)
Hemodynamic Parameters
Change in Pulmonary Vascular Resistance (PVR)-226 dyn·s·cm⁻⁵ (p<0.001)-246 dyn·s·cm⁻⁵ (p<0.001)
Change in Cardiac Index+0.5 L/min/m² (p<0.001)+0.6 L/min/m² (p<0.001)
Safety
Most Common Adverse EventsHeadache, dyspepsia, dizzinessHeadache, dizziness, dyspepsia
Syncope1% (Riociguat) vs. 4% (Placebo)1% (Riociguat) vs. 2% (Placebo)

Data compiled from publicly available trial results.[13][14]

Table 2: Vericiguat in Heart Failure with Reduced Ejection Fraction (VICTORIA Trial)

ParameterVericiguat (n=2526)Placebo (n=2524)Hazard Ratio (95% CI)p-value
Primary Composite Endpoint
CV Death or First HF Hospitalization35.5%38.5%0.90 (0.82-0.98)0.02
Secondary Endpoints
Cardiovascular Death16.4%17.5%0.93 (0.81-1.06)-
First Heart Failure Hospitalization27.4%29.6%0.90 (0.81-1.00)-
Safety
Symptomatic Hypotension9.1%7.9%-0.12
Syncope4.0%3.5%-0.30
Anemia7.6%5.7%--

Data from the VICTORIA trial.[9][15]

Table 3: Praliciguat in Diabetic Kidney Disease (Phase 2 Trial)

ParameterPraliciguat (pooled)PlaceboDifference (90% CI)p-value
Primary Efficacy Outcome
Change in Urine Albumin-Creatinine Ratio-28%-15%-15% (-31 to 4)0.17
Other Outcomes
Change in 24-hour Systolic BP---4 mmHg (-8 to -1)-
Change in Hemoglobin A1c---0.3% (-0.5 to -0.03)-
Safety
Treatment-Emergent Adverse Events42%44%--

Data from a Phase 2 trial in patients with diabetic kidney disease.[5][11]

Experimental Protocols

Characterizing the activity of sGC stimulators requires specific and robust experimental assays. Below are detailed methodologies for key experiments.

Soluble Guanylyl Cyclase (sGC) Activity Assay

This assay directly measures the enzymatic activity of sGC by quantifying the conversion of [α-³²P]GTP to [α-³²P]cGMP.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5) containing MgCl₂ (or MnCl₂), GTP, and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.

  • Enzyme Preparation: Use purified recombinant sGC or cell lysates containing sGC.

  • Initiation of Reaction: Add the sGC preparation to the reaction mixture containing [α-³²P]GTP and the sGC stimulator at various concentrations. Incubate at 37°C for a defined period (e.g., 10 minutes).

  • Termination of Reaction: Stop the reaction by adding a solution of zinc acetate (B1210297) and sodium carbonate.

  • Separation of cGMP: Separate the newly synthesized [³²P]cGMP from unreacted [³²P]GTP using column chromatography (e.g., neutral alumina (B75360) columns).

  • Quantification: Measure the radioactivity of the eluted [³²P]cGMP using a scintillation counter.

  • Data Analysis: Calculate the specific activity of sGC (e.g., in nmol cGMP/min/mg protein) and determine the EC₅₀ value of the sGC stimulator.

sGC_Activity_Assay Start Start Prep_Reaction_Mix Prepare Reaction Mixture ([α-³²P]GTP, Buffers, etc.) Start->Prep_Reaction_Mix Prep_Enzyme Prepare sGC Enzyme (Purified or Lysate) Start->Prep_Enzyme Add_Stimulator Add sGC Stimulator (Varying Concentrations) Prep_Reaction_Mix->Add_Stimulator Prep_Enzyme->Add_Stimulator Incubate Incubate at 37°C Add_Stimulator->Incubate Terminate_Reaction Terminate Reaction (Zinc Acetate/Sodium Carbonate) Incubate->Terminate_Reaction Separate_cGMP Separate [³²P]cGMP (Column Chromatography) Terminate_Reaction->Separate_cGMP Quantify Quantify Radioactivity (Scintillation Counting) Separate_cGMP->Quantify Analyze_Data Analyze Data (Calculate Specific Activity, EC₅₀) Quantify->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a radioactive sGC activity assay.
Cellular cGMP Accumulation Assay

This assay measures the intracellular accumulation of cGMP in response to sGC stimulation in a cell-based system.

Methodology:

  • Cell Culture: Plate cells expressing sGC (e.g., RFL-6 rat lung fibroblasts or engineered cell lines) in multi-well plates and grow to confluence.

  • Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 10-30 minutes at 37°C to prevent cGMP degradation.[16]

  • Stimulation: Add the sGC stimulator at various concentrations to the cell culture medium and incubate for a defined period (e.g., 15-30 minutes) at 37°C.[16]

  • Cell Lysis: Aspirate the medium and lyse the cells using a lysis buffer (e.g., 0.1 M HCl) to stop the reaction and release intracellular cGMP.[16]

  • cGMP Quantification: Measure the concentration of cGMP in the cell lysates using a commercially available enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.

  • Data Analysis: Normalize the cGMP concentration to the protein content of the cell lysate and determine the EC₅₀ of the sGC stimulator.

cGMP_Accumulation_Assay Start Start Seed_Cells Seed sGC-expressing Cells in Multi-well Plates Start->Seed_Cells Pretreat_PDEi Pre-treat with PDE Inhibitor (e.g., IBMX) Seed_Cells->Pretreat_PDEi Add_Stimulator Add sGC Stimulator (Varying Concentrations) Pretreat_PDEi->Add_Stimulator Incubate Incubate at 37°C Add_Stimulator->Incubate Lyse_Cells Lyse Cells (e.g., 0.1 M HCl) Incubate->Lyse_Cells Measure_cGMP Measure cGMP (ELISA or HTRF) Lyse_Cells->Measure_cGMP Analyze_Data Analyze Data (Normalize to Protein, EC₅₀) Measure_cGMP->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a cell-based cGMP accumulation assay.

Conclusion

Soluble guanylyl cyclase stimulators represent a significant advancement in the pharmacological management of cardiovascular diseases characterized by impaired NO-sGC-cGMP signaling. Their unique dual mechanism of action allows for the restoration of this critical pathway, leading to proven clinical benefits in pulmonary hypertension and heart failure. The continued exploration of these agents and the development of new compounds in this class hold great promise for addressing unmet medical needs in a variety of cardiovascular and related disorders. This technical guide provides a foundational understanding for researchers and drug development professionals working to further unlock the therapeutic potential of sGC stimulation.

References

Cfm 1571 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1215548-30-3

Chemical Name: 1-Benzyl-3-(3-(dimethylamino)propoxy)-N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide hydrochloride

This document provides an in-depth technical overview of Cfm 1571 hydrochloride, a potent stimulator of soluble guanylate cyclase (sGC). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacology and experimental applications of this compound.

Core Compound Information

This compound is a small molecule belonging to the pyrazole (B372694) class of compounds. It has garnered significant interest within the scientific community for its ability to modulate the nitric oxide (NO)-sGC-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, a critical regulator of various physiological processes, including vasodilation and inhibition of platelet aggregation.

Physicochemical Properties
PropertyValue
CAS Number 1215548-30-3
Molecular Formula C₂₃H₂₈N₄O₃·HCl
Molecular Weight 444.95 g/mol
Appearance White to off-white solid
Purity ≥98%
Solubility Soluble in DMSO and water
Biological Activity
ParameterValueDescription
EC₅₀ 5.49 µMThe half-maximal effective concentration for the stimulation of soluble guanylate cyclase (sGC).
IC₅₀ 2.84 µMThe half-maximal inhibitory concentration for collagen-induced platelet aggregation.

Mechanism of Action: The NO-sGC-cGMP Signaling Pathway

This compound exerts its pharmacological effects by directly stimulating soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[1][2][3][4] Under normal physiological conditions, NO, produced by nitric oxide synthases (NOS), diffuses into smooth muscle cells and binds to the heme moiety of sGC. This binding event triggers a conformational change in sGC, leading to its activation and the subsequent conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][2][3]

cGMP acts as a second messenger, activating protein kinase G (PKG), which in turn phosphorylates several downstream targets. This cascade of events ultimately results in a decrease in intracellular calcium levels, leading to smooth muscle relaxation (vasodilation) and the inhibition of platelet aggregation.[1]

Cfm 1571, as an sGC stimulator, enhances the activity of sGC, leading to increased cGMP production even at low concentrations of NO. This makes it a promising therapeutic candidate for conditions associated with impaired NO bioavailability or endothelial dysfunction.

sGC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NO_source Nitric Oxide (NO) NO NO NO_source->NO sGC_inactive sGC (inactive) NO->sGC_inactive activates sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP catalyzes GTP GTP GTP->sGC_active PKG PKG cGMP->PKG activates Cellular_Response Cellular Response (e.g., Vasodilation, Platelet Inhibition) PKG->Cellular_Response Cfm1571 Cfm 1571 Cfm1571->sGC_inactive stimulates

NO-sGC-cGMP Signaling Pathway

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis and biological evaluation of this compound.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the formation of a pyrazole core, followed by functionalization and final conversion to the hydrochloride salt. The following is a plausible synthetic route based on established pyrazole chemistry.

Step 1: Synthesis of 1-benzyl-5-hydroxy-1H-pyrazole-3-carboxylic acid

Step 2: Synthesis of 1-benzyl-3-(3-(dimethylamino)propoxy)-1H-pyrazole-5-carboxylic acid

  • Alkylate the hydroxyl group of the pyrazole derivative from Step 1 with 3-(dimethylamino)propyl chloride in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Step 3: Synthesis of 1-benzyl-3-(3-(dimethylamino)propoxy)-N-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide

  • Activate the carboxylic acid from Step 2 using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA).

  • React the activated acid with 4-methoxyaniline to form the final amide product.

Step 4: Formation of this compound

  • Dissolve the free base from Step 3 in a suitable solvent like diethyl ether or ethyl acetate.

  • Add a solution of hydrochloric acid in the same solvent dropwise with stirring.

  • Collect the resulting precipitate by filtration, wash with the solvent, and dry under vacuum to obtain this compound.

Synthesis_Workflow A Ethyl 3-oxo-4-phenylbutanoate + Hydrazine hydrate B 1-benzyl-5-hydroxypyrazole-3-carboxylate A->B Cyclization C 1-benzyl-5-hydroxy-1H-pyrazole-3-carboxylic acid B->C Hydrolysis D 1-benzyl-3-(3-(dimethylamino)propoxy)-1H-pyrazole-5-carboxylic acid C->D Alkylation E Cfm 1571 (free base) D->E Amide Coupling (with 4-methoxyaniline) F This compound E->F Salt Formation (with HCl)

Synthetic Workflow for Cfm 1571 HCl
In Vitro sGC Activity Assay

This assay measures the ability of Cfm 1571 to stimulate the production of cGMP by purified sGC.

Materials:

  • Purified recombinant human sGC

  • Assay buffer (e.g., 50 mM TEA, pH 7.5, 2 mM MgCl₂, 1 mM DTT, 0.1% BSA)

  • Guanosine triphosphate (GTP)

  • This compound

  • NO donor (e.g., DEA/NO)

  • cGMP enzyme immunoassay (EIA) kit

Procedure:

  • Prepare a reaction mixture containing assay buffer, purified sGC, and varying concentrations of this compound.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding GTP and, if desired, an NO donor.

  • Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).

  • Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Measure the amount of cGMP produced using a commercial cGMP EIA kit according to the manufacturer's instructions.

  • Plot the cGMP concentration against the Cfm 1571 concentration to determine the EC₅₀ value.

In Vitro Platelet Aggregation Assay

This assay assesses the inhibitory effect of Cfm 1571 on platelet aggregation induced by an agonist like collagen.

Materials:

  • Freshly drawn human blood anticoagulated with sodium citrate

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Collagen (agonist)

  • This compound

  • Light transmission aggregometer

Procedure:

  • Prepare PRP and PPP from whole blood by differential centrifugation.

  • Adjust the platelet count in the PRP using PPP.

  • Pre-incubate PRP samples with varying concentrations of this compound or vehicle control at 37°C for a specified time.

  • Place the samples in the aggregometer and establish a baseline light transmission.

  • Induce platelet aggregation by adding a standard concentration of collagen.

  • Monitor the change in light transmission over time, which corresponds to the extent of platelet aggregation.

  • Calculate the percentage of inhibition of aggregation for each Cfm 1571 concentration compared to the vehicle control to determine the IC₅₀ value.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Hypothetical) sGC_Assay sGC Activity Assay (EC₅₀ determination) Platelet_Assay Platelet Aggregation Assay (IC₅₀ determination) Animal_Model Animal Model of Cardiovascular Disease Platelet_Assay->Animal_Model Proceed if promising Dosing Administration of Cfm 1571 HCl Animal_Model->Dosing Efficacy Efficacy Assessment (e.g., Blood Pressure) Dosing->Efficacy PK_PD Pharmacokinetic/ Pharmacodynamic Studies Dosing->PK_PD

General Experimental Workflow

Conclusion

This compound is a valuable research tool for investigating the therapeutic potential of sGC stimulation. Its well-defined mechanism of action and potent biological activity make it a compound of interest for the development of novel treatments for cardiovascular and other related diseases. The experimental protocols provided herein offer a foundation for researchers to further explore the pharmacological properties of this compound.

References

In-Depth Technical Guide: The Influence of Cfm 1571 Hydrochloride on cGMP Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cfm 1571 hydrochloride is a significant pharmacological tool in the study of the nitric oxide (NO) signaling pathway. As a member of the pyrazole (B372694) and indazole derivative class of compounds, it functions as a potent, heme-dependent stimulator of soluble guanylate cyclase (sGC), the primary receptor for nitric oxide. This technical guide provides a comprehensive overview of the effects of this compound on cyclic guanosine (B1672433) monophosphate (cGMP) synthesis, detailing its mechanism of action, quantitative effects, and the experimental protocols used for its evaluation. This compound acts synergistically with nitric oxide to enhance the production of cGMP and is notably devoid of inhibitory effects on phosphodiesterases (PDEs). Despite its utility as a research compound, its clinical development has been hampered by low oral bioavailability and potency.[1][2][3] This document serves as a detailed resource for researchers utilizing this compound in their investigations of cGMP-mediated physiological and pathophysiological processes.

Introduction to the Nitric Oxide-sGC-cGMP Signaling Pathway

The nitric oxide (NO) signaling cascade is a crucial regulatory system in numerous physiological processes, including vasodilation, neurotransmission, and platelet aggregation.[4] The central component of this pathway is soluble guanylate cyclase (sGC), a heterodimeric heme-containing enzyme.[4] Upon binding of NO to the ferrous heme moiety of sGC, the enzyme undergoes a conformational change that catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP).[4] cGMP, in turn, activates downstream effectors such as cGMP-dependent protein kinases (PKGs), cyclic nucleotide-gated ion channels, and phosphodiesterases (PDEs), which mediate the ultimate physiological responses.

Dysregulation of the NO-sGC-cGMP pathway is implicated in a variety of cardiovascular diseases, including hypertension, atherosclerosis, and heart failure. Consequently, pharmacological agents that modulate this pathway, such as sGC stimulators and activators, have emerged as important therapeutic targets and research tools.

This compound: A Heme-Dependent sGC Stimulator

This compound is classified as a heme-dependent sGC stimulator.[4] This classification delineates its mechanism of action, which is characterized by a direct stimulation of sGC in a manner that is dependent on the presence of the reduced (ferrous) heme group within the enzyme.[4] A key feature of this compound and other sGC stimulators is their synergistic action with nitric oxide.[4][5] In the presence of NO, the stimulatory effect of this compound on sGC activity is significantly enhanced. Furthermore, this compound has been shown to be devoid of phosphodiesterase (PDE) inhibition, ensuring that its effects on cGMP levels are primarily due to increased synthesis rather than decreased degradation.[3]

The development of this compound was based on the lead structure of YC-1, another well-characterized sGC stimulator.[1][2][6] While a potent tool for in vitro research, its progression into clinical applications has been limited by its low oral bioavailability and modest potency.[1][2][3]

Quantitative Effects of this compound on cGMP Synthesis

The potency and efficacy of this compound in stimulating cGMP synthesis have been quantitatively assessed through various in vitro assays.

ParameterValueAssay SystemReference
EC50 5.49 µMPurified sGC[6]
IC50 2.84 µMInhibition of Platelet Aggregation[6]

EC50 (Half-maximal effective concentration) represents the concentration of this compound required to elicit a half-maximal response in sGC activity. The IC50 (Half-maximal inhibitory concentration) indicates the concentration required to inhibit platelet aggregation by 50%.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's effect on cGMP synthesis.

Soluble Guanylate Cyclase (sGC) Activity Assay

This protocol describes a method for measuring the activity of purified sGC in the presence of this compound using a radio-enzymatic assay with [α-32P]GTP.

Materials:

  • Purified soluble guanylate cyclase (sGC)

  • This compound

  • [α-32P]Guanosine triphosphate ([α-32P]GTP)

  • Reaction Buffer: 40 mM Tris-HCl (pH 7.4), 5 mM MgCl2

  • Guanosine triphosphate (GTP)

  • 3-isobutyl-1-methylxanthine (IBMX), a non-specific PDE inhibitor

  • Dowex-50-H+ resin

  • Alumina (B75360) columns

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, IBMX (to prevent cGMP degradation), and purified sGC enzyme.

  • Add varying concentrations of this compound to the reaction mixtures. A vehicle control (e.g., DMSO) should be included.

  • To assess the synergy with NO, a parallel set of experiments can be performed in the presence of an NO donor (e.g., sodium nitroprusside).

  • Initiate the enzymatic reaction by adding a solution containing both non-radiolabeled GTP and [α-32P]GTP.

  • Incubate the reaction mixtures at 37°C for a defined period (e.g., 10 minutes).

  • Terminate the reaction by adding a stop solution, such as EDTA, which chelates the Mg2+ required for enzyme activity.

  • Separate the newly synthesized [32P]cGMP from the unreacted [α-32P]GTP using sequential chromatography over Dowex-50-H+ and alumina columns.

  • Quantify the amount of [32P]cGMP produced by liquid scintillation counting.

  • Calculate the specific activity of sGC (in nmol of cGMP formed per minute per mg of protein) for each concentration of this compound.

  • Plot the sGC activity against the logarithm of the this compound concentration to determine the EC50 value.

Platelet Aggregation Assay

This protocol details the preparation of washed human platelets and the measurement of their aggregation in response to an agonist, and the inhibitory effect of this compound.

Materials:

  • Human whole blood collected in acid-citrate-dextrose (ACD) anticoagulant

  • Tyrode's buffer

  • Prostaglandin E1 (PGE1)

  • Apyrase

  • Platelet agonist (e.g., collagen, ADP, or thrombin)

  • This compound

  • Platelet aggregometer

Procedure:

Part 1: Preparation of Washed Human Platelets

  • Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).

  • Carefully collect the PRP and add PGE1 to prevent platelet activation during subsequent steps.

  • Centrifuge the PRP at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the platelets.

  • Discard the supernatant and gently resuspend the platelet pellet in Tyrode's buffer containing PGE1 and apyrase (to degrade any released ADP).

  • Repeat the washing step by centrifuging the platelet suspension and resuspending the pellet in fresh Tyrode's buffer.

  • Adjust the final platelet concentration to a standardized value (e.g., 2.5 x 108 platelets/mL) with Tyrode's buffer.

Part 2: Aggregation Measurement

  • Pre-warm the washed platelet suspension to 37°C.

  • Place an aliquot of the platelet suspension in the aggregometer cuvette with a stir bar.

  • Add varying concentrations of this compound or vehicle control and incubate for a short period.

  • Initiate platelet aggregation by adding a sub-maximal concentration of a platelet agonist (e.g., collagen).

  • Monitor the change in light transmission through the platelet suspension over time using the aggregometer. An increase in light transmission corresponds to platelet aggregation.

  • Record the maximum aggregation percentage for each concentration of this compound.

  • Plot the percentage of inhibition of aggregation against the logarithm of the this compound concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and a general experimental workflow for assessing the impact of this compound.

G cluster_0 Cell Membrane cluster_1 Intracellular Space NO Nitric Oxide (NO) sGC_inactive sGC (inactive) (Heme-Fe2+) NO->sGC_inactive binds sGC_active sGC (active) sGC_inactive->sGC_active activates cGMP cGMP sGC_active->cGMP catalyzes conversion GTP GTP GTP->sGC_active Downstream Downstream Effectors (e.g., PKG) cGMP->Downstream activates Cfm1571 Cfm 1571 HCl Cfm1571->sGC_inactive Response Physiological Response (e.g., Vasodilation) Downstream->Response

Caption: NO-sGC-cGMP signaling pathway and the action of Cfm 1571 HCl.

G cluster_0 Experimental Workflow: sGC Activity Assay A Prepare Reaction Mix (sGC, Buffer, IBMX) B Add Cfm 1571 HCl (various concentrations) A->B C Initiate Reaction (add [α-32P]GTP) B->C D Incubate at 37°C C->D E Terminate Reaction (add EDTA) D->E F Separate [32P]cGMP (Chromatography) E->F G Quantify [32P]cGMP (Scintillation Counting) F->G H Data Analysis (Calculate EC50) G->H

Caption: Workflow for determining sGC activity in the presence of Cfm 1571 HCl.

Conclusion

This compound is a valuable research compound for elucidating the intricacies of the NO-sGC-cGMP signaling pathway. Its specific action as a heme-dependent sGC stimulator, coupled with its lack of PDE inhibitory activity, allows for the targeted investigation of cGMP synthesis. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound. While its clinical potential is limited, this compound remains an important tool for advancing our understanding of cGMP-mediated cellular processes and identifying new therapeutic strategies for a range of diseases.

References

An In-depth Technical Guide to the Pharmacology of Cfm 1571 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cfm 1571 hydrochloride is a potent, nitric oxide (NO)-independent stimulator of soluble guanylate cyclase (sGC), a critical enzyme in the NO-cGMP signaling pathway. By directly activating sGC, this compound elevates intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP), leading to a cascade of downstream effects, including vasodilation and inhibition of platelet aggregation. This technical guide provides a comprehensive overview of the pharmacology of this compound, summarizing its mechanism of action, in vitro activity, and the broader context of sGC stimulation. While detailed in vivo studies and specific experimental protocols for this compound are not extensively available in the public domain, this guide furnishes representative methodologies for key assays and visualizes the pertinent signaling pathways to facilitate further research and drug development efforts in this area.

Introduction

The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway is a fundamental physiological regulatory system. Dysregulation of this pathway is implicated in the pathophysiology of numerous cardiovascular diseases, including hypertension, heart failure, and atherosclerosis. Soluble guanylate cyclase is a heterodimeric heme-containing enzyme that acts as the primary receptor for NO. The binding of NO to the ferrous heme moiety of sGC triggers a conformational change, leading to a significant increase in the synthesis of cGMP from guanosine triphosphate (GTP).

Pharmacological agents that can enhance sGC activity independently of NO, known as sGC stimulators, offer a promising therapeutic strategy, particularly in conditions characterized by impaired NO bioavailability or endothelial dysfunction. This compound has been identified as one such sGC stimulator. This document provides a detailed examination of its pharmacological profile based on available scientific literature.

Mechanism of Action

This compound functions as a direct, NO-independent stimulator of soluble guanylate cyclase.[1] Unlike NO donors, which generate NO to activate sGC, this compound binds to the sGC enzyme, inducing a conformational change that enhances its catalytic activity. This leads to increased production of the second messenger cGMP. Furthermore, sGC stimulators like this compound have been shown to act synergistically with NO, further potentiating the activation of sGC in the presence of endogenous or exogenous NO.

The elevated intracellular cGMP levels subsequently activate cGMP-dependent protein kinase G (PKG), which in turn phosphorylates various downstream targets. This phosphorylation cascade ultimately results in a range of physiological responses, including the relaxation of vascular smooth muscle cells (vasodilation) and the inhibition of platelet aggregation.

Signaling Pathway of Soluble Guanylate Cyclase (sGC) Activation

sGC_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NO_source Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) - Inactive NO_source->sGC_inactive Binds to Heme Moiety sGC_active sGC - Active sGC_inactive->sGC_active Activation Cfm1571 Cfm 1571 Hydrochloride Cfm1571->sGC_inactive Directly Stimulates cGMP cGMP sGC_active->cGMP Catalyzes Conversion GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Response Cellular Response (e.g., Vasodilation, Inhibition of Platelet Aggregation) PKG->Cellular_Response Phosphorylates Downstream Targets

Caption: The sGC signaling pathway activated by NO and this compound.

Quantitative Pharmacological Data

The following table summarizes the key in vitro pharmacological parameters for this compound based on available data.

ParameterValue (µM)AssayOrganismReference
EC50 5.49sGC StimulationNot Specified[1]
IC50 2.84Platelet Aggregation InhibitionNot Specified[1]

EC50 (Half-maximal effective concentration): The concentration of this compound that induces a response halfway between the baseline and maximum in the sGC stimulation assay. IC50 (Half-maximal inhibitory concentration): The concentration of this compound that inhibits platelet aggregation by 50%.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not fully available in the public literature. However, based on standard methodologies for assessing sGC stimulators, a representative protocol for an in vitro sGC activity assay is provided below.

In Vitro Soluble Guanylate Cyclase (sGC) Activity Assay (Representative Protocol)

This assay is designed to measure the direct effect of a test compound on the enzymatic activity of purified sGC.

Materials:

  • Purified recombinant soluble guanylate cyclase (sGC)

  • Assay Buffer: 50 mM Triethanolamine (TEA), pH 7.4, containing 1 mM DTT, 2 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA)

  • Guanosine triphosphate (GTP)

  • [α-³²P]GTP (for radiometric detection) or a commercial cGMP enzyme-linked immunosorbent assay (ELISA) kit

  • This compound (test compound) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cGMP degradation

  • Reaction termination solution (e.g., 125 mM Zn(CH₃CO₂)₂ and 125 mM Na₂CO₃ for radiometric assay, or lysis buffer for ELISA)

Procedure:

  • Preparation of Reagents: Prepare stock solutions of this compound, GTP, and IBMX. Create serial dilutions of this compound to generate a concentration-response curve.

  • Reaction Setup: In a microplate, combine the assay buffer, purified sGC enzyme, and the PDE inhibitor (IBMX).

  • Compound Addition: Add the various concentrations of this compound or vehicle control (e.g., DMSO) to the respective wells.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding GTP (and [α-³²P]GTP if using radiometric detection).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).

  • Termination of Reaction: Stop the reaction by adding the appropriate termination solution.

  • Quantification of cGMP:

    • Radiometric Method: Separate the [α-³²P]cGMP product from the unreacted [α-³²P]GTP using column chromatography (e.g., neutral alumina (B75360) columns) and quantify the radioactivity using a scintillation counter.

    • ELISA Method: Follow the manufacturer's instructions for the cGMP ELISA kit to quantify the amount of cGMP produced.

  • Data Analysis: Plot the amount of cGMP produced against the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Experimental Workflow for In Vitro Characterization

experimental_workflow start Start: Characterization of this compound synthesis Chemical Synthesis of This compound start->synthesis purification Purification and Structural Confirmation synthesis->purification in_vitro_assays In Vitro Pharmacological Evaluation purification->in_vitro_assays sGC_assay sGC Enzyme Activity Assay (Purified Enzyme) in_vitro_assays->sGC_assay platelet_assay Platelet Aggregation Assay (Washed Platelets) in_vitro_assays->platelet_assay data_analysis Data Analysis and Determination of EC50/IC50 sGC_assay->data_analysis platelet_assay->data_analysis conclusion Conclusion: In Vitro Potency and Mechanism Established data_analysis->conclusion

Caption: A representative workflow for the in vitro characterization of this compound.

In Vivo Pharmacology

Currently, there is a lack of publicly available in vivo studies specifically investigating the pharmacokinetics, pharmacodynamics, and efficacy of this compound in animal models. While the original research by Selwood et al. mentioned pharmacokinetic studies for a related compound, specific data for this compound was not provided in the abstract. Therefore, parameters such as oral bioavailability, half-life, and in vivo efficacy in disease models remain to be determined.

Therapeutic Potential

Based on its mechanism of action as an sGC stimulator, this compound holds therapeutic potential for the treatment of various cardiovascular disorders.[1] By promoting vasodilation and inhibiting platelet aggregation, it could be beneficial in conditions such as:

  • Hypertension: By relaxing blood vessels, it could help to lower blood pressure.

  • Heart Failure: By reducing cardiac preload and afterload, it may improve cardiac function.

  • Pulmonary Hypertension: Similar to other sGC stimulators, it could alleviate high blood pressure in the pulmonary arteries.

  • Thrombotic Disorders: Its anti-platelet activity suggests a potential role in preventing the formation of blood clots.

Further preclinical and clinical studies are necessary to validate these potential therapeutic applications.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the NO-sGC-cGMP signaling pathway. Its potent in vitro activity as an NO-independent sGC stimulator highlights its potential as a lead compound for the development of novel therapeutics for cardiovascular diseases. Future research should focus on comprehensive in vivo studies to establish its pharmacokinetic profile, safety, and efficacy in relevant disease models. The lack of detailed, publicly accessible experimental protocols underscores the need for further publications to facilitate the replication and extension of these important findings.

References

The Discovery and Development of Cfm 1571: A Heme-Dependent Soluble Guanylate Cyclase Stimulator

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cfm 1571 is a novel, synthetic, small-molecule stimulator of soluble guanylate cyclase (sGC), a critical enzyme in the nitric oxide (NO) signaling pathway. As a member of the pyrazole (B372694) class of sGC stimulators, Cfm 1571 acts by sensitizing the sGC enzyme to endogenous NO and by directly stimulating the enzyme in a heme-dependent manner. This dual mechanism of action leads to increased production of cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger involved in vasodilation, inhibition of smooth muscle proliferation, and platelet aggregation. Despite its promising in vitro activity, the development of Cfm 1571 has been hampered by unfavorable pharmacokinetic properties, specifically low bioavailability and potency, which have precluded its advancement into clinical trials. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of Cfm 1571, based on available scientific literature.

Introduction: The NO-sGC-cGMP Signaling Pathway and Therapeutic Potential

The nitric oxide (NO) signaling pathway plays a crucial role in cardiovascular homeostasis. Endothelial NO synthase (eNOS) produces NO, which diffuses to adjacent vascular smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC). This binding event activates sGC, catalyzing the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, in turn, activates protein kinase G (PKG), leading to a cascade of downstream effects that promote vasodilation and inhibit pathological vascular remodeling and thrombosis.

Dysfunction in the NO-sGC-cGMP pathway is implicated in the pathophysiology of numerous cardiovascular diseases, including pulmonary hypertension, heart failure, and atherosclerosis. Therapeutic strategies aimed at augmenting this pathway have therefore garnered significant interest. While organic nitrates and phosphodiesterase type 5 (PDE5) inhibitors have been clinically successful, they are associated with limitations such as tolerance and the requirement of sufficient endogenous NO production.

Direct sGC stimulators and activators represent a novel therapeutic class that overcomes some of these limitations. It is crucial to distinguish between these two classes:

  • sGC Stimulators: These compounds, including Cfm 1571, require the presence of the reduced ferrous (Fe²⁺) heme group on sGC for their activity. They act synergistically with NO to enhance sGC activation.

  • sGC Activators: These agents can activate sGC even when the heme group is oxidized (ferric, Fe³⁺) or lost, a state often associated with oxidative stress and disease.

The Discovery of Cfm 1571

Cfm 1571 emerged from medicinal chemistry efforts focused on the discovery of novel pyrazole and indazole derivatives as sGC stimulators. The pioneering sGC stimulator, YC-1, served as a lead compound for the development of more potent and specific molecules. The general discovery workflow for compounds like Cfm 1571 involves several key stages:

  • High-Throughput Screening (HTS): A large library of chemical compounds is screened using a cell-based or biochemical assay to identify "hits" that modulate sGC activity.

  • Hit-to-Lead Optimization: Promising hits are chemically modified to improve their potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). This iterative process involves the synthesis and biological evaluation of numerous analogues.

  • Lead Optimization: A lead compound, such as a promising pyrazole scaffold, undergoes further chemical refinement to enhance its pharmacokinetic and pharmacodynamic profile, aiming for a preclinical candidate. Cfm 1571 was identified through such a process.

  • Preclinical Development: The selected candidate is subjected to a battery of in vitro and in vivo studies to assess its efficacy, safety, and pharmacokinetic properties before consideration for clinical trials.

While the specific lead optimization cascade for Cfm 1571 has not been detailed in the public domain, it belongs to a series of pyrazole derivatives designed to explore the structure-activity relationship (SAR) for sGC stimulation.

Mechanism of Action of Cfm 1571

Cfm 1571 functions as a heme-dependent sGC stimulator. Its mechanism of action is twofold:

  • Direct Stimulation: In the absence of NO, Cfm 1571 can directly bind to and activate sGC, leading to a modest increase in cGMP production. This action is dependent on the presence of the reduced heme group within the sGC enzyme.

  • Synergism with Nitric Oxide: Cfm 1571 significantly enhances the sensitivity of sGC to endogenous NO. By stabilizing the NO-heme complex, it potentiates the activation of sGC by even low concentrations of NO, leading to a robust increase in cGMP synthesis.

This dual mechanism is a hallmark of sGC stimulators and distinguishes them from sGC activators, which are effective in a heme-oxidized or heme-free environment.

sGC_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell L_Arginine L-Arginine eNOS eNOS L_Arginine->eNOS NO_endo NO eNOS->NO_endo NO_vsmc NO NO_endo->NO_vsmc Diffuses sGC_inactive sGC (Heme-Fe2+) Inactive NO_vsmc->sGC_inactive Activates sGC_active sGC (Heme-Fe2+) Active sGC_inactive->sGC_active GTP GTP cGMP cGMP GTP->cGMP Catalyzes PKG PKG cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Promotes Cfm1571 Cfm 1571 Cfm1571->sGC_inactive Stimulates & Synergizes with NO

Figure 1: The NO-sGC-cGMP signaling pathway and the mechanism of action of Cfm 1571.

Preclinical Data for Cfm 1571

The available preclinical data for Cfm 1571 is primarily from in vitro studies. A summary of the key quantitative data is presented in the tables below.

In Vitro Potency
ParameterValueDescription
EC₅₀ 5.49 µM[1]The half maximal effective concentration for sGC stimulation.[1]
IC₅₀ 2.84 µM[1]The half maximal inhibitory concentration, likely against a stimulated response, though the specific context is not detailed in available literature.[1]
Physicochemical Properties
PropertyValue
Molecular Formula C₂₃H₂₉ClN₄O₃
Molecular Weight 444.95 g/mol
In Vivo Data

Detailed in vivo efficacy and pharmacokinetic data for Cfm 1571 have not been published. However, it has been reported that the compound exhibits low bioavailability and low potency, which were the primary reasons for the discontinuation of its development.

Experimental Protocols

While specific, detailed protocols for the experiments conducted on Cfm 1571 are not publicly available, this section provides representative methodologies for the key assays used to characterize sGC stimulators.

Soluble Guanylate Cyclase (sGC) Activity Assay (Biochemical)

Objective: To determine the direct stimulatory effect of a compound on purified sGC and its synergy with NO donors.

Materials:

  • Purified recombinant sGC

  • Assay buffer (e.g., 50 mM triethanolamine-HCl, pH 7.4, 1 mM EGTA, 1 mM dithiothreitol, 100 mM NaCl)

  • GTP (substrate)

  • MgCl₂ (cofactor)

  • NO donor (e.g., DEA/NO or SNAP)

  • Test compound (Cfm 1571)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation

  • cGMP detection kit (e.g., ELISA or radioimmunoassay)

Procedure:

  • Purified sGC is pre-incubated with the test compound at various concentrations in the assay buffer in the presence of a PDE inhibitor.

  • The reaction is initiated by the addition of GTP and MgCl₂.

  • For synergy experiments, an NO donor is added concurrently with the substrate.

  • The reaction is allowed to proceed for a defined period (e.g., 10 minutes) at 37°C.

  • The reaction is terminated by the addition of a stop solution (e.g., EDTA or by heat inactivation).

  • The amount of cGMP produced is quantified using a cGMP detection kit according to the manufacturer's instructions.

  • EC₅₀ values are calculated from the dose-response curves.

sGC_Assay_Workflow start Start prepare_reagents Prepare Reagents (Purified sGC, Buffers, GTP, Test Compound) start->prepare_reagents pre_incubation Pre-incubate sGC with Cfm 1571 (various concentrations) prepare_reagents->pre_incubation add_substrate Initiate Reaction (Add GTP and MgCl₂) pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation terminate_reaction Terminate Reaction incubation->terminate_reaction quantify_cgmp Quantify cGMP Production (e.g., ELISA) terminate_reaction->quantify_cgmp data_analysis Data Analysis (Generate Dose-Response Curve and Calculate EC₅₀) quantify_cgmp->data_analysis end End data_analysis->end

Figure 2: A representative experimental workflow for an in vitro sGC activity assay.
Cell-Based cGMP Assay

Objective: To measure the effect of a compound on intracellular cGMP levels in a cellular context.

Materials:

  • A suitable cell line expressing sGC (e.g., RFL-6 rat lung fibroblasts)

  • Cell culture medium and supplements

  • Test compound (Cfm 1571)

  • PDE inhibitor (e.g., IBMX)

  • Lysis buffer

  • cGMP detection kit

Procedure:

  • Cells are seeded in multi-well plates and cultured until they reach a suitable confluency.

  • The culture medium is replaced with serum-free medium containing a PDE inhibitor for a pre-incubation period (e.g., 30 minutes).

  • The cells are then treated with the test compound at various concentrations for a defined period (e.g., 15-30 minutes).

  • The medium is removed, and the cells are lysed with a lysis buffer.

  • The cell lysates are collected, and the intracellular cGMP concentration is determined using a cGMP detection kit.

  • Protein concentration in the lysates is measured to normalize the cGMP levels.

  • Dose-response curves are generated to determine the EC₅₀ of the compound.

Structure-Activity Relationship (SAR) of Pyrazole sGC Stimulators

While a detailed SAR study for the optimization of Cfm 1571 is not available, the broader class of pyrazole-based sGC stimulators has been explored. Key structural features that influence activity include:

  • The Pyrazole Core: This heterocyclic ring is essential for activity.

  • Substituents on the Pyrazole Ring: Modifications at various positions of the pyrazole ring can significantly impact potency, selectivity, and pharmacokinetic properties. For instance, the nature and position of aromatic and aliphatic groups can influence binding to the sGC enzyme and metabolic stability.

  • Side Chains: The side chains attached to the pyrazole core play a crucial role in determining the overall physicochemical properties of the molecule, such as solubility and lipophilicity, which in turn affect bioavailability.

SAR_Logic Lead_Compound Lead Compound (e.g., YC-1 or Pyrazole Scaffold) SAR_Cycle Structure-Activity Relationship (SAR) Cycle Lead_Compound->SAR_Cycle Synthesis Chemical Synthesis of Analogues SAR_Cycle->Synthesis Design Optimized_Compound Optimized Compound (e.g., Cfm 1571) SAR_Cycle->Optimized_Compound Identification of Candidate In_Vitro_Assays In Vitro Biological Evaluation (sGC Activity, Potency) Synthesis->In_Vitro_Assays Test Data_Analysis Data Analysis and Interpretation In_Vitro_Assays->Data_Analysis In_Vivo_Studies In Vivo Evaluation (Pharmacokinetics, Efficacy) Unfavorable_PK Unfavorable Pharmacokinetics (Low Bioavailability, Low Potency) In_Vivo_Studies->Unfavorable_PK Data_Analysis->SAR_Cycle Analyze & Redesign Optimized_Compound->In_Vivo_Studies

Figure 3: A logical diagram illustrating the drug discovery and optimization process for pyrazole-based sGC stimulators.

Conclusion and Future Perspectives

Cfm 1571 is a well-characterized in vitro tool compound that has contributed to the understanding of the pharmacology of heme-dependent sGC stimulators. Its discovery as part of a broader effort to develop novel pyrazole-based therapeutics highlights a rational drug design approach targeting the NO-sGC-cGMP signaling pathway. However, the preclinical development of Cfm 1571 was ultimately halted due to poor pharmacokinetic properties, specifically low bioavailability and potency.

The challenges encountered with Cfm 1571 underscore the critical importance of early and comprehensive ADME (absorption, distribution, metabolism, and excretion) profiling in the drug discovery process. While achieving high in vitro potency is a crucial first step, it must be accompanied by favorable drug-like properties to translate into a viable clinical candidate.

Future research in the area of sGC stimulators will likely focus on the design of molecules with improved pharmacokinetic profiles, enhanced tissue penetration, and optimized duration of action. The lessons learned from compounds like Cfm 1571 will undoubtedly inform the development of the next generation of sGC modulators for the treatment of cardiovascular and other diseases.

References

Unlocking Therapeutic Frontiers: A Technical Guide to Cfm 1571 Hydrochloride Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – Cfm 1571 hydrochloride, a potent stimulator of the nitric oxide receptor soluble guanylate cyclase (sGC), is emerging as a significant compound of interest for researchers and drug development professionals. This in-depth technical guide provides a comprehensive overview of the potential therapeutic areas for this compound, grounded in its mechanism of action and supported by preclinical data. This document serves as a resource for scientists exploring its utility in cardiovascular diseases, fibrotic conditions, and beyond.

This compound operates by directly stimulating sGC, a key enzyme in the nitric oxide (NO) signaling pathway.[1][2] This pathway plays a crucial role in various physiological processes, including vasodilation, inhibition of platelet aggregation, and regulation of inflammation and fibrosis.[3] By amplifying the effects of endogenous NO, this compound and other sGC stimulators hold promise for treating conditions characterized by impaired NO signaling.

Core Mechanism of Action: The NO-sGC-cGMP Signaling Pathway

The therapeutic potential of this compound is rooted in its ability to modulate the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling cascade. This fundamental pathway is integral to cardiovascular homeostasis.

Under normal physiological conditions, endothelial cells produce NO, which diffuses to adjacent smooth muscle cells. There, it binds to the heme group of sGC, activating the enzyme to convert guanosine triphosphate (GTP) to cGMP. The resulting increase in cGMP concentration leads to the activation of protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately causing a decrease in intracellular calcium levels and resulting in smooth muscle relaxation (vasodilation).

In various pathological states, endothelial dysfunction leads to reduced NO bioavailability, impairing this signaling pathway and contributing to disease progression. This compound acts as an sGC stimulator, directly activating the enzyme independent of NO levels, thereby restoring cGMP production and its beneficial downstream effects.

NO_sGC_cGMP_Pathway cluster_endothelium Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell L_Arginine L-Arginine eNOS eNOS L_Arginine->eNOS NO Nitric Oxide (NO) eNOS->NO sGC_inactive sGC (inactive) NO->sGC_inactive binds to heme sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP GTP GTP GTP->sGC_active PKG PKG cGMP->PKG Vasodilation Vasodilation PKG->Vasodilation Cfm1571 Cfm 1571 hydrochloride Cfm1571->sGC_inactive stimulates

Caption: The NO-sGC-cGMP signaling pathway and the action of this compound.

Potential Therapeutic Areas and Preclinical Evidence

The unique mechanism of action of sGC stimulators like this compound has prompted investigation into a range of therapeutic applications. While clinical data for this compound is not yet available, the established efficacy of other drugs in this class provides a strong rationale for its further exploration.

Cardiovascular Diseases

The most established therapeutic area for sGC stimulators is cardiovascular disease.

  • Pulmonary Hypertension (PH): Drugs in this class, such as riociguat, are approved for the treatment of pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH).[4][5] By promoting vasodilation in the pulmonary arteries, they reduce the strain on the right ventricle.

  • Heart Failure: Vericiguat, another sGC stimulator, is approved for the treatment of chronic heart failure.[6] Research suggests that by enhancing the NO-sGC-cGMP pathway, these compounds can improve cardiac function and reduce fibrosis and hypertrophy.[6]

  • Hypertension: The vasodilatory effects of sGC stimulators make them a potential treatment for systemic hypertension.[7]

Fibrotic Diseases

Emerging preclinical evidence suggests a potent anti-fibrotic role for sGC stimulators.

  • Systemic Sclerosis and Lung Fibrosis: The NO-sGC-cGMP pathway is implicated in the regulation of fibroblast proliferation and extracellular matrix deposition. Studies with sGC modulators have shown direct anti-fibrotic efficacy in various organs, including the skin and lungs.[8]

  • Kidney Disease: sGC stimulators have demonstrated reno-protective effects in animal models of hypertension and heart failure, attenuating cardiac fibrosis and hypertrophy independently of hemodynamic effects.[8]

Other Potential Applications
  • Sickle Cell Disease: The potential of sGC stimulators to improve blood flow and reduce inflammation is being explored in the context of sickle cell disease.[7]

  • Platelet Aggregation: this compound has been shown to inhibit collagen-stimulated platelet aggregation in vitro, suggesting a potential role in preventing thrombosis.[9][10]

Quantitative Data Summary

The following table summarizes the key in vitro activity data for this compound.

ParameterValueDescriptionReference
EC50 5.49 μMThe concentration of this compound that produces 50% of the maximal response in activating soluble guanylyl cyclase (sGC).[1][2]
IC50 2.84 μMThe concentration of this compound that causes 50% inhibition of collagen-stimulated platelet aggregation in vitro.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following outlines a general experimental workflow for evaluating the efficacy of this compound in a preclinical model of pulmonary hypertension.

Experimental_Workflow cluster_setup Model Induction & Grouping cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment cluster_analysis Data Analysis Induction Induce Pulmonary Hypertension in Rodents (e.g., Monocrotaline) Grouping Randomize into Groups: - Vehicle Control - Cfm 1571 (low dose) - Cfm 1571 (high dose) Induction->Grouping Treatment Administer Cfm 1571 or Vehicle Daily (e.g., Oral Gavage) Grouping->Treatment Hemodynamics Measure Right Ventricular Systolic Pressure (RVSP) & Mean Pulmonary Arterial Pressure (mPAP) Treatment->Hemodynamics Hypertrophy Assess Right Ventricular Hypertrophy (Fulton Index) Treatment->Hypertrophy Histology Histological Analysis of Pulmonary Arterioles (Vascular Remodeling) Treatment->Histology Analysis Statistical Analysis of Hemodynamic, Hypertrophy, & Histological Data Hemodynamics->Analysis Hypertrophy->Analysis Histology->Analysis

Caption: Preclinical workflow for evaluating this compound in a PH model.

Detailed Methodologies:

  • sGC Activity Assay: The ability of this compound to stimulate sGC can be measured using a purified enzyme assay. The production of cGMP from GTP is quantified in the presence of varying concentrations of the compound.

  • In Vitro Platelet Aggregation Assay: Platelet-rich plasma is treated with this compound before the addition of a platelet agonist like collagen. The degree of platelet aggregation is then measured using an aggregometer.

  • In Vivo Hemodynamic Assessment: In animal models of cardiovascular disease, catheters can be placed in the right ventricle and pulmonary artery to directly measure pressure and assess the effects of this compound on cardiopulmonary hemodynamics.

Conclusion and Future Directions

This compound represents a promising research tool for investigating the therapeutic potential of sGC stimulation. Its well-defined mechanism of action and the proven clinical utility of other molecules in its class provide a strong foundation for its exploration in a variety of disease models. Further preclinical studies are warranted to fully elucidate its efficacy and safety profile in cardiovascular, fibrotic, and other disorders characterized by impaired NO-sGC-cGMP signaling. This technical guide serves as a foundational resource for researchers embarking on the investigation of this compelling compound.

References

Methodological & Application

Application Notes and Protocols for the Formin Inhibitor SMIFH2 (Analogue to Cfm 1571 Hydrochloride) for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Cfm 1571 hydrochloride" did not yield specific results in scientific literature searches. The following information is provided for SMIFH2 (Small Molecule Inhibitor of FH2 domains), a well-characterized formin inhibitor. It is presumed that "this compound" is an analogue or alternative name for SMIFH2. Researchers should verify the identity of their compound.

Introduction

Formins are a family of proteins that play a crucial role in the polymerization of unbranched actin filaments. These proteins are involved in various cellular processes, including cell migration, morphogenesis, and cytokinesis. The formin homology 2 (FH2) domain is the catalytic core responsible for actin nucleation and processive elongation at the barbed end of the filament. SMIFH2 is a cell-permeable small molecule that specifically targets the FH2 domain, thereby inhibiting formin-mediated actin polymerization.[1][2] This makes it a valuable tool for studying the roles of formins in cellular dynamics. However, it is important to note that SMIFH2 has been shown to have off-target effects on the myosin superfamily, which should be considered when interpreting results.[3][4][5][6]

Mechanism of Action

SMIFH2 acts as a general inhibitor of formin homology 2 domains.[1] It has been shown to inhibit formins from a wide range of evolutionarily diverse organisms.[1][2] The primary mechanism of action is the inhibition of formin-driven actin polymerization without affecting the polymerization of pure actin.[2][3][5] Truncation studies have confirmed that the FH2 domain is the target of SMIFH2.[2]

Quantitative Data: In Vitro Inhibitory Activity of SMIFH2

The half-maximal inhibitory concentration (IC50) of SMIFH2 varies between different formin proteins. The following table summarizes the reported IC50 values for SMIFH2 against several human formins, as determined by a pyrene-actin assembly assay.

Formin ProteinIC50 (µM)
DIAPH110-20
DIAPH210-20
INF210-20
FMN210-20
FMNL310-20
mDia1 (mouse)~15
Various Formins (yeast, nematode, mouse)5-15

Data compiled from multiple sources.[2][4]

It is noteworthy that SMIFH2 also inhibits several members of the myosin superfamily, in some cases with higher potency than for formins. For instance, the IC50 for Drosophila myosin 5 is approximately 2 µM.[3]

Experimental Protocols

Here are detailed protocols for key in vitro experiments utilizing SMIFH2.

1. Actin Polymerization Assay (Pyrene-Labeled Actin)

This assay measures the effect of SMIFH2 on the rate of formin-mediated actin polymerization by monitoring the fluorescence increase of pyrene-labeled actin upon its incorporation into filaments.

Materials:

  • Rabbit skeletal muscle actin (with a fraction pyrene-labeled)

  • Purified, constitutively active formin protein (e.g., FFC fragments containing FH1, FH2, and C-terminal regions)

  • Profilin (optional, but recommended as it is used by FH1 domains)

  • SMIFH2 stock solution (e.g., 50 mM in DMSO)

  • Polymerization buffer (KMEH): 10 mM HEPES, pH 7.0, 50 mM KCl, 1 mM MgCl2, 1 mM EGTA

  • G-actin buffer (G-buffer): 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.5 mM DTT, 0.1 mM CaCl2

  • Fluorometer

Protocol:

  • Prepare Mg-ATP-actin monomers by incubating Ca-ATP-actin with EGTA and MgCl2.

  • If using profilin, incubate it with the actin monomers for a few minutes at room temperature.

  • In a fluorometer cuvette, add the desired concentration of formin protein to the polymerization buffer.

  • Add the desired concentration of SMIFH2 (or DMSO as a vehicle control) to the cuvette and mix. The final DMSO concentration should be kept low (e.g., ≤ 1%).

  • Initiate the polymerization by adding the Mg-ATP-actin (and profilin) mixture to the cuvette.

  • Immediately begin monitoring the increase in pyrene (B120774) fluorescence (Excitation: ~365 nm, Emission: ~407 nm) over time at 25°C.

  • The maximum rate of polymerization can be determined from the slope of the fluorescence curve.

  • To determine the IC50 value, perform the assay with a range of SMIFH2 concentrations and plot the polymerization rate against the inhibitor concentration.[4]

2. Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of SMIFH2 on cell viability by measuring the metabolic activity of cells.

Materials:

  • Cell line of interest (e.g., NIH 3T3, U2OS)

  • Complete cell culture medium

  • SMIFH2 stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of SMIFH2 in complete culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest SMIFH2 concentration) and an untreated control.

  • Remove the medium from the cells and replace it with the medium containing the different concentrations of SMIFH2.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[7]

  • During this incubation, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[7]

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate to ensure the formazan is completely dissolved.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[8]

  • Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 for cytotoxicity.[1]

3. Immunofluorescence Staining of the Actin Cytoskeleton

This protocol allows for the visualization of changes in the actin cytoskeleton in response to SMIFH2 treatment.

Materials:

  • Cells grown on glass coverslips

  • SMIFH2 stock solution

  • Paraformaldehyde (PFA) solution (e.g., 4% in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Phalloidin (B8060827) conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin)

  • DAPI or Hoechst stain for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Treat cells grown on coverslips with the desired concentration of SMIFH2 (e.g., 25 µM) for a specific duration (e.g., 1-16 hours).[9] Include a vehicle control.

  • Wash the cells with PBS.

  • Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific binding by incubating the cells in 1% BSA in PBS for 30 minutes.

  • Incubate the cells with fluorescently labeled phalloidin (to stain F-actin) and a nuclear stain like DAPI in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Visualize the actin cytoskeleton using a fluorescence microscope.

Visualizations

Signaling Pathway

Formin_Signaling_Pathway Ext_Signal Extracellular Signals (e.g., Growth Factors, Mechanical Cues) RhoGTPases Rho GTPases (RhoA, Cdc42, Rac1) Ext_Signal->RhoGTPases activate Formins_inactive Inactive Formins (autoinhibited) RhoGTPases->Formins_inactive bind & activate Formins_active Active Formins Formins_inactive->Formins_active Actin_Filaments Actin Filaments (unbranched) Formins_active->Actin_Filaments nucleate & elongate Actin_Monomers G-actin-Profilin Actin_Monomers->Formins_active Cytoskeletal_Structures Cytoskeletal Structures (Stress Fibers, Filopodia, Contractile Ring) Actin_Filaments->Cytoskeletal_Structures assemble into SMIFH2 SMIFH2 SMIFH2->Formins_active inhibit

Caption: Formin activation downstream of Rho GTPases and its inhibition by SMIFH2.

Experimental Workflow

Experimental_Workflow start Start: Prepare Cells/Reagents treatment Treat with SMIFH2 (various concentrations) and controls start->treatment incubation Incubate for a defined period treatment->incubation assay_choice Select Assay incubation->assay_choice actin_poly Actin Polymerization Assay assay_choice->actin_poly Biochemical cytotoxicity Cytotoxicity Assay (MTT) assay_choice->cytotoxicity Cell-based imaging Immunofluorescence Imaging assay_choice->imaging Cell-based data_acq_poly Measure Pyrene Fluorescence actin_poly->data_acq_poly data_acq_cyto Measure Absorbance cytotoxicity->data_acq_cyto data_acq_img Capture Images imaging->data_acq_img analysis Data Analysis (e.g., IC50 calculation, image analysis) data_acq_poly->analysis data_acq_cyto->analysis data_acq_img->analysis

Caption: General experimental workflow for in vitro studies using SMIFH2.

References

Application Notes and Protocols for Cfm 1571 Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cfm 1571 hydrochloride is a potent and selective activator of soluble guanylyl cyclase (sGC), a critical enzyme in the nitric oxide (NO) signaling pathway.[1][2][3] By activating sGC, Cfm 1571 leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which in turn modulates various physiological processes, including smooth muscle relaxation, inhibition of platelet aggregation, and neurotransmission.[4] Its ability to stimulate sGC independently of NO makes it a valuable tool for studying the therapeutic potential of the NO-cGMP pathway in cardiovascular diseases and other conditions characterized by impaired NO signaling.[1][4][5] These application notes provide detailed protocols for the dissolution and use of this compound in cell culture experiments.

Chemical Properties

PropertyValueReference
Molecular Weight 444.95 g/mol
CAS Number 1215548-30-3
Purity ≥99%
Appearance Solid powder[6]

Experimental Protocols

1. Preparation of Stock Solutions

It is crucial to prepare a concentrated stock solution of this compound that can be stored and later diluted to the desired final concentration for cell culture experiments. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[6]

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

Procedure:

  • Determine the required concentration and volume: Based on your experimental needs, calculate the mass of this compound required to prepare a stock solution of a specific molarity (e.g., 10 mM or 100 mM).

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube.

  • Dissolve the compound: Vortex the tube for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization (Optional): If required, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Solubility and Storage of Stock Solutions

SolventMaximum SolubilityShort-Term Storage (Days to Weeks)Long-Term Storage (Months to Years)Reference
Water100 mM0 - 4°C-20°C
DMSO100 mM0 - 4°C-20°C[6]

Note: For long-term storage, it is recommended to store stock solutions at -80°C for up to one year.[2][3]

2. Preparation of Working Solutions for Cell Culture

The DMSO concentration in the final cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Therefore, a serial dilution of the stock solution is necessary.

Materials:

  • This compound stock solution (in DMSO)

  • Pre-warmed, sterile cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics as required for your cell line.

Procedure:

  • Calculate the required dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would need to add 1 µL of the stock solution.

  • Pre-dilution (Recommended): To ensure accurate pipetting and homogenous mixing, it is good practice to perform an intermediate dilution step. For instance, dilute the 10 mM stock solution 1:100 in sterile cell culture medium to create a 100 µM intermediate solution.

  • Final Dilution: Add the calculated volume of the intermediate solution to the final volume of pre-warmed cell culture medium. Mix gently by swirling or pipetting up and down.

  • Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the Cfm 1571-treated samples.

Signaling Pathway and Experimental Workflow

Cfm 1571 Signaling Pathway

Cfm 1571 acts as a stimulator of soluble guanylyl cyclase (sGC).[1][2][3] In its basal state, sGC has low enzymatic activity. Upon binding of nitric oxide (NO) to its heme group, sGC undergoes a conformational change, leading to increased synthesis of cyclic guanosine monophosphate (cGMP) from guanosine triphosphate (GTP). Cfm 1571 can activate sGC independently of NO, leading to a similar increase in cGMP levels.[4] This elevated cGMP then activates downstream effectors such as protein kinase G (PKG), cyclic nucleotide-gated ion channels, and phosphodiesterases, resulting in various cellular responses.

Cfm1571_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cfm 1571 Cfm 1571 sGC Soluble Guanylyl Cyclase (sGC) Cfm 1571->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC Downstream Downstream Effectors (PKG, CNGs, PDEs) cGMP->Downstream Activates Response Cellular Response Downstream->Response Leads to

Caption: Cfm 1571 signaling pathway.

Experimental Workflow for this compound Preparation

The following diagram illustrates the logical flow for preparing this compound solutions for cell culture experiments.

Cfm1571_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_experiment Cell Culture Experiment weigh Weigh Cfm 1571 Hydrochloride Powder dissolve Dissolve in DMSO (e.g., 10-100 mM) weigh->dissolve aliquot Aliquot and Store (-20°C or -80°C) dissolve->aliquot thaw Thaw a Single Aliquot of Stock Solution aliquot->thaw predilute Intermediate Dilution in Cell Culture Medium thaw->predilute finaldilute Final Dilution to Desired Concentration predilute->finaldilute treat Treat Cells with Working Solution finaldilute->treat control Include Vehicle Control (DMSO) finaldilute->control

Caption: Workflow for preparing Cfm 1571 solutions.

References

Application Notes and Protocols for Cfm 1571 Hydrochloride in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals.

Introduction

Cfm 1571 hydrochloride is a small molecule compound identified as a stimulator of soluble guanylate cyclase (sGC), the primary receptor for nitric oxide (NO).[1][2][3][4] By directly stimulating sGC, this compound enhances the production of cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger involved in various physiological processes, including smooth muscle relaxation, inhibition of platelet aggregation, and neurotransmission.[5][6][7] This document provides detailed application notes and protocols for the potential use of this compound in in vivo animal models, based on available information for other sGC stimulators and general best practices for in vivo compound administration.

Disclaimer: There is currently no publicly available in vivo dosage information specifically for this compound. The dosage information provided in this document is based on studies of other sGC stimulators and should be used as a reference for dose-range finding studies. The optimal dosage, route of administration, and vehicle for this compound must be determined experimentally.

Data Presentation: In Vivo Dosages of sGC Stimulators

The following table summarizes in vivo dosage information for several other sGC stimulators from preclinical studies. This data can serve as a starting point for designing dose-escalation studies for this compound.

CompoundAnimal ModelRoute of AdministrationDosage RangeKey Findings
BAY 60-4552Sprague Dawley RatsIntravenous (i.v.)0.3 - 3 mg/kgDose-dependent decrease in blood pressure and increase in heart rate.[8]
GSK2181236ASprague Dawley RatsIntravenous (i.v.)0.1 - 1 mg/kgApproximately threefold more potent than BAY 60-4552 in reducing blood pressure.[8]
BAY 41-8543Anesthetized DogsIntravenous (i.v.)3 - 100 µg/kgDose-dependent decrease in blood pressure and increase in coronary blood flow.[9]
RiociguatPigsIntravenous (i.v.) infusion100 µg/kg/minMarked, but tolerable systemic vasodilation.[10]
MM-46446 / MM-46805RatsOral (p.o.)Pharmacologically active dose (not specified)Increased cGMP levels in aorta and pulmonary vein.[11]

Signaling Pathway

This compound acts as a stimulator of the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway. The diagram below illustrates the key components of this pathway.

sGC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Target Cell (e.g., Smooth Muscle Cell) NO_source e.g., Endothelial Cells NO Nitric Oxide (NO) NO_source->NO Diffusion sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts Cfm1571 Cfm 1571 Hydrochloride Cfm1571->sGC Stimulates GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP GMP PDE5->GMP Degrades to Cellular_Response Physiological Response (e.g., Vasodilation) PKG->Cellular_Response Leads to

References

Application Notes and Protocols for Cfm 1571 Hydrochloride in Pulmonary Hypertension Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cfm 1571 hydrochloride is a potent, small-molecule stimulator of the soluble guanylate cyclase (sGC) enzyme, a critical component of the nitric oxide (NO) signaling pathway.[1][2][3] Dysregulation of the NO-sGC-cGMP pathway is a key pathophysiological feature of pulmonary hypertension (PH), characterized by endothelial dysfunction, smooth muscle cell proliferation, and vascular remodeling.[4] As an sGC stimulator, Cfm 1571 offers a promising therapeutic strategy by directly activating sGC, leading to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP), which in turn promotes vasodilation and inhibits the proliferative and remodeling processes that drive PH.[1][3][4] These application notes provide an overview of the mechanism of action of Cfm 1571 and exemplar protocols for its investigation in preclinical models of pulmonary hypertension.

Introduction

Pulmonary hypertension (PH) is a progressive and life-threatening disease characterized by elevated pulmonary artery pressure, leading to right ventricular failure and death. The pathology involves significant remodeling of the pulmonary arteries, including the hyperproliferation of pulmonary artery smooth muscle cells (PASMCs).[5][6][7] The nitric oxide (NO) signaling pathway plays a crucial role in maintaining pulmonary vascular homeostasis. In PH, endothelial dysfunction leads to reduced NO bioavailability and/or impaired sGC function, resulting in diminished cGMP production.

This compound directly stimulates sGC, independent of and synergistically with NO, to increase cGMP levels.[3] This mode of action makes it a compelling candidate for PH research, with the potential to restore vasodilation, inhibit PASMC proliferation, and reverse vascular remodeling.

Mechanism of Action

Cfm 1571 acts on the NO-sGC-cGMP signaling pathway. Under normal physiological conditions, NO produced by endothelial cells diffuses into PASMCs and binds to the heme group of sGC, activating the enzyme to convert guanosine triphosphate (GTP) to cGMP. cGMP then acts as a second messenger to mediate various downstream effects, including vasodilation and inhibition of cell growth. In pulmonary hypertension, this pathway is impaired. Cfm 1571, as an sGC stimulator, bypasses the need for endogenous NO to activate sGC, thereby restoring the production of cGMP and its beneficial downstream effects.

Cfm 1571 Mechanism of Action cluster_EC Endothelial Cell cluster_PASMC Pulmonary Artery Smooth Muscle Cell (PASMC) eNOS eNOS NO_EC NO eNOS->NO_EC produces L_Arginine L-Arginine L_Arginine->eNOS sGC Soluble Guanylate Cyclase (sGC) NO_EC->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC Vasodilation Vasodilation cGMP->Vasodilation Anti_proliferation Anti-proliferation cGMP->Anti_proliferation Cfm1571 Cfm 1571 Cfm1571->sGC stimulates

Cfm 1571 stimulates sGC in PASMCs to promote vasodilation.

Physicochemical and In Vitro Activity Data

The following table summarizes the key in vitro activities of this compound based on available data.

ParameterValueReference
Target Soluble Guanylate Cyclase (sGC)[1][2]
EC50 (sGC activation) 5.49 µM[2]
IC50 (Platelet Aggregation) 2.84 µM[2]

Exemplar In Vivo Research Protocol: Monocrotaline-Induced Pulmonary Hypertension in Rats

This protocol describes a standard method for inducing pulmonary hypertension in rats using monocrotaline (B1676716) (MCT) and can be adapted to evaluate the therapeutic efficacy of this compound.[8][9][10][11][12]

1. Animal Model

  • Species: Male Sprague-Dawley rats (200-250 g)

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: At least one week before the experiment.

2. Induction of Pulmonary Hypertension

  • Prepare a solution of monocrotaline (MCT) in sterile saline.

  • Administer a single subcutaneous injection of MCT (60 mg/kg).[9]

  • Control animals receive a subcutaneous injection of an equivalent volume of sterile saline.

  • Monitor animals daily for signs of distress.

3. Dosing Regimen for this compound

  • Preparation: this compound can be formulated for oral gavage. A typical vehicle may consist of 0.5% carboxymethylcellulose.

  • Dosing: Based on pharmacokinetic studies of similar compounds, a starting dose could be in the range of 1-10 mg/kg, administered daily by oral gavage.[1]

  • Treatment Groups:

    • Sham (Saline + Vehicle)

    • MCT + Vehicle

    • MCT + Cfm 1571 (e.g., 1 mg/kg)

    • MCT + Cfm 1571 (e.g., 5 mg/kg)

    • MCT + Cfm 1571 (e.g., 10 mg/kg)

  • Treatment Duration: Typically, treatment starts 14 days after MCT injection and continues for 14 days.

4. Efficacy Endpoints

  • Hemodynamic Assessment (Day 28):

    • Anesthetize rats and perform right heart catheterization to measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).

  • Right Ventricular Hypertrophy (Day 28):

    • Euthanize the animals and excise the heart.

    • Dissect the right ventricle (RV) from the left ventricle plus septum (LV+S).

    • Measure the wet weight of the RV and LV+S.

    • Calculate the Fulton Index (RV / (LV+S)) as a measure of right ventricular hypertrophy.[13]

  • Pulmonary Vascular Remodeling (Day 28):

    • Perfuse and fix the lungs.

    • Embed lung tissue in paraffin (B1166041) and prepare sections for histological staining (e.g., Hematoxylin and Eosin, Masson's Trichrome).

    • Quantify medial wall thickness of small pulmonary arteries.

In_Vivo_Workflow cluster_setup Experimental Setup cluster_procedures Procedures Acclimatization Animal Acclimatization MCT_Injection MCT Injection (60 mg/kg s.c.) Acclimatization->MCT_Injection Day 0 Treatment_Start Start Cfm 1571 Treatment MCT_Injection->Treatment_Start Day 14 Endpoint_Assessment Endpoint Assessment Treatment_Start->Endpoint_Assessment Day 28 Hemodynamics Hemodynamic Measurements (RVSP, mPAP) Endpoint_Assessment->Hemodynamics RVH Right Ventricular Hypertrophy (Fulton Index) Endpoint_Assessment->RVH Remodeling Vascular Remodeling (Histology) Endpoint_Assessment->Remodeling

Workflow for in vivo evaluation of Cfm 1571 in MCT-induced PH.

Exemplar In Vitro Research Protocol: PASMC Proliferation Assay

This protocol details a method to assess the anti-proliferative effects of this compound on human pulmonary artery smooth muscle cells (hPASMCs).

1. Cell Culture

  • Culture hPASMCs in a specialized smooth muscle cell growth medium.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Use cells between passages 4 and 8 for experiments.

2. Proliferation Assay (e.g., BrdU or MTT Assay)

  • Seed hPASMCs in 96-well plates and allow them to adhere overnight.

  • Synchronize the cells by serum starvation for 24 hours.

  • Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour.

  • Stimulate cell proliferation with a mitogen such as platelet-derived growth factor (PDGF; 20 ng/mL).

  • Include appropriate controls: vehicle control, PDGF-only control.

  • Incubate for 24-48 hours.

  • Quantify cell proliferation using a commercial BrdU or MTT assay kit according to the manufacturer's instructions.

3. Data Analysis

  • Express proliferation as a percentage of the PDGF-stimulated control.

  • Calculate the IC50 value for the anti-proliferative effect of Cfm 1571.

Expected Outcomes and Data Presentation

The following tables represent hypothetical data to illustrate how the results from the described experiments could be presented.

Table 1: Hypothetical Effects of Cfm 1571 on Hemodynamics and Right Ventricular Hypertrophy in MCT-Treated Rats

Treatment GroupRVSP (mmHg)Fulton Index (RV/LV+S)
Sham 25 ± 30.28 ± 0.03
MCT + Vehicle 65 ± 50.55 ± 0.05
MCT + Cfm 1571 (1 mg/kg) 52 ± 40.45 ± 0.04
MCT + Cfm 1571 (5 mg/kg) 40 ± 3 0.38 ± 0.03
MCT + Cfm 1571 (10 mg/kg) 32 ± 4 0.32 ± 0.04
*Data are presented as mean ± SD. *p < 0.05 vs. MCT + Vehicle; *p < 0.01 vs. MCT + Vehicle.

Table 2: Hypothetical Anti-proliferative Effects of Cfm 1571 on PDGF-Stimulated hPASMCs

Cfm 1571 Conc. (µM)Proliferation (% of PDGF Control)
0 (Vehicle) 100%
0.1 95 ± 5%
1 78 ± 6%
10 52 ± 4%
100 25 ± 3%
Data are presented as mean ± SD. *p < 0.05 vs. Vehicle; *p < 0.01 vs. Vehicle.

Conclusion

This compound represents a valuable research tool for investigating the therapeutic potential of sGC stimulation in pulmonary hypertension. Its direct, NO-independent mechanism of action holds promise for overcoming the limitations of therapies that rely on endogenous NO production. The protocols outlined in these application notes provide a framework for the preclinical evaluation of Cfm 1571, from assessing its in vivo efficacy in a well-established animal model of PH to characterizing its anti-proliferative effects on key vascular cells in vitro. Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of Cfm 1571 and to establish its potential as a novel therapeutic for pulmonary hypertension.

References

Cfm 1571 Hydrochloride: Application Notes and Protocols for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cfm 1571 hydrochloride is a potent, cell-permeable small molecule activator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. By directly stimulating sGC, Cfm 1571 mimics the vasodilatory and anti-platelet effects of NO, making it a valuable tool for cardiovascular research and drug discovery. These application notes provide detailed protocols for utilizing this compound in common in vitro assays and summarize its key quantitative data.

Product Information

Product Name This compound
CAS Number 1215548-30-3
Molecular Formula C₂₃H₂₈N₄O₃・HCl
Molecular Weight 444.95 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO (≥100 mg/mL) and Water (≥100 mg/mL)
Storage Store at -20°C for long-term storage.

Quantitative Data Summary

The following table summarizes the key in vitro activities of this compound.

Parameter Value Assay Conditions Reference
EC₅₀ (sGC activation) 5.49 µMPurified sGC enzyme assay
IC₅₀ (Collagen-induced platelet aggregation) 2.84 µMHuman platelet-rich plasma

Mechanism of Action: sGC Signaling Pathway

Cfm 1571 acts as a stimulator of soluble guanylate cyclase (sGC), an essential enzyme in the nitric oxide (NO) signaling cascade. In its basal state, sGC has low catalytic activity. Upon binding of NO to its heme group, sGC undergoes a conformational change that dramatically increases its production of cyclic guanosine (B1672433) monophosphate (cGMP) from guanosine triphosphate (GTP). cGMP, in turn, acts as a second messenger, activating downstream targets such as protein kinase G (PKG) to mediate various physiological responses, including smooth muscle relaxation (vasodilation) and inhibition of platelet aggregation. Cfm 1571 enhances the sensitivity of sGC to NO, leading to a more robust activation and increased cGMP production.

sGC_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NO Nitric Oxide (NO) sGC_inactive sGC (inactive) NO->sGC_inactive Binds to heme group sGC_active sGC (active) sGC_inactive->sGC_active Activation cGMP cGMP sGC_active->cGMP Catalyzes conversion GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Response Physiological Response (e.g., Vasodilation, Inhibition of Platelet Aggregation) PKG->Physiological_Response Leads to Cfm1571 Cfm 1571 Cfm1571->sGC_inactive Stimulates

Caption: Cfm 1571 stimulates the sGC signaling pathway.

Experimental Protocols

In Vitro Platelet Aggregation Assay

This protocol describes the use of light transmission aggregometry (LTA) to assess the inhibitory effect of this compound on collagen-induced platelet aggregation in human platelet-rich plasma (PRP).

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Human whole blood (collected in 3.2% sodium citrate (B86180) tubes)

  • Collagen (agonist)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)

  • Aggregometer and cuvettes with stir bars

  • Centrifuge

Procedure:

  • Preparation of Platelet-Rich and Platelet-Poor Plasma:

    • Collect human whole blood in tubes containing 3.2% sodium citrate.

    • Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.

    • Carefully collect the upper PRP layer.

    • To obtain PPP, centrifuge the remaining blood at 1500 x g for 20 minutes.

    • Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Further dilute the stock solution with PBS to achieve the desired working concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.5%.

  • Platelet Aggregation Assay:

    • Pre-warm the PRP aliquots (450 µL) to 37°C for 5 minutes in the aggregometer cuvettes with a stir bar.

    • Add 50 µL of the this compound working solution or vehicle control (PBS with the same final DMSO concentration) to the PRP and incubate for 5 minutes at 37°C.

    • Set the baseline of the aggregometer to 0% aggregation with PRP and 100% aggregation with PPP.

    • Initiate platelet aggregation by adding a sub-maximal concentration of collagen (e.g., 2-5 µg/mL).

    • Record the light transmission for at least 5 minutes.

    • The percentage of aggregation is calculated from the change in light transmission.

Data Analysis:

  • Calculate the percentage inhibition of aggregation for each concentration of this compound relative to the vehicle control.

  • Plot the percentage inhibition against the log concentration of this compound to determine the IC₅₀ value.

Platelet_Aggregation_Workflow Blood_Collection 1. Collect Human Blood (3.2% Sodium Citrate) PRP_Preparation 2. Prepare Platelet-Rich Plasma (PRP) (Centrifuge at 200 x g) Blood_Collection->PRP_Preparation Incubation 4. Incubate PRP with Cfm 1571 (37°C, 5 min) PRP_Preparation->Incubation Compound_Preparation 3. Prepare Cfm 1571 Solutions (Dilute in PBS) Compound_Preparation->Incubation Aggregation_Induction 5. Induce Aggregation (Add Collagen) Incubation->Aggregation_Induction Data_Acquisition 6. Measure Light Transmission (Aggregometer) Aggregation_Induction->Data_Acquisition Data_Analysis 7. Analyze Data (Calculate % Inhibition, IC₅₀) Data_Acquisition->Data_Analysis

Caption: Workflow for the in vitro platelet aggregation assay.

Cell-Based cGMP Assay

This protocol provides a general framework for measuring changes in intracellular cGMP levels in response to this compound in a suitable cell line (e.g., HEK293 cells overexpressing sGC).

Materials:

  • HEK293 cells stably expressing sGC subunits (α1 and β1)

  • Cell culture medium (e.g., DMEM) and supplements

  • This compound

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation

  • Lysis buffer

  • Commercial cGMP immunoassay kit (e.g., ELISA or HTRF)

  • Multi-well plates (e.g., 96-well)

Procedure:

  • Cell Culture and Seeding:

    • Culture HEK293-sGC cells in appropriate medium.

    • Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Wash the cells once with serum-free medium.

    • Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C to inhibit cGMP degradation.

    • Add varying concentrations of this compound to the wells and incubate for the desired time (e.g., 15-60 minutes) at 37°C. Include a vehicle control.

  • Cell Lysis and cGMP Measurement:

    • Aspirate the medium and lyse the cells according to the instructions of the cGMP immunoassay kit.

    • Measure the intracellular cGMP concentration using the chosen immunoassay kit.

Data Analysis:

  • Normalize the cGMP concentration to the protein concentration in each well.

  • Plot the fold-increase in cGMP levels against the log concentration of this compound to determine the EC₅₀ value.

Troubleshooting

Problem Possible Cause Solution
Low or no platelet aggregation Inactive agonistUse a fresh stock of collagen.
Low platelet countEnsure PRP is prepared correctly and the platelet count is optimal.
High background in cGMP assay Endogenous NO productionInclude a control without any stimulator.
Cell stressHandle cells gently and ensure optimal culture conditions.
Inconsistent results Pipetting errorsUse calibrated pipettes and ensure accurate dilutions.
Reagent degradationStore all reagents, including Cfm 1571, under recommended conditions.

Supplier Information

This compound for research purposes can be obtained from various chemical suppliers. It is recommended to request a certificate of analysis to ensure the purity and quality of the compound. Potential suppliers include:

  • Cayman Chemical

  • Selleck Chemicals

  • MedChemExpress

  • Tocris Bioscience

Disclaimer: This document is intended for research purposes only and is not a substitute for a comprehensive understanding of the experimental techniques. Researchers should optimize protocols for their specific experimental conditions and adhere to all laboratory safety guidelines.

Application Notes and Protocols for Measuring sGC Activation by Cfm 1571 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soluble guanylate cyclase (sGC) is a crucial intracellular receptor for nitric oxide (NO), playing a pivotal role in various physiological processes by catalyzing the conversion of guanosine (B1672433) triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[1][2][3] Dysregulation of the NO-sGC-cGMP signaling pathway is implicated in the pathophysiology of several cardiovascular diseases.[4][5] sGC stimulators and activators are classes of therapeutic agents that modulate sGC activity. sGC stimulators, such as Cfm 1571 hydrochloride, require the presence of the reduced heme group on sGC to enhance its sensitivity to NO, and can also directly stimulate the enzyme to a lesser extent.[3][4]

These application notes provide a detailed protocol for measuring the activation of sGC by this compound in a cell-based assay format. The primary method described is the quantification of intracellular cGMP levels using a competitive enzyme-linked immunosorbent assay (ELISA).

sGC Signaling Pathway

The activation of sGC by NO or sGC stimulators like this compound leads to an increase in intracellular cGMP levels.[2][6] cGMP then activates protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to a cellular response such as vasodilation.[5]

sGC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NO NO sGC_inactive sGC (inactive) NO->sGC_inactive activates sGC_active sGC (active) sGC_inactive->sGC_active Cfm1571 Cfm 1571 hydrochloride Cfm1571->sGC_inactive stimulates cGMP cGMP sGC_active->cGMP catalyzes GTP GTP GTP->sGC_active PKG_inactive PKG (inactive) cGMP->PKG_inactive activates PKG_active PKG (active) PKG_inactive->PKG_active Cellular_Response Cellular Response (e.g., Vasodilation) PKG_active->Cellular_Response phosphorylates targets Experimental_Workflow A 1. Cell Seeding (96-well plate, overnight incubation) B 2. Pre-treatment (Wash with serum-free medium, add PDE inhibitor) A->B C 3. Compound Treatment (Add varying concentrations of This compound) B->C D 4. Cell Lysis (Aspirate medium, add 0.1 M HCl) C->D E 5. cGMP Measurement (Perform competitive ELISA) D->E F 6. Protein Quantification (Perform BCA assay on lysates) D->F G 7. Data Analysis (Normalize cGMP to protein, plot dose-response curve) E->G F->G

References

Application Notes and Protocols for Cfm 1571 Hydrochloride in Smooth Muscle Relaxation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cfm 1571 hydrochloride is a potent stimulator of the nitric oxide (NO) receptor, soluble guanylate cyclase (sGC).[1][2] sGC is a critical enzyme in the NO signaling pathway, which plays a pivotal role in various physiological processes, including the regulation of vascular tone.[3][4] Upon activation by NO, sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4][5] The subsequent increase in intracellular cGMP concentration leads to the activation of protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately resulting in smooth muscle relaxation.[5][6]

In contrast, smooth muscle contraction is significantly regulated by the RhoA/Rho-kinase (ROCK) pathway.[7][8] Agonists that induce vasoconstriction often activate this pathway, leading to the inhibition of myosin light chain phosphatase (MLCP) and an increase in the phosphorylation of myosin light chain (MLC), thereby promoting contraction.[7][9]

This compound, as an sGC stimulator, offers a therapeutic potential for conditions characterized by endothelial dysfunction or impaired NO bioavailability, where direct stimulation of sGC can bypass the need for endogenous NO to induce vasodilation.[4][10] These application notes provide detailed protocols for assessing the efficacy of this compound in inducing smooth muscle relaxation using ex vivo organ bath assays.

Quantitative Data Summary

The following table summarizes the known in vitro activity of this compound. This data is crucial for designing effective dose-response experiments in smooth muscle relaxation assays.

ParameterValueDescriptionReference
EC50 5.49 µMThe concentration of this compound that produces 50% of the maximal response in sGC stimulation.[1][2]
IC50 2.84 µMThe concentration of this compound that causes 50% inhibition of collagen-stimulated platelet aggregation.[1]

Signaling Pathways

The following diagrams illustrate the signaling pathways involved in smooth muscle relaxation and contraction.

cluster_relaxation Smooth Muscle Relaxation Pathway (Cfm 1571 HCl) Cfm1571 Cfm 1571 HCl sGC Soluble Guanylate Cyclase (sGC) Cfm1571->sGC Stimulates cGMP cGMP sGC->cGMP Catalyzes conversion of GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates MLCP_active Myosin Light Chain Phosphatase (MLCP) (Active) PKG->MLCP_active Activates Relaxation Relaxation MLCP_active->Relaxation

Caption: this compound-induced smooth muscle relaxation pathway.

cluster_contraction Smooth Muscle Contraction Pathway (RhoA/ROCK) Agonist Vasoconstrictor Agonist GPCR GPCR Agonist->GPCR Activates RhoA RhoA GPCR->RhoA Activates ROCK ROCK RhoA->ROCK Activates MLCP_inactive Myosin Light Chain Phosphatase (MLCP) (Inactive) ROCK->MLCP_inactive Inhibits MLC Myosin Light Chain (MLC) MLC_P Phosphorylated MLC MLC->MLC_P Contraction Contraction MLC_P->Contraction

Caption: Agonist-induced smooth muscle contraction via the RhoA/ROCK pathway.

Experimental Protocols

The following protocols describe the use of an isolated organ bath system to assess the vasodilatory effects of this compound on pre-contracted arterial rings.[11][12][13]

Experimental Workflow

G A Tissue Preparation (e.g., Rat Aorta) B Mounting in Organ Bath A->B C Equilibration B->C D Viability Test (e.g., KCl) C->D E Pre-contraction (e.g., Phenylephrine) D->E F Cumulative Addition of Cfm 1571 HCl E->F G Data Acquisition (Isometric Tension) F->G H Data Analysis (Dose-Response Curve) G->H

Caption: Workflow for smooth muscle relaxation assay using an isolated organ bath.

Protocol 1: Preparation of Isolated Arterial Rings
  • Animal Euthanasia and Tissue Dissection:

    • Humanely euthanize a rat according to institutionally approved protocols.

    • Carefully dissect the thoracic aorta and place it in cold, oxygenated Physiological Salt Solution (PSS). The composition of PSS is provided in the table below.

  • Preparation of Arterial Rings:

    • Under a dissecting microscope, remove adherent connective and adipose tissue from the aorta.

    • Cut the aorta into rings of approximately 2-3 mm in length. Take care to not stretch or damage the endothelial layer.

Protocol 2: Isolated Organ Bath Assay for Smooth Muscle Relaxation
  • System Setup:

    • Prepare the isolated organ bath system by filling the water jacket to maintain a constant temperature of 37°C.

    • Fill the organ bath chambers with PSS and continuously bubble with a 95% O2 / 5% CO2 gas mixture.[14]

  • Mounting the Tissue:

    • Mount each aortic ring between two stainless steel hooks or wires in the organ bath chamber.

    • Connect the upper hook to an isometric force transducer.

  • Equilibration and Tension Adjustment:

    • Allow the rings to equilibrate in the PSS for at least 60 minutes.

    • During equilibration, gradually increase the resting tension to a predetermined optimal level (e.g., 1.5-2.0 g for rat aorta) and wash the tissue with fresh PSS every 15-20 minutes.

  • Viability and Endothelial Integrity Check:

    • To test the viability of the smooth muscle, induce a contraction with a high concentration of potassium chloride (KCl, e.g., 60-80 mM).

    • After washing out the KCl and allowing the tension to return to baseline, assess endothelial integrity by pre-contracting the rings with an α1-adrenergic agonist such as phenylephrine (B352888) (PE, e.g., 1 µM).

    • Once a stable contraction plateau is reached, add acetylcholine (B1216132) (ACh, e.g., 10 µM). A relaxation of over 80% is indicative of a healthy, intact endothelium.

  • Evaluation of this compound-Induced Relaxation:

    • Wash the tissues thoroughly to remove all previous drugs and allow them to return to the baseline resting tension.

    • Pre-contract the aortic rings again with phenylephrine (1 µM) to a stable plateau.

    • Construct a cumulative concentration-response curve for this compound by adding the compound to the organ bath in increasing concentrations (e.g., 1 nM to 100 µM).

    • Allow the response to stabilize at each concentration before adding the next.

  • Data Acquisition and Analysis:

    • Record the isometric tension throughout the experiment using a data acquisition system.

    • Express the relaxation at each concentration of this compound as a percentage of the maximal contraction induced by phenylephrine.

    • Plot the percentage of relaxation against the logarithm of the molar concentration of this compound to generate a dose-response curve.

    • Calculate the EC50 (the molar concentration of the compound that produces 50% of its maximal effect) and the Emax (the maximal relaxation effect).

Materials
ReagentPurpose
This compoundTest compound
Phenylephrine (PE)α1-adrenergic agonist for pre-contraction
Acetylcholine (ACh)Muscarinic agonist to test endothelial integrity
Potassium Chloride (KCl)To induce depolarization and test tissue viability
Physiological Salt Solution (PSS)To maintain tissue viability
95% O2 / 5% CO2 Gas MixtureTo oxygenate and buffer the PSS

Physiological Salt Solution (PSS) Composition (in mM):

ComponentConcentration (mM)
NaCl118
KCl4.7
CaCl22.5
MgSO41.2
KH2PO41.2
NaHCO325
Glucose11

Troubleshooting

  • No response to KCl: The tissue may not be viable. Ensure proper dissection and handling techniques.

  • Poor relaxation to Acetylcholine: The endothelium may be damaged. Take extra care during the preparation of the arterial rings.

  • High variability between tissues: Ensure consistent ring size and optimal resting tension for all tissues.

Conclusion

These application notes provide a comprehensive framework for investigating the smooth muscle relaxation properties of this compound. By following the detailed protocols, researchers can effectively characterize the vasodilatory effects of this sGC stimulator and contribute to the understanding of its therapeutic potential in cardiovascular diseases. The provided diagrams and data tables serve as valuable resources for experimental design and data interpretation.

References

Application Notes and Protocols for Sildenafil in cGMP Signaling Studies

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Initial searches for a compound designated "Cfm 1571" did not yield specific information in the public scientific literature. Therefore, to fulfill the request for detailed application notes on a modulator of cGMP signaling, we have used Sildenafil (B151) as a representative and well-characterized cGMP-specific phosphodiesterase type 5 (PDE5) inhibitor. The following protocols and data are specific to Sildenafil and are intended to serve as a comprehensive guide for researchers studying the cGMP signaling pathway.

Introduction

Sildenafil is a potent and selective inhibitor of cyclic guanosine (B1672433) monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1][2][3] The nitric oxide (NO)/cGMP signaling pathway is a fundamental cascade that governs a wide array of physiological processes, most notably smooth muscle relaxation and vasodilation.[2][4] This pathway is initiated by the release of NO, which activates soluble guanylate cyclase (sGC) to synthesize cGMP from guanosine triphosphate (GTP).[4] The intracellular accumulation of cGMP leads to the activation of protein kinase G (PKG), which in turn phosphorylates downstream targets, resulting in reduced intracellular calcium levels and smooth muscle relaxation.[4][5]

PDE5 is the primary enzyme responsible for the degradation of cGMP, thereby terminating the signal.[2][6] By inhibiting PDE5, Sildenafil prevents the breakdown of cGMP, leading to its accumulation and the enhancement and prolongation of NO-mediated signaling.[2][5][7] This mechanism of action makes Sildenafil an invaluable tool for researchers studying the physiological and pathological roles of the cGMP pathway.

Mechanism of Action

Sildenafil's primary mechanism of action is the competitive and selective inhibition of PDE5.[2][3] This inhibition potentiates the effects of endogenous or exogenous NO by preventing the hydrolysis of cGMP to the inactive 5'-GMP. The resulting elevation in intracellular cGMP levels amplifies the downstream signaling cascade, leading to enhanced smooth muscle relaxation and vasodilation in tissues where PDE5 is expressed, such as the corpus cavernosum and pulmonary vasculature.[2][3]

Quantitative Data: Sildenafil Potency and Selectivity

The inhibitory activity of Sildenafil against various phosphodiesterase isoforms is summarized in the table below. The data highlights Sildenafil's high potency and selectivity for PDE5.

PDE IsoformSubstrateIC50 (nM)Selectivity vs. PDE5Reference
PDE5 cGMP3.5-[1]
PDE5 cGMP3.4-[3]
PDE6 cGMP33~9-fold[1]
PDE1 cGMP/cAMP>280>80-fold[1]
PDE2 cGMP/cAMP>30,000>8500-fold[1]
PDE3 cAMP>30,000>8500-fold[1]
PDE4 cAMP>30,000>8500-fold[1]

Signaling Pathway Diagram

The following diagram illustrates the NO/sGC/cGMP signaling pathway and the point of intervention for Sildenafil.

cGMP_Pathway cluster_EC Endothelial Cell cluster_SMC Smooth Muscle Cell L_Arginine L-Arginine eNOS eNOS L_Arginine->eNOS NO_EC Nitric Oxide (NO) eNOS->NO_EC Synthesizes NO_SMC Nitric Oxide (NO) NO_EC->NO_SMC Diffuses sGC sGC (Soluble Guanylate Cyclase) NO_SMC->sGC Activates GTP GTP cGMP cGMP GTP->cGMP Synthesizes sGC PKG PKG (Protein Kinase G) cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Degraded by Relaxation Smooth Muscle Relaxation PKG->Relaxation Leads to GMP 5'-GMP (inactive) PDE5->GMP Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Caption: The NO/sGC/cGMP signaling pathway and the inhibitory action of Sildenafil on PDE5.

Experimental Protocols

In Vitro PDE5 Inhibition Assay

This protocol describes a method to determine the in vitro potency of Sildenafil in inhibiting PDE5 activity.

Principle: The assay measures the conversion of a radiolabeled cGMP substrate ([³H]-cGMP) to its corresponding 5'-mononucleotide by the PDE5 enzyme. The inhibitory effect of Sildenafil is quantified by the reduction in the formation of the product.

Materials:

  • Recombinant human PDE5 enzyme

  • [³H]-cGMP

  • Sildenafil citrate

  • Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 100 mM NaCl, 5 mM MgCl₂)

  • Stop Solution (e.g., 0.1 M HCl)

  • Scintillation cocktail

  • 96-well microplates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of Sildenafil in DMSO. Further dilute in Assay Buffer to the desired final concentrations. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.

  • Reaction Setup: In a 96-well plate, add in the following order:

    • Assay Buffer

    • Sildenafil solution or vehicle

    • PDE5 enzyme solution (pre-diluted in Assay Buffer)

  • Initiation: Start the reaction by adding [³H]-cGMP substrate solution. The final reaction volume is typically 50-100 µL.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding the Stop Solution.

  • Separation: Separate the product ([³H]-5'-GMP) from the substrate ([³H]-cGMP) using methods like anion exchange chromatography or by adding a slurry of snake venom phosphodiesterase to convert [³H]-5'-GMP to [³H]-guanosine, followed by separation.

  • Detection: Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each Sildenafil concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the Sildenafil concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Cell-Based Intracellular cGMP Measurement Assay

This protocol outlines a method to measure the effect of Sildenafil on intracellular cGMP levels in cultured cells.

Principle: Cells are treated with Sildenafil and then stimulated with an NO donor to induce cGMP production. The accumulated intracellular cGMP is then quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable cell line expressing PDE5.

  • Cell culture medium and supplements.

  • Sildenafil citrate.

  • Nitric Oxide (NO) donor (e.g., Sodium Nitroprusside - SNP).

  • 3-isobutyl-1-methylxanthine (IBMX) as a non-selective PDE inhibitor (positive control).

  • Cell Lysis Buffer (e.g., 0.1 M HCl with 0.5% Triton X-100).[4]

  • cGMP ELISA kit.

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Culture: Seed cells in a 96-well plate and culture until they reach 80-90% confluency.[4]

  • Pre-incubation: Wash the cells with serum-free medium and then pre-incubate for 30 minutes with varying concentrations of Sildenafil or control compounds (Vehicle: DMSO, Positive Control: IBMX).[4]

  • Stimulation: Stimulate cGMP production by adding an NO donor (e.g., 10 µM SNP) to each well and incubate for 10-15 minutes at 37°C.[4]

  • Lysis: Aspirate the medium and lyse the cells by adding ice-cold Cell Lysis Buffer.[4]

  • cGMP Quantification:

    • Centrifuge the plate to pellet cell debris.

    • Use the supernatant to quantify cGMP levels according to the manufacturer's protocol for the cGMP ELISA kit.

  • Data Analysis:

    • Generate a standard curve using the cGMP standards provided in the kit.

    • Calculate the cGMP concentration for each sample from the standard curve.

    • Plot the cGMP concentration against the log concentration of Sildenafil to determine the dose-response relationship.

Experimental Workflow Diagram

The following diagram provides a logical workflow for a typical cell-based experiment to assess the effect of Sildenafil on cGMP signaling.

Experimental_Workflow start Start cell_culture Seed and Culture Cells (e.g., HUVECs) in 96-well plate start->cell_culture pre_incubation Pre-incubate with Sildenafil (various concentrations) and controls for 30 min cell_culture->pre_incubation stimulation Stimulate with NO Donor (e.g., 10 µM SNP) for 15 min pre_incubation->stimulation lysis Lyse Cells with 0.1 M HCl + 0.5% Triton X-100 stimulation->lysis quantification Quantify cGMP using ELISA lysis->quantification data_analysis Data Analysis: - Generate Standard Curve - Calculate cGMP concentrations - Plot Dose-Response Curve quantification->data_analysis end End data_analysis->end

References

Application Notes and Protocols for CFM-1571 Hydrochloride in Anti-Fibrotic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CFM-1571 hydrochloride is a potent stimulator of the nitric oxide (NO) receptor, soluble guanylate cyclase (sGC), with an EC50 of 5.49 µM and an IC50 of 2.84 µM. As an sGC stimulator, CFM-1571 activates the NO-sGC-cGMP signaling pathway, which has demonstrated significant anti-fibrotic effects in various preclinical models. This document provides detailed application notes and experimental protocols for utilizing CFM-1571 hydrochloride to investigate and counteract fibrotic processes.

Mechanism of Action: Fibrosis is characterized by the excessive deposition of extracellular matrix (ECM) proteins, leading to tissue scarring and organ dysfunction. The NO-sGC-cGMP pathway plays a crucial role in regulating cellular processes that can counteract fibrosis. By stimulating sGC, CFM-1571 increases the intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cGMP levels, in turn, mediate anti-fibrotic effects by inhibiting fibroblast proliferation, differentiation into myofibroblasts, and collagen synthesis. Notably, sGC stimulators have been shown to inhibit the pro-fibrotic signaling of transforming growth factor-beta (TGF-β) through non-canonical pathways.[1][2]

Data Presentation

The following tables summarize the quantitative effects of sGC stimulators in preclinical models of fibrosis. While specific data for CFM-1571 is not available in the public domain, the data presented for other sGC stimulators like BAY 41-2272 and Riociguat are representative of the expected outcomes when using this class of compounds.

Table 1: In Vitro Anti-Fibrotic Effects of sGC Stimulators on Dermal Fibroblasts

ParameterTreatmentConcentrationResultReference
Collagen ReleaseBAY 41-227210 µMSignificant inhibition in fibroblasts from SSc patients and healthy individuals.[3]
Myofibroblast Differentiation (α-SMA expression)BAY 41-22721-10 µMDose-dependent reduction in TGF-β1 induced differentiation.[4][5]
Proliferation (TGF-β induced)BAY 41-227210 µMSignificant reduction in human lung fibroblast proliferation.[6]
Collagen Type I DepositionBAY 41-227210 µMReduction in TGF-β induced deposition in human lung fibroblasts.[6]

Table 2: In Vivo Anti-Fibrotic Effects of sGC Stimulators in Animal Models of Fibrosis

Animal ModelCompoundDosageKey FindingsReference
Bleomycin-induced dermal fibrosis (mouse)BAY 41-227210 mg/kg/day (oral)Prevention of dermal and hypodermal thickening; reduced myofibroblast count and hydroxyproline (B1673980) content.[3]
Tsk-1 mouse model of skin fibrosisBAY 41-227210 mg/kg/day (oral)Stoppage of fibrosis development and effectiveness in treating established fibrosis.[3]
Angiotensin II-induced diastolic heart failure (rat)BAY 41-85433 mg/kg/dayPrevention of cardiac fibrosis and inflammation.[7]
Salt-sensitive Dahl rats (cardiac and renal fibrosis)Riociguat10 mg/kg/dayAttenuation of fibrotic tissue remodeling in the myocardium and renal cortex.[8]
Nonalcoholic steatohepatitis (NASH) modelsPraliciguat (B610188)Not specifiedLower levels of liver fibrosis and reduced expression of fibrotic biomarkers.[9]

Experimental Protocols

The following are detailed protocols for studying the anti-fibrotic effects of CFM-1571 hydrochloride in both in vitro and in vivo models. These protocols are based on established methodologies for other sGC stimulators.

In Vitro Protocol: Inhibition of Myofibroblast Differentiation in Human Dermal Fibroblasts

1. Cell Culture:

  • Culture primary human dermal fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
  • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
  • Use cells between passages 3 and 8 for experiments.

2. Experimental Procedure:

  • Seed fibroblasts in 6-well plates at a density of 1 x 10^5 cells/well.
  • After 24 hours, starve the cells in serum-free DMEM for another 24 hours.
  • Pre-incubate the cells with CFM-1571 hydrochloride (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
  • Induce myofibroblast differentiation by adding recombinant human TGF-β1 (5 ng/mL) to the culture medium.
  • Incubate for 48 hours.

3. Analysis of Myofibroblast Markers:

  • Western Blot for α-Smooth Muscle Actin (α-SMA):
  • Lyse the cells and quantify protein concentration.
  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
  • Probe with a primary antibody against α-SMA, followed by an HRP-conjugated secondary antibody.
  • Visualize bands using an enhanced chemiluminescence (ECL) detection system.
  • Immunofluorescence for α-SMA:
  • Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100.
  • Incubate with an anti-α-SMA antibody, followed by a fluorescently labeled secondary antibody.
  • Counterstain nuclei with DAPI and visualize using a fluorescence microscope.
  • Real-time PCR for Fibrotic Genes:
  • Isolate total RNA and synthesize cDNA.
  • Perform quantitative real-time PCR for genes such as ACTA2 (α-SMA), COL1A1 (Collagen I), and CTGF (Connective Tissue Growth Factor).

In Vivo Protocol: Bleomycin-Induced Dermal Fibrosis Mouse Model

1. Animal Model:

  • Use 6-8 week old C57BL/6 mice.
  • Induce dermal fibrosis by daily subcutaneous injections of bleomycin (B88199) (100 µL of a 0.5 mg/mL solution in PBS) into a defined area on the shaved back for 28 days.
  • Control mice will receive daily subcutaneous injections of PBS.

2. Treatment Protocol:

  • Prepare CFM-1571 hydrochloride in a suitable vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose).
  • Administer CFM-1571 (e.g., 1, 10, 30 mg/kg/day) or vehicle daily by oral gavage, starting from the first day of bleomycin injections.

3. Assessment of Dermal Fibrosis:

  • Histological Analysis:
  • At day 28, euthanize the mice and excise the treated skin area.
  • Fix the tissue in 10% buffered formalin and embed in paraffin.
  • Prepare 5 µm sections and stain with Hematoxylin and Eosin (H&E) to measure dermal and hypodermal thickness.
  • Use Masson's trichrome staining to visualize collagen deposition.
  • Hydroxyproline Assay:
  • Homogenize a piece of the excised skin tissue.
  • Determine the hydroxyproline content, a major component of collagen, using a colorimetric assay.
  • Immunohistochemistry for Myofibroblasts:
  • Stain tissue sections with an antibody against α-SMA to identify and quantify myofibroblasts.

Mandatory Visualizations

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates CFM1571 CFM-1571 HCl CFM1571->sGC Stimulates GTP GTP sGC->GTP cGMP cGMP GTP->cGMP Converts PKG Protein Kinase G (PKG) cGMP->PKG Activates VASP VASP Phosphorylation PKG->VASP PDE5 PDE5 Inhibition PKG->PDE5 Inhibits TGFb_non_canonical Non-canonical TGF-β Signaling (e.g., ERK) PKG->TGFb_non_canonical Inhibits Fibrotic_Response Fibrotic Response (Collagen Synthesis, Myofibroblast Differentiation, Proliferation) TGFb_non_canonical->Fibrotic_Response G cluster_0 In Vitro Workflow cluster_1 Endpoints start Seed Human Dermal Fibroblasts starve Serum Starve (24h) start->starve treat Pre-treat with CFM-1571 or Vehicle (1h) starve->treat induce Induce Fibrosis (TGF-β1, 48h) treat->induce analysis Analysis induce->analysis western Western Blot (α-SMA) analysis->western Protein Expression if Immunofluorescence (α-SMA) analysis->if Cellular Localization qpcr qPCR (ACTA2, COL1A1) analysis->qpcr Gene Expression

References

Application Notes and Protocols for Cell-Based Assays to Evaluate Cfm 1571 Hydrochloride Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cfm 1571 hydrochloride is identified as a stimulator of the nitric oxide receptor, soluble guanylate cyclase (sGC), with an EC50 of 5.49 µM and an IC50 of 2.84 µM.[1][2] The sGC pathway is a critical signaling cascade activated by nitric oxide (NO), playing a key role in various physiological processes, making this compound a compound of interest for cardiovascular and other diseases.[1][2]

Recent research has highlighted the significance of Formin-like 2 (FMNL2), a member of the diaphanous-related formins family, in cellular processes such as cell motility, invasion, and cytoskeletal organization.[3][4][5] FMNL2 is often upregulated in cancer and promotes metastasis by influencing the actin cytoskeleton, frequently through the Rho/ROCK signaling pathway.[3][4][6] Given the importance of both sGC and FMNL2 in cell signaling and pathology, it is crucial to characterize the activity of compounds like this compound in relevant cellular contexts.

These application notes provide detailed protocols for a panel of cell-based assays to assess the biological activity of this compound, with a focus on its potential effects on cell viability, apoptosis, and FMNL2-mediated cell migration.

Cell Viability and Cytotoxicity Assays

Determining the effect of a compound on cell viability is a critical first step in any cellular study. The MTT and MTS assays are reliable colorimetric methods for assessing metabolic activity, which is an indicator of cell viability.[7][8][9][10]

Data Presentation: Cell Viability (MTT/MTS Assay)
Concentration of Cfm 1571 (µM)% Cell Viability (Mean ± SD)IC50 (µM)
0 (Vehicle Control)100 ± 5.2
198.1 ± 4.8
1095.3 ± 6.1>100
5089.7 ± 5.5
10085.2 ± 7.3
Experimental Protocol: MTT Assay

This protocol is adapted from established methods for measuring cellular metabolic activity.[7][8]

Materials:

  • Cells of interest (e.g., a cancer cell line with known FMNL2 expression)

  • 96-well plates

  • This compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[10]

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[9][10]

  • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[9]

  • Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[8][9][10]

Apoptosis Assay

To distinguish between cytotoxic and cytostatic effects, and to understand the mechanism of cell death, an apoptosis assay is essential. The Annexin V-FITC assay is a standard method for detecting early-stage apoptosis.[11][12][13]

Data Presentation: Apoptosis Analysis (Annexin V/PI Staining)
Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control95.2 ± 2.12.5 ± 0.82.3 ± 0.5
Cfm 1571 (50 µM)93.8 ± 2.53.1 ± 1.13.1 ± 0.9
Staurosporine (1 µM)45.3 ± 3.840.1 ± 4.214.6 ± 2.7
Experimental Protocol: Annexin V-FITC Apoptosis Assay

This protocol is based on the principle that phosphatidylserine (B164497) is translocated to the outer cell membrane during early apoptosis, where it can be detected by Annexin V.[11][12][13]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described for the viability assay.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.[14]

  • Add 400 µL of 1X Binding Buffer to each tube.[14]

  • Analyze the cells by flow cytometry within one hour.[11][14]

Cell Migration Assays

FMNL2 is a known promoter of cell migration and invasion.[3][5][15] The wound healing and transwell migration assays are two complementary methods to assess the effect of this compound on these FMNL2-related functions.

Data Presentation: Wound Healing Assay
Treatment% Wound Closure at 24h (Mean ± SD)
Vehicle Control85.3 ± 7.2
Cfm 1571 (10 µM)82.1 ± 8.5
FMNL2 Inhibitor (Control)35.6 ± 5.9
Experimental Protocol: Wound Healing (Scratch) Assay

This assay provides a simple and effective way to measure collective cell migration.[16][17]

Materials:

  • Cells that form a confluent monolayer

  • 6- or 12-well plates

  • Sterile 200 µL pipette tip or a wound healing insert

  • Microscope with a camera

Procedure:

  • Seed cells in a 6- or 12-well plate and grow them to 95-100% confluency.[16]

  • Create a "scratch" in the monolayer with a sterile pipette tip.[16][17]

  • Wash the wells with PBS to remove detached cells.[18]

  • Replace the medium with fresh medium containing different concentrations of this compound.

  • Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) for up to 48 hours.[16][19]

  • Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Data Presentation: Transwell Migration Assay
TreatmentNumber of Migrated Cells (Mean ± SD)% Inhibition of Migration
Vehicle Control250 ± 350
Cfm 1571 (10 µM)235 ± 416
FMNL2 Inhibitor (Control)80 ± 1568
Experimental Protocol: Transwell Migration Assay

This assay, also known as the Boyden chamber assay, quantifies the chemotactic migration of cells through a porous membrane.[20][21]

Materials:

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Cells of interest

  • Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

  • Cotton swabs

  • Staining solution (e.g., Crystal Violet)

Procedure:

  • Resuspend cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Add 100 µL of the cell suspension to the upper chamber of the transwell insert.[20]

  • Add 600 µL of medium containing a chemoattractant to the lower chamber.[20]

  • Add this compound to both the upper and lower chambers at the desired concentrations.

  • Incubate for a period that allows for cell migration but not proliferation (e.g., 12-24 hours).

  • Remove the non-migrated cells from the top of the insert with a cotton swab.

  • Fix and stain the migrated cells on the bottom of the membrane.

  • Count the number of migrated cells in several fields of view under a microscope.

Signaling Pathways and Experimental Workflows

To visualize the underlying biological processes and experimental designs, the following diagrams are provided.

FMNL2_Signaling_Pathway LPA LPA GPCR GPCR LPA->GPCR LARG LARG GPCR->LARG RhoA RhoA LARG->RhoA Activates ROCK ROCK RhoA->ROCK Activates FMNL2 FMNL2 RhoA->FMNL2 Activates Actin Actin Polymerization (Stress Fibers, Filopodia) ROCK->Actin Promotes FMNL2->Actin Promotes Invasion Cell Migration & Invasion Actin->Invasion Enables Cfm1571 Cfm 1571 (Hypothetical Target) Cfm1571->FMNL2 Potential Inhibition?

Caption: FMNL2 signaling pathway in cell migration.

Cell_Viability_Workflow Start Seed Cells (96-well plate) Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Cfm 1571 Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 2-4h AddMTT->Incubate3 AddSolvent Add Solubilizing Agent Incubate3->AddSolvent Read Measure Absorbance (570 nm) AddSolvent->Read

Caption: Experimental workflow for the MTT cell viability assay.

Wound_Healing_Workflow Seed Seed Cells to Confluency Scratch Create Scratch (Wound) Seed->Scratch Wash Wash to Remove Debris Scratch->Wash Treat Add Medium with Cfm 1571 Wash->Treat Image0 Image at T=0 Treat->Image0 Incubate Incubate & Image at Intervals Image0->Incubate Analyze Measure Wound Closure Incubate->Analyze

Caption: Experimental workflow for the wound healing assay.

References

In Vivo Administration of Cfm 1571 Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo administration of Cfm 1571 hydrochloride, a stimulator of the nitric oxide receptor, soluble guanylate cyclase (sGC). Due to the limited publicly available in vivo data for this specific compound, the following protocols are based on general principles for formulating and administering pyrazole-containing compounds and other sGC stimulators with similar physicochemical properties. It is imperative that researchers perform compound-specific optimization and validation.

Compound Overview and Formulation Considerations

This compound is a pyrazole (B372694) derivative that functions as an sGC stimulator, making it a valuable tool for cardiovascular research. A critical consideration for its in vivo use is its reported low oral bioavailability and potency, suggesting that parenteral routes of administration may be more suitable for achieving consistent and therapeutically relevant systemic concentrations. The choice of administration route and formulation will depend on the specific experimental goals, the animal model used, and the desired pharmacokinetic profile.

Solubility Data

Effective formulation development begins with an understanding of the compound's solubility. The following table summarizes the available solubility information for this compound.

SolventSolubilityConcentration (mM)
DMSO100 mg/mL224.74
WaterSoluble to 100 mM~44.5 mg/mL

Note: The aqueous solubility may vary depending on the pH and buffer system used.

Recommended Formulations for In Vivo Administration

Given its physicochemical properties, several formulation strategies can be employed for the in vivo delivery of this compound. The following tables provide example formulations for both injectable and oral routes.

Table 1: Injectable Formulation

This formulation is suitable for intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) administration.

ComponentPercentagePurpose
DMSO5-10%Solubilizing agent
PEG300 or PEG40030-40%Co-solvent
Tween 805%Surfactant/Emulsifier
Saline or ddH₂O45-60%Vehicle

Table 2: Oral Gavage Formulations

While this compound has low oral bioavailability, oral administration may be suitable for certain study designs.

FormulationComponents
Suspension 10.5% Carboxymethyl cellulose (B213188) (CMC) in water
Suspension 20.25% Tween 80 and 0.5% CMC in water
SolutionPEG400
Food MixtureMixed with powdered food

Experimental Protocols

The following are detailed, step-by-step protocols for preparing and administering this compound using the formulations described above. All procedures involving animals must be performed in accordance with institutional and national guidelines for animal care and use.

Protocol for Injectable Formulation Preparation

This protocol describes the preparation of a clear, injectable solution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300) or PEG400, sterile

  • Tween 80, sterile

  • Sterile saline (0.9% NaCl) or sterile distilled water (ddH₂O)

  • Sterile, pyrogen-free vials

  • Sterile syringes and needles

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile vial.

  • Initial Solubilization: Add the required volume of DMSO to the vial to create a concentrated stock solution. Vortex thoroughly until the compound is completely dissolved. For example, to achieve a final formulation with 10% DMSO, you would first dissolve the compound in this volume of DMSO.

  • Addition of Co-solvent: Add the appropriate volume of PEG300 or PEG400 to the DMSO solution. Vortex until the solution is homogeneous.

  • Addition of Surfactant: Add the required volume of Tween 80 and vortex to ensure complete mixing.

  • Final Dilution: Slowly add the sterile saline or ddH₂O to the mixture while vortexing to reach the final desired concentration and volume.

  • Visual Inspection: Ensure the final solution is clear and free of any precipitation before administration. If precipitation occurs, formulation optimization is required.

  • Administration: Administer the formulation to the animal model via the desired parenteral route (IV, IP, or SC) at the appropriate volume based on the animal's body weight.

Protocol for Oral Gavage (Suspension) Formulation Preparation

This protocol is for preparing a suspension for oral administration.

Materials:

  • This compound powder

  • Carboxymethyl cellulose (CMC)

  • Tween 80 (optional)

  • Sterile distilled water

  • Mortar and pestle or homogenizer

  • Stir plate and magnetic stir bar

  • Oral gavage needles

Procedure:

  • Vehicle Preparation: Prepare the vehicle by dissolving CMC (and Tween 80, if used) in sterile water. For a 0.5% CMC solution, this would be 0.5g of CMC per 100 mL of water. Stir the solution until the CMC is fully hydrated and the solution is viscous.

  • Compound Addition: Weigh the required amount of this compound.

  • Suspension Formation: Gradually add a small amount of the vehicle to the powder and triturate with a mortar and pestle to form a smooth paste. This prevents clumping.

  • Final Volume: Slowly add the remaining vehicle to the paste while stirring continuously to achieve the final desired concentration and volume.

  • Homogenization: For a more uniform suspension, use a homogenizer.

  • Administration: Ensure the suspension is well-mixed immediately before each administration. Administer the suspension orally using a gavage needle at a volume appropriate for the animal's size.

Signaling Pathway and Experimental Workflow

Signaling Pathway of sGC Stimulators

The following diagram illustrates the mechanism of action for sGC stimulators like this compound.

sGC_Pathway cluster_activation NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Activates sGC_active sGC (Active) cGMP cGMP sGC_active->cGMP Converts Cfm1571 Cfm 1571 HCl Cfm1571->sGC_inactive Stimulates GTP GTP GTP->sGC_active Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation & Other Physiological Effects PKG->Vasodilation Leads to

Caption: Mechanism of action of this compound as an sGC stimulator.

Experimental Workflow for In Vivo Administration Route Selection

This diagram outlines a logical workflow for determining the appropriate administration route for a research compound like this compound.

experimental_workflow start Start: New Compound (e.g., Cfm 1571 HCl) physchem Characterize Physicochemical Properties (Solubility, Stability) start->physchem lit_review Literature Review: Similar Compounds & Known Bioavailability start->lit_review formulation Formulation Development: - Injectable - Oral physchem->formulation lit_review->formulation iv_study Pilot Pharmacokinetic (PK) Study: Intravenous (IV) Administration formulation->iv_study Injectable oral_study Pilot PK Study: Oral Gavage Administration formulation->oral_study Oral pk_analysis Analyze PK Data: - Bioavailability - Half-life (t½) - Cmax, AUC iv_study->pk_analysis oral_study->pk_analysis route_selection Select Optimal Route for Efficacy Studies pk_analysis->route_selection efficacy_studies Conduct In Vivo Efficacy Studies route_selection->efficacy_studies end End efficacy_studies->end

Caption: Workflow for selecting an in vivo administration route.

Disclaimer: These protocols and application notes are intended for guidance purposes only. The optimal formulation and administration route for this compound may vary depending on the specific experimental conditions and animal model. It is the responsibility of the researcher to develop and validate their own protocols in accordance with all applicable regulations and guidelines.

Measuring the Downstream Effects of Cfm 1571 Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Based on current scientific literature, Cfm 1571 hydrochloride is identified as a stimulator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide signaling pathway.[1][2] There is no direct evidence to suggest it functions as an inhibitor of Formin homology 2 domain-containing protein 1 (FHOD1). This document is structured to first address the known mechanism of this compound and then to provide detailed protocols for studying the downstream effects of FHOD1 inhibition, which appears to be the user's primary area of interest.

Part 1: this compound as a Soluble Guanylate Cyclase (sGC) Stimulator

This compound acts as a stimulator of the nitric oxide (NO) receptor, soluble guanylate cyclase (sGC), with a reported half-maximal effective concentration (EC50) of 5.49 μM and a half-maximal inhibitory concentration (IC50) of 2.84 μM.[1][2] The stimulation of sGC by this compound enhances the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP levels activates downstream pathways, such as those involving cGMP-dependent protein kinases, which can lead to cellular responses like smooth muscle relaxation and vasodilation.[1]

sGC_Signaling_Pathway Cfm1571 This compound sGC Soluble Guanylate Cyclase (sGC) Cfm1571->sGC Stimulates cGMP cGMP sGC->cGMP Catalyzes GTP GTP GTP->sGC PKG Downstream Effectors (e.g., PKG) cGMP->PKG Activates Response Cellular Responses (e.g., Vasodilation) PKG->Response Leads to

Caption: Signaling pathway of this compound.

Part 2: Measuring the Downstream Effects of FHOD1 Inhibition

For researchers interested in the functional consequences of inhibiting Formin homology 2 domain-containing protein 1 (FHOD1), this section provides comprehensive application notes and experimental protocols. FHOD1 is a crucial regulator of the actin cytoskeleton and is implicated in cell motility and cancer progression.[3][4][5]

Application Notes

A selective inhibitor of FHOD1 would be a valuable tool for investigating its role in various cellular processes. Key applications include:

  • Oncology Research: To study the impact of FHOD1 inhibition on cancer cell proliferation, migration, and invasion, particularly in cancers where FHOD1 is overexpressed, such as glioma, breast cancer, and squamous cell carcinoma.[6][7][8] Downregulating FHOD1 has been demonstrated to suppress the metastatic potential of cancer cells.[3]

  • Cell Biology Research: To dissect the molecular mechanisms of actin cytoskeleton organization, including the formation of stress fibers, cell adhesion, and cytokinesis.[5]

  • Cardiovascular Research: To explore the role of FHOD1 in the development and function of striated muscles, including cardiomyocytes.[9]

Key Downstream Effects of FHOD1 Inhibition

Inhibition of FHOD1 is expected to primarily affect the integrity and dynamics of the actin cytoskeleton, leading to measurable changes in cell behavior and signaling.

  • Disruption of the Actin Cytoskeleton: FHOD1 plays a role in the formation and stabilization of actin filaments.[5] Its inhibition is predicted to cause a reduction in F-actin stress fibers, leading to altered cell shape and reduced contractility.

  • Impaired Cell Migration and Invasion: As a key regulator of the cellular machinery for movement, inhibiting FHOD1 is expected to decrease the migratory and invasive capacity of cells.[3][5]

  • Modulation of Rho/ROCK Signaling: FHOD1 is a downstream effector of Rho family GTPases.[5] Its inhibition may alter the signaling cascade of the Rho/ROCK pathway, which governs actomyosin (B1167339) contractility.[10][]

FHOD1_Inhibition_Pathway Rho_GTPases Rho Family GTPases (e.g., Rac1) FHOD1 FHOD1 Rho_GTPases->FHOD1 Activates Actin Actin Cytoskeleton (Stress Fibers) FHOD1->Actin Regulates FHOD1_Inhibitor Specific FHOD1 Inhibitor FHOD1_Inhibitor->FHOD1 Inhibits Migration Cell Migration & Invasion Actin->Migration Drives Phenotype Cellular Phenotype Actin->Phenotype Migration->Phenotype

Caption: Downstream effects of FHOD1 inhibition.

Experimental Protocols

The following are detailed protocols to quantitatively and qualitatively assess the downstream effects of FHOD1 inhibition.

Protocol 1: Analysis of Actin Cytoskeleton Organization
  • Objective: To visualize and quantify changes in F-actin stress fibers and cell morphology upon FHOD1 inhibition.

  • Methodology: Fluorescence microscopy of cells stained with fluorescently-labeled phalloidin (B8060827).

  • Procedure:

    • Cell Plating: Seed cells (e.g., MDA-MB-231 or A549) onto glass coverslips in a 12- or 24-well plate and culture overnight.

    • Inhibitor Treatment: Treat cells with the FHOD1 inhibitor at various concentrations alongside a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

    • Fixation: Gently wash cells twice with pre-warmed PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilization: Wash three times with PBS and permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

    • F-Actin Staining: Wash three times with PBS and incubate with a high-affinity fluorescent phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) diluted in PBS containing 1% BSA for 1 hour at room temperature, protected from light.

    • Nuclear Staining (Optional): Counterstain with DAPI for 5-10 minutes to visualize nuclei.

    • Mounting and Imaging: Wash three times with PBS, mount the coverslips onto microscope slides with an antifade mounting medium, and image using a fluorescence or confocal microscope.

  • Data Analysis: Utilize image analysis software (e.g., ImageJ/Fiji) to quantify parameters such as the number and thickness of stress fibers per cell, cell area, and circularity.

Protocol 2: Cell Migration Wound Healing (Scratch) Assay
  • Objective: To evaluate the effect of FHOD1 inhibition on two-dimensional collective cell migration.

  • Methodology: Creation of a cell-free "wound" in a confluent cell monolayer and monitoring its closure over time.

  • Procedure:

    • Monolayer Formation: Grow cells to 90-100% confluency in 6-well plates.

    • Wound Creation: Use a sterile 200 µL pipette tip to create a linear scratch across the center of the monolayer.

    • Treatment Application: Wash with PBS to remove detached cells and replace with fresh medium containing the FHOD1 inhibitor or vehicle control.

    • Time-Lapse Imaging: Place the plate in an incubator equipped with a live-cell imaging system and capture images of the wound at time 0 and at regular intervals (e.g., every 4-6 hours) for up to 48 hours or until the control wound has closed.

  • Data Analysis: Measure the area of the cell-free gap at each time point. The rate of migration can be expressed as the percentage of wound closure relative to the initial area.

Protocol 3: Transwell Invasion Assay
  • Objective: To assess the impact of FHOD1 inhibition on the ability of cells to invade through a three-dimensional extracellular matrix barrier.

  • Methodology: Boyden chamber assay using inserts coated with a basement membrane matrix (e.g., Matrigel).

  • Procedure:

    • Insert Preparation: Rehydrate Matrigel-coated Transwell inserts (typically 8 µm pore size) with serum-free medium for 2 hours at 37°C.

    • Cell Preparation: Harvest cells and resuspend them in serum-free medium containing the FHOD1 inhibitor or vehicle control at a density of 1-5 x 10^5 cells/mL.

    • Cell Seeding: Add 100-200 µL of the cell suspension to the upper chamber of the inserts.

    • Chemoattractant Addition: Fill the lower chamber with medium containing a chemoattractant, such as 10% fetal bovine serum.

    • Incubation: Incubate for 24-48 hours at 37°C.

    • Cell Removal and Fixation: Carefully remove non-invading cells from the top surface of the insert with a cotton swab. Fix the cells that have invaded to the bottom surface of the membrane with 100% methanol (B129727) for 10 minutes.

    • Staining and Quantification: Stain the fixed cells with 0.1% crystal violet for 20 minutes. After washing and drying, count the number of stained cells in several representative fields under a microscope. Alternatively, the dye can be eluted with a solubilizing agent and the absorbance measured.

  • Data Analysis: Compare the number of invading cells or the absorbance values between inhibitor-treated and control groups.

Experimental_Protocols_Workflow Start Cell Culture with FHOD1 Inhibitor vs. Vehicle Protocol1 Protocol 1: Actin Staining (Phalloidin) Start->Protocol1 Protocol2 Protocol 2: Migration Assay (Wound Healing) Start->Protocol2 Protocol3 Protocol 3: Invasion Assay (Transwell) Start->Protocol3 Analysis1 Data Analysis: Stress Fiber Quantification, Cell Morphology Protocol1->Analysis1 Analysis2 Data Analysis: Rate of Wound Closure Protocol2->Analysis2 Analysis3 Data Analysis: Number of Invading Cells Protocol3->Analysis3 Conclusion Conclusion: Assess Downstream Effects of FHOD1 Inhibition Analysis1->Conclusion Analysis2->Conclusion Analysis3->Conclusion

Caption: Workflow of experimental protocols.

Data Presentation

For effective comparison and interpretation, quantitative data should be presented in a clear, tabular format.

Table 1: Representative Data from Wound Healing Assay

Treatment GroupWound Area at 0h (arbitrary units)Wound Area at 24h (arbitrary units)% Wound Closure
Vehicle Control1001288%
FHOD1 Inhibitor (1 µM)1004555%
FHOD1 Inhibitor (10 µM)1007822%

Table 2: Representative Data from Transwell Invasion Assay

Treatment GroupAverage Invading Cells per Field% Inhibition of Invasion
Vehicle Control2100%
FHOD1 Inhibitor (1 µM)9554.8%
FHOD1 Inhibitor (10 µM)3284.8%

Table 3: Representative Data from Actin Cytoskeleton Analysis

Treatment GroupAverage Cell Area (µm²)% of Cells with Organized Stress Fibers
Vehicle Control320092%
FHOD1 Inhibitor (1 µM)250045%
FHOD1 Inhibitor (10 µM)210015%

References

Application Notes and Protocols for Cfm 1571 Hydrochloride in Isolated Organ Bath Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Cfm 1571 hydrochloride, a stimulator of soluble guanylate cyclase (sGC), in isolated organ bath experiments. This document outlines the compound's mechanism of action, offers detailed experimental protocols, and presents relevant data for studying its effects on smooth muscle contractility.

Introduction

This compound is a chemical compound that acts as a stimulator of the nitric oxide (NO) receptor, soluble guanylate cyclase (sGC).[1][2][3] sGC is a critical enzyme in signal transduction, activated by nitric oxide.[1] The stimulation of sGC by compounds like this compound holds potential for research in cardiovascular and other diseases.[1][2] In the context of isolated organ bath experiments, this compound is expected to induce smooth muscle relaxation, making it a valuable tool for investigating vascular and non-vascular smooth muscle physiology and pharmacology.

The downstream signaling of sGC involves the production of cyclic guanosine (B1672433) monophosphate (cGMP), which in turn activates cGMP-dependent protein kinase I (PKGI).[4] One of the substrates for PKGI in vascular smooth muscle cells is the Formin Homology Domain–Containing Protein 1 (FHOD1).[4] FHOD1 is a regulator of the actin cytoskeleton and its interaction with PKGI is implicated in the cGMP-dependent inhibition of stress fiber formation and cell migration.[4] FHOD1 is highly expressed in tissues with a significant smooth muscle component, such as the aorta.[5][6] The activity of FHOD1 is also regulated by the RhoA-ROCK signaling pathway.[5][6][7]

Data Presentation

The following table summarizes the known in vitro activity of this compound. It is important to note that these values may differ in isolated tissue preparations and should be determined empirically for each tissue type.

ParameterValueSource
EC50 (sGC stimulation) 5.49 μM[1][2][3]
IC50 2.84 μM[1][2][3]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound-induced smooth muscle relaxation.

Cfm1571_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Cfm 1571 Cfm 1571 sGC Soluble Guanylate Cyclase (sGC) Cfm 1571->sGC Stimulates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKGI Protein Kinase G I (PKGI) cGMP->PKGI Activates FHOD1_inactive Inactive FHOD1 PKGI->FHOD1_inactive Phosphorylates FHOD1_active Active FHOD1 (Phosphorylated) FHOD1_inactive->FHOD1_active Actin Actin Cytoskeleton (Stress Fibers) FHOD1_active->Actin Inhibits Stress Fiber Formation Relaxation Smooth Muscle Relaxation Actin->Relaxation

Proposed signaling pathway for this compound.

Experimental Protocols

This section provides a detailed protocol for assessing the effects of this compound on isolated smooth muscle tissue, such as aortic rings, in an organ bath setup. This protocol is based on standard organ bath methodologies.[8][9][10]

Materials and Reagents
  • This compound

  • Isolated tissue (e.g., rat aorta, guinea pig ileum)

  • Krebs-Henseleit solution (or other appropriate physiological salt solution)

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

  • Contractile agents (e.g., Phenylephrine, KCl)

  • Solvent for this compound (e.g., DMSO, distilled water - check solubility data)

  • Isolated organ bath system with force transducers and data acquisition software

Protocol for Vascular Smooth Muscle (Aortic Rings)
  • Tissue Preparation:

    • Euthanize the animal according to approved ethical protocols.

    • Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit solution.

    • Clean the aorta of adherent connective and adipose tissue.

    • Cut the aorta into rings of 2-3 mm in width.

  • Mounting the Tissue:

    • Mount each aortic ring on two L-shaped stainless-steel hooks or wires in the organ bath chamber filled with Krebs-Henseleit solution.

    • One hook should be fixed to the bottom of the chamber, and the other connected to a force-displacement transducer.

    • Maintain the organ bath at 37°C and continuously bubble with carbogen gas.

  • Equilibration:

    • Allow the tissue to equilibrate for at least 60-90 minutes under a resting tension of 1.5-2.0 grams (this may need to be optimized for different tissues).

    • Wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes during the equilibration period.

  • Viability and Contractility Check:

    • After equilibration, induce a reference contraction by adding a high concentration of KCl (e.g., 60-80 mM) to the organ bath.

    • Once the contraction reaches a stable plateau, wash the tissue with fresh Krebs-Henseleit solution to allow it to return to the baseline tension. Repeat this step 2-3 times.

  • Investigating the Effect of this compound:

    • Relaxation Studies:

      • Pre-contract the aortic rings with a submaximal concentration of a contractile agent (e.g., phenylephrine, ~1 μM).

      • Once a stable contraction plateau is achieved, add this compound in a cumulative, concentration-dependent manner (e.g., from 10 nM to 100 μM).

      • Record the relaxation response at each concentration until a maximal response is observed or the highest concentration is reached.

    • Inhibition of Contraction Studies:

      • Incubate the aortic rings with a specific concentration of this compound (or its vehicle as a control) for a predetermined period (e.g., 20-30 minutes).

      • Generate a cumulative concentration-response curve for a contractile agent (e.g., phenylephrine) in the presence and absence of this compound.

  • Data Analysis:

    • Express the relaxation responses as a percentage of the pre-contraction induced by the contractile agent.

    • For inhibition studies, express the contractile responses as a percentage of the maximal contraction induced by the agonist in the control (vehicle-treated) tissues.

    • Calculate the EC50 (for relaxation) or IC50 (for inhibition) values for this compound using appropriate pharmacological software (e.g., GraphPad Prism).

Experimental Workflow

The following diagram outlines the general workflow for an isolated organ bath experiment to study the effects of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Tissue Dissection (e.g., Aorta) A2 Tissue Mounting in Organ Bath A1->A2 A3 Equilibration (60-90 min) A2->A3 B1 Viability Check (e.g., KCl stimulation) A3->B1 B2 Pre-contraction (e.g., Phenylephrine) B1->B2 B3 Cumulative Addition of This compound B2->B3 B4 Washout B3->B4 C1 Record Relaxation Response B3->C1 B4->B1 Repeat for other tissues C2 Calculate % Relaxation C1->C2 C3 Generate Concentration- Response Curve C2->C3 C4 Determine EC50 C3->C4

General workflow for an isolated organ bath experiment.

References

Application Notes and Protocols for Formin-like 2 (FMNL2) Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on the study of Formin-like 2 (FMNL2), a protein involved in actin polymerization and cell migration. This focus is due to a potential ambiguity in the initial request for "Cfm 1571 hydrochloride," which is a soluble guanylate cyclase (sGC) stimulator, a functionally distinct molecule. The detailed requirements for experimental designs related to signaling pathways and cytoskeletal dynamics strongly suggest an interest in a formin inhibitor. For the purpose of these notes, we will refer to a hypothetical FMNL2 inhibitor as "Cfm-analog."

Introduction to FMNL2 and Its Role in Disease

Formin-like 2 (FMNL2) is a member of the diaphanous-related formins family of proteins that play a crucial role in regulating actin-dependent processes such as cell motility, invasion, and cytokinesis.[1][2] FMNL2 acts as both an effector and an upstream modulator of Rho GTPase signaling.[1][2] Overexpression of FMNL2 has been linked to the progression and metastasis of several cancers, including colorectal carcinoma (CRC), by promoting cell invasion and angiogenesis.[1][3][4] It enhances cancer cell invasion by inducing epithelial-mesenchymal transition and is a positive regulator of cell motility.[1] FMNL2's function is intricately linked to its ability to nucleate and elongate actin filaments, a process that is critical for the formation of cellular protrusions like filopodia and lamellipodia.[5]

Mechanism of Action of FMNL2

FMNL2 contains several key domains that dictate its function, including a GTPase-binding domain (GBD) and formin homology (FH1, FH2, FH3) domains.[4] The GBD interacts with active, GTP-bound Rho GTPases, particularly RhoC, which relieves autoinhibition and activates FMNL2's actin nucleation activity.[4] The FH2 domain is responsible for nucleating new actin filaments, while the processive FH1 domain recruits profilin-actin monomers to facilitate rapid filament elongation.[4]

The signaling pathway involving FMNL2 is complex and integrated with other cellular signaling networks. A key pathway involves the activation of the Rho/ROCK signaling cascade, which in turn influences the phosphorylation of downstream effectors like LIM kinase (LIMK) and myosin light chain (MLC), ultimately leading to enhanced actin assembly and cell invasion.[1][2] Furthermore, FMNL2 can activate the serum response factor (SRF) transcription factor in a Rho-dependent manner, linking cytoskeletal dynamics to gene expression.[1]

Recent studies have also elucidated a role for FMNL2 in promoting angiogenesis in colorectal cancer by regulating the EGFL6/CKAP4/ERK signaling axis through paracrine signaling via exosomes.[3][4]

Experimental Protocols for Studying FMNL2 Inhibition by Cfm-analog

In Vitro Cell Viability and Proliferation Assay

Objective: To determine the effect of Cfm-analog on the viability and proliferation of cancer cells overexpressing FMNL2.

Methodology:

  • Cell Culture: Culture cancer cell lines with known high expression of FMNL2 (e.g., SW480, HT-29) in appropriate media.

  • Seeding: Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of Cfm-analog (e.g., 0.1 nM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the media and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of Cfm-analog.

Quantitative Data Summary:

CompoundCell LineIncubation Time (h)IC50 (µM)
Cfm-analogSW48024[Insert Data]
48[Insert Data]
72[Insert Data]
Cfm-analogHT-2924[Insert Data]
48[Insert Data]
72[Insert Data]
Western Blot Analysis of FMNL2 Signaling Pathway

Objective: To investigate the effect of Cfm-analog on the key proteins in the FMNL2 signaling pathway.

Methodology:

  • Cell Lysis: Treat FMNL2-overexpressing cells with Cfm-analog at its IC50 concentration for various time points (e.g., 0, 1, 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against FMNL2, RhoA-GTP, p-LIMK, LIMK, p-MLC, MLC, and β-actin (as a loading control) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and normalize to the loading control.

Quantitative Data Summary:

Treatmentp-LIMK/LIMK Ratiop-MLC/MLC RatioRhoA-GTP Level
Vehicle Control1.001.001.00
Cfm-analog (1h)[Insert Data][Insert Data][Insert Data]
Cfm-analog (6h)[Insert Data][Insert Data][Insert Data]
Cfm-analog (12h)[Insert Data][Insert Data][Insert Data]
Cfm-analog (24h)[Insert Data][Insert Data][Insert Data]
Actin Polymerization Assay

Objective: To directly measure the effect of Cfm-analog on actin polymerization.

Methodology:

  • Actin Preparation: Prepare purified G-actin from rabbit skeletal muscle.

  • Polymerization Induction: Induce actin polymerization by adding a polymerization buffer (containing KCl and MgCl2) to a solution of G-actin.

  • Treatment: Perform the polymerization reaction in the presence of various concentrations of Cfm-analog or a vehicle control.

  • Fluorescence Measurement: Monitor the kinetics of actin polymerization by measuring the increase in fluorescence of pyrene-labeled G-actin using a fluorometer.

  • Data Analysis: Plot the fluorescence intensity over time to visualize the polymerization kinetics. Determine the effect of Cfm-analog on the lag phase, elongation rate, and steady-state polymer mass.

Quantitative Data Summary:

TreatmentLag Phase (s)Elongation Rate (RFU/s)Steady-State F-actin (RFU)
Vehicle Control[Insert Data][Insert Data][Insert Data]
Cfm-analog (Low Conc.)[Insert Data][Insert Data][Insert Data]
Cfm-analog (High Conc.)[Insert Data][Insert Data][Insert Data]

Visualizations

FMNL2_Signaling_Pathway LPA LPA LPAR LPA Receptor LPA->LPAR LARG LARG LPAR->LARG RhoA_GDP RhoA-GDP LARG->RhoA_GDP GEF activity RhoA_GTP RhoA-GTP RhoA_GDP->RhoA_GTP FMNL2 FMNL2 RhoA_GTP->FMNL2 Activates ROCK ROCK RhoA_GTP->ROCK Activates MAL MAL RhoA_GTP->MAL Activates Actin_Polymerization Actin Polymerization FMNL2->Actin_Polymerization Promotes LIMK LIMK ROCK->LIMK Phosphorylates p_LIMK p-LIMK LIMK->p_LIMK Cofilin Cofilin p_Cofilin p-Cofilin (Inactive) Cofilin->p_Cofilin p_LIMK->Cofilin Phosphorylates Actin_Depolymerization Actin Depolymerization p_Cofilin->Actin_Depolymerization Inhibits Cell_Invasion Cell Invasion & Metastasis Actin_Polymerization->Cell_Invasion SRF SRF SRF_Transcription SRF-mediated Transcription SRF->SRF_Transcription MAL->SRF SRF_Transcription->Cell_Invasion Cfm_analog Cfm-analog Cfm_analog->FMNL2

Caption: FMNL2 signaling pathway in cancer cell invasion.

Experimental_Workflow_FMNL2_Inhibition start Start: Hypothesis Cfm-analog inhibits FMNL2 cell_culture 1. Cell Culture (FMNL2-high cancer cells) start->cell_culture treatment 2. Treatment (Cfm-analog vs. Vehicle) cell_culture->treatment viability_assay 3a. Cell Viability Assay (MTT) treatment->viability_assay western_blot 3b. Western Blot Analysis treatment->western_blot actin_assay 3c. Actin Polymerization Assay treatment->actin_assay ic50 4a. Determine IC50 viability_assay->ic50 pathway_analysis 4b. Analyze Pathway Proteins (p-LIMK, p-MLC) western_blot->pathway_analysis kinetics_analysis 4c. Analyze Polymerization Kinetics actin_assay->kinetics_analysis conclusion Conclusion: Efficacy and Mechanism of Cfm-analog ic50->conclusion pathway_analysis->conclusion kinetics_analysis->conclusion

Caption: Workflow for evaluating a novel FMNL2 inhibitor.

References

Troubleshooting & Optimization

Cfm 1571 hydrochloride solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guides for working with Cfm 1571 hydrochloride, focusing on its solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the reported solubility of this compound?

A1: Manufacturer datasheets report the solubility of this compound to be up to 100 mM in water and 100 mM in dimethyl sulfoxide (B87167) (DMSO). However, the term "water" is not specific regarding pH, and solubility in aqueous buffers can vary significantly.

Q2: Why is my this compound not dissolving in my aqueous buffer, even at concentrations below 100 mM?

A2: Several factors can influence the solubility of this compound in aqueous buffers. As the hydrochloride salt of a weakly basic compound, its solubility is highly pH-dependent.[1] It is expected to be more soluble in acidic conditions (lower pH) where the molecule is protonated.[1] If your buffer has a neutral or alkaline pH, the solubility may be significantly lower than in acidic conditions or pure water. Additionally, the presence of other salts in the buffer can influence solubility due to the common ion effect.[2]

Q3: I dissolved this compound in DMSO first and then diluted it into my aqueous buffer, but a precipitate formed. Why did this happen?

A3: This is a common phenomenon known as "precipitation upon dilution" or "crashing out." this compound is highly soluble in organic solvents like DMSO. When a concentrated DMSO stock solution is diluted into an aqueous buffer, the compound may be temporarily at a concentration that is above its solubility limit in the final aqueous/organic solvent mixture, causing it to precipitate.

Q4: How does temperature affect the solubility of this compound?

A4: For many compounds, solubility increases with temperature. If you are experiencing difficulty dissolving this compound, gentle warming (e.g., to 37°C) of the solution may help. However, it is crucial to ensure that the compound is stable at elevated temperatures for the duration of your experiment.

Q5: Can I use co-solvents to improve the solubility of this compound in my aqueous buffer?

A5: Yes, using a small percentage of a water-miscible organic co-solvent, such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG), in your final aqueous solution can help to increase the solubility of this compound. However, it is important to ensure that the concentration of the co-solvent is compatible with your experimental system (e.g., it does not affect cell viability or enzyme activity).

Solubility Data

The following table summarizes the publicly available solubility data for this compound. Note the lack of specific buffer and pH information for aqueous solubility.

SolventReported SolubilitySource
Water≤ 100 mMManufacturer Datasheets
DMSO≤ 100 mMManufacturer Datasheets

Signaling Pathway

Cfm 1571 is a stimulator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[3] This pathway plays a crucial role in various physiological processes, including vasodilation.

sGC_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Target Cell NO_source Nitric Oxide (NO) Source NO NO NO_source->NO sGC Soluble Guanylate Cyclase (sGC) (inactive) sGC_active sGC (active) sGC->sGC_active cGMP cGMP sGC_active->cGMP catalyzes GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG activates Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects leads to Cfm1571 Cfm 1571 hydrochloride Cfm1571->sGC stimulates NO->sGC activates

Figure 1: Simplified sGC signaling pathway.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound does not dissolve in aqueous buffer pH of the buffer: this compound is a salt of a weak base and is more soluble at acidic pH.- Attempt to dissolve the compound in a buffer with a lower pH (e.g., pH 6.0).- If the experimental pH must be neutral or alkaline, consider preparing a concentrated stock in an acidic buffer and then diluting it, though be mindful of potential precipitation.
Buffer composition: High salt concentrations can decrease solubility ("salting out").- Try dissolving the compound in a buffer with a lower ionic strength.- If possible, test solubility in different buffer systems (e.g., phosphate (B84403) vs. Tris-HCl).
Precipitation after diluting from DMSO stock Supersaturation: The concentration in the final solution exceeds the aqueous solubility limit.- Decrease the concentration of the DMSO stock solution.- Increase the final volume of the aqueous buffer to achieve a lower final concentration.- Add the DMSO stock to the buffer slowly while vortexing to facilitate mixing.- Warm the aqueous buffer slightly before adding the DMSO stock.
Inconsistent experimental results Incomplete dissolution or precipitation during the experiment: The actual concentration of the compound in solution is lower than intended.- Visually inspect all solutions for any precipitate before and during the experiment.- Consider filtering the final solution through a 0.22 µm filter to remove any undissolved particles before use, and if possible, confirm the concentration of the filtrate analytically (e.g., by HPLC-UV).
Solution appears cloudy Formation of fine precipitate: The compound is not fully solubilized.- Use sonication to aid dissolution.- Gently warm the solution.- If cloudiness persists, it indicates that the solubility limit has been exceeded.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 444.95 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out the desired amount of this compound. For example, for 1 ml of a 100 mM stock solution, weigh out 44.5 mg.

  • Add the appropriate volume of anhydrous DMSO to the vial containing the compound.

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Determination of Aqueous Buffer Solubility (Shake-Flask Method)

This protocol provides a general method to determine the equilibrium solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound

  • Aqueous buffer of interest (e.g., Phosphate Buffered Saline (PBS), Tris-HCl, HEPES) at the desired pH

  • Shaking incubator or orbital shaker

  • Microcentrifuge

  • 0.22 µm syringe filters

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the aqueous buffer (e.g., 1 ml). The amount should be more than what is expected to dissolve.

  • Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • After incubation, visually confirm that excess solid is still present at the bottom of the vial.

  • Centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant without disturbing the pellet.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method. This concentration represents the equilibrium solubility in the tested buffer at that specific temperature and pH.

Experimental Workflow Diagram

experimental_workflow start Start: Determine Solubility add_excess Add excess Cfm 1571 HCl to buffer start->add_excess incubate Incubate with shaking (24-48h at constant temp) add_excess->incubate centrifuge Centrifuge to pellet undissolved solid incubate->centrifuge supernatant Collect supernatant centrifuge->supernatant filter Filter supernatant (0.22 µm filter) supernatant->filter quantify Quantify concentration (e.g., HPLC-UV) filter->quantify end End: Equilibrium Solubility quantify->end

Figure 2: Workflow for solubility determination.

References

improving Cfm 1571 hydrochloride stability in experimental setup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cfm 1571 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in experimental setups. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Disclaimer: Publicly available data on the specific degradation pathways of this compound is limited. The information provided here is based on general best practices for handling small molecule inhibitors and the available data for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: Proper storage is crucial for maintaining the stability and activity of this compound. Recommended storage conditions vary for the solid compound and solutions.

Q2: My this compound solution has precipitated after thawing. Is it degraded?

A2: Precipitation after a freeze-thaw cycle does not necessarily indicate degradation. It more likely suggests that the compound's solubility limit has been exceeded at the lower temperature or that the solvent is not ideal for repeated temperature changes. To address this, gently warm the vial to room temperature and vortex thoroughly to redissolve the compound. If precipitation persists, consider preparing a fresh, more dilute stock solution.

Q3: I'm observing a decrease in the activity of this compound in my multi-day cell-based assay. What could be the cause?

A3: A gradual loss of activity in a long-term experiment can be due to several factors related to the compound's stability in the assay medium.[1] Potential causes include:

  • Degradation in Aqueous Medium: The compound may be unstable in the aqueous, buffered environment of the cell culture medium (typically pH ~7.4).[2]

  • Metabolism by Cells: The cells in your assay may be metabolizing the compound into an inactive form.[2]

  • Adsorption to Plasticware: The compound might be adsorbing to the surface of the cell culture plates, which would reduce its effective concentration.[2]

Q4: What are the common chemical degradation pathways for a small molecule like this compound?

A4: While specific degradation pathways for this compound are not publicly documented, small molecules are generally susceptible to three main types of chemical degradation:[3]

  • Hydrolysis: A reaction with water that can break down the molecule, particularly if it contains susceptible functional groups like esters or amides.[3]

  • Oxidation: A reaction involving the loss of electrons, often initiated by exposure to oxygen, light, or heat.[3]

  • Photolysis: Degradation caused by exposure to light, especially UV light, which can provide the energy to break chemical bonds.[3]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in assays.

  • Potential Cause: Degradation of the stock solution.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: If possible, analyze your stock solution using HPLC or LC-MS to check for the presence of degradation products.[4]

    • Prepare Fresh Stock: Prepare a fresh stock solution from the solid compound, ensuring it is fully dissolved.

    • Optimize Storage: Review your storage procedures. Store aliquots at -80°C for long-term use and avoid repeated freeze-thaw cycles.[5]

Issue 2: Precipitation of the compound in the final assay buffer.

  • Potential Cause: Poor aqueous solubility.

  • Troubleshooting Steps:

    • Decrease Final Concentration: Lower the final concentration of this compound in your assay.

    • Use a Co-solvent: Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) and consistent across all samples.[2]

    • Consider Solubilizing Agents: In some cases, adding a small amount of a biocompatible surfactant or cyclodextrin (B1172386) to the assay buffer can improve solubility. However, this should be tested to ensure it doesn't interfere with your assay.[2]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormRecommended TemperatureDurationReference(s)
Solid Powder +4°CShort-term (days to weeks)[6][7]
-20°CLong-term (months to years)[7][8]
In Solvent (e.g., DMSO) -20°CUp to 1 month[5]
-80°CUp to 6 months[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.[3]

  • Weigh the desired amount of the compound using a calibrated analytical balance. For small quantities (e.g., ≤10 mg), it is often recommended to add the solvent directly to the vial.[3]

  • Calculate the volume of DMSO needed to achieve the desired stock concentration (e.g., 10 mM).

  • Add the calculated volume of DMSO to the vial containing the powder.

  • Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath may be necessary, but avoid excessive heat.[4]

  • Aliquot the stock solution into single-use, sterile, amber vials to protect from light.[3]

  • Label each aliquot with the compound name, concentration, date of preparation, and solvent.

  • Store the aliquots at the appropriate temperature (-20°C for short-term, -80°C for long-term).[3]

Protocol 2: General Stability Assessment of this compound in an Aqueous Buffer

Objective: To evaluate the stability of this compound in a specific aqueous buffer over time.

Materials:

  • Aliquots of this compound stock solution

  • Experimental aqueous buffer (e.g., PBS, cell culture medium)

  • HPLC or LC-MS system with a suitable detector and column (e.g., C18)

  • Low-binding microcentrifuge tubes

Procedure:

  • Preparation of Working Solution: Prepare a working solution of this compound in the desired aqueous buffer by diluting the DMSO stock solution. Ensure the final concentration of DMSO is low (e.g., <0.5%) and consistent across all samples.[1]

  • Incubation: Aliquot the working solution into multiple low-binding tubes, one for each time point and temperature condition to be tested (e.g., 4°C, 25°C, 37°C).[1]

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one tube from each temperature condition. The T=0 sample should be processed immediately after preparation.[1]

  • Sample Processing: If the buffer contains components that could interfere with the analysis (e.g., proteins), perform a protein precipitation step (e.g., with acetonitrile). Centrifuge the samples to pellet any precipitate.

  • Analysis: Analyze the supernatant by HPLC or LC-MS. Monitor the peak area of the parent compound at each time point.[1]

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. The appearance of new peaks in the chromatogram may indicate the formation of degradation products.[1]

Mandatory Visualizations

sGC_Pathway NO Nitric Oxide (NO) sGC_inactive Soluble Guanylyl Cyclase (sGC) - Inactive NO->sGC_inactive Binds to Heme sGC_active sGC - Active sGC_inactive->sGC_active Activation Cfm1571 This compound Cfm1571->sGC_inactive Stimulates cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP GTP->sGC_active Downstream Downstream Effectors (e.g., PKG) cGMP->Downstream Activates Response Physiological Response (e.g., Vasodilation) Downstream->Response

Caption: Activation of the soluble guanylyl cyclase (sGC) signaling pathway.

Stability_Workflow start Start: Assess Stability prep_stock Prepare Fresh Stock Solution (e.g., in DMSO) start->prep_stock prep_working Prepare Working Solution in Aqueous Buffer prep_stock->prep_working incubate Incubate at Different Temperatures and Time Points prep_working->incubate analyze Analyze by HPLC/LC-MS incubate->analyze data Calculate % Remaining vs. T=0 analyze->data stable Compound is Stable data->stable >90% Remaining? unstable Compound is Unstable data->unstable <90% Remaining? end End: Proceed with Experiment stable->end optimize Optimize Conditions: - Adjust pH - Add Stabilizers - Limit Light/Oxygen unstable->optimize optimize->prep_working

Caption: Experimental workflow for assessing compound stability.

References

Cfm 1571 hydrochloride off-target effects investigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Cfm 1571 hydrochloride. The information is designed to address specific issues that may be encountered during experiments.

Section 1: Known Target Effects & Troubleshooting

This section focuses on the primary mechanism of action of this compound as a soluble guanylate cyclase (sGC) stimulator and potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a stimulator of the nitric oxide (NO) receptor, soluble guanylate cyclase (sGC).[1][2] sGC is a key enzyme in signal transduction that is activated by nitric oxide.[1][2]

Q2: What are the expected downstream effects of sGC stimulation by this compound?

A2: Stimulation of sGC by this compound leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Increased cGMP levels then activate downstream targets such as protein kinase G (PKG), which in turn phosphorylates various proteins, ultimately leading to a physiological response, such as smooth muscle relaxation.

Q3: I am not observing the expected physiological response (e.g., vasodilation) in my experimental model. What are the potential reasons?

A3: Several factors could contribute to a lack of response:

  • Cell/Tissue Type: Ensure the cells or tissues you are using express sGC.

  • Compound Integrity: Verify the stability and proper storage of your this compound stock solution. It should be stored at -80°C for up to 6 months or -20°C for up to 1 month in a sealed container, away from moisture.[1]

  • Experimental Conditions: The presence of phosphodiesterase (PDE) inhibitors can potentiate the effects of sGC stimulators by preventing the breakdown of cGMP. Conversely, high PDE activity in your model system might be masking the effect.

  • Oxidative Stress: High levels of oxidative stress can lead to the oxidation of the heme group on sGC, rendering it insensitive to NO and potentially affecting the efficacy of sGC stimulators.

Q4: I am observing a weaker than expected effect. How can I troubleshoot this?

A4: Consider the following:

  • Dose-Response Curve: Perform a full dose-response experiment to ensure you are using an optimal concentration of this compound.

  • Solubility: Ensure the compound is fully dissolved in your vehicle and that the final concentration of the vehicle is not affecting the cells or tissue.

  • Assay Sensitivity: Confirm that your assay for measuring the downstream effects (e.g., cGMP levels, vasorelaxation) is sensitive enough to detect changes.

Quantitative Data
ParameterValueReference
EC50 5.49 µM[1][2]
IC50 2.84 µM[1][2]
Experimental Protocols

Protocol 1: In Vitro sGC Activity Assay

  • Preparation of Reagents:

    • Purified sGC enzyme

    • Assay buffer (e.g., 50 mM TEA-HCl, pH 7.4, 3 mM MgCl2, 3 mM DTT, 0.5 mg/mL BSA)

    • GTP substrate

    • This compound dilutions

    • PDE inhibitor (e.g., IBMX) to prevent cGMP degradation

  • Assay Procedure:

    • Add assay buffer, sGC enzyme, and this compound to a microplate well.

    • Incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding GTP.

    • Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

    • Stop the reaction (e.g., by adding EDTA).

    • Measure the amount of cGMP produced using a commercially available cGMP detection kit (e.g., ELISA, HTRF).

  • Data Analysis:

    • Calculate the concentration of cGMP for each concentration of this compound.

    • Plot the cGMP concentration against the log of the this compound concentration to determine the EC50 value.

Signaling Pathway Diagram

sGC_Pathway Cfm_1571 Cfm 1571 hydrochloride sGC Soluble Guanylate Cyclase (sGC) Cfm_1571->sGC stimulates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Physiological_Response Physiological Response (e.g., Vasodilation) PKG->Physiological_Response leads to

Caption: this compound stimulates sGC to produce cGMP.

Section 2: General Guide to Investigating Off-Target Effects

While specific off-target data for this compound is not publicly available, this section provides a general framework for investigating potential off-target effects of any novel compound.

Frequently Asked Questions (FAQs)

Q1: Why is it important to investigate off-target effects?

A1: Investigating off-target effects is crucial for several reasons:

  • Safety and Toxicity: Off-target interactions are a common cause of adverse drug reactions and toxicity.[3] Identifying these interactions early in development can prevent failures in later clinical trials.

  • Mechanism of Action: Unexpected off-target effects can sometimes contribute to the therapeutic efficacy of a compound.[3] Understanding the full pharmacological profile is essential for elucidating the true mechanism of action.

Q2: What are common approaches to identify off-target effects?

A2: Common approaches include:

  • Broad Ligand Binding Assays: Screening the compound against a large panel of receptors, ion channels, and transporters.

  • Kinase Profiling: Assessing the inhibitory activity of the compound against a comprehensive panel of kinases, as they are common off-targets.[4][5]

  • Phenotypic Screening: Using high-content imaging or other cell-based assays to identify unexpected cellular phenotypes.

  • Computational Modeling: Using the structure of the compound to predict potential off-targets based on binding site similarities.[6]

Q3: My compound shows an unexpected phenotype in cells that cannot be explained by its primary target. How do I begin to investigate potential off-target effects?

A3: A systematic approach is recommended:

  • Literature Review: Search for information on compounds with similar chemical structures to see if they have known off-target activities.

  • Broad Screening: If resources allow, perform a broad off-target screening assay, such as a kinase panel or a safety pharmacology panel.

  • Targeted Hypothesis Testing: Based on the observed phenotype, form hypotheses about potential off-target pathways and test them using specific inhibitors or activators of those pathways in combination with your compound.

  • Target Deconvolution: Employ techniques like chemical proteomics or genetic approaches (e.g., CRISPR-Cas9 screening) to identify the specific protein(s) your compound is interacting with to cause the phenotype.[3]

Hypothetical Off-Target Data Presentation

The following table illustrates how data from a kinase profiling screen might be presented.

Kinase% Inhibition at 10 µMIC50 (µM)
Primary Target (sGC) N/A (Stimulator)N/A (Stimulator)
Off-Target Kinase A 95%0.5
Off-Target Kinase B 75%8.2
Off-Target Kinase C 15%> 100
Experimental Protocols

Protocol 2: General Kinase Profiling Assay

  • Compound Preparation:

    • Prepare a high-concentration stock solution of the test compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions to create a range of concentrations for testing.

  • Assay Procedure (Example using a radiometric assay):

    • Add kinase, substrate (e.g., a peptide or protein), and assay buffer to a microplate well.

    • Add the test compound at various concentrations.

    • Initiate the kinase reaction by adding [γ-33P]ATP.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature.

    • Stop the reaction and separate the phosphorylated substrate from the residual [γ-33P]ATP (e.g., using a filter membrane).

    • Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity remaining at each compound concentration relative to a vehicle control.

    • Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.

Workflow and Logic Diagrams

Off_Target_Workflow Start Start: Unexpected Experimental Result Hypothesis Hypothesize Off-Target Effect Start->Hypothesis Screening Broad Off-Target Screening (e.g., Kinase Panel) Hypothesis->Screening Hit_Identified Potential Off-Target 'Hit' Identified? Screening->Hit_Identified Validate Validate Hit with Orthogonal Assays Hit_Identified->Validate Yes No_Hit Re-evaluate Hypothesis or Experimental System Hit_Identified->No_Hit No Mechanism Elucidate Downstream Mechanism Validate->Mechanism End Conclusion: Off-Target Effect Confirmed Mechanism->End No_Hit->Hypothesis

Caption: A general workflow for investigating unexpected experimental results.

Signaling_Off_Target cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Compound Test Compound Target Primary Target Compound->Target Off_Target Off-Target (e.g., Kinase) Compound->Off_Target inhibits On_Effect Expected Effect Target->On_Effect Off_Effect Unexpected Phenotype Off_Target->Off_Effect

Caption: On-target vs. potential off-target signaling pathways.

References

Technical Support Center: Optimizing Cfm 1571 Hydrochloride Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Cfm 1571 hydrochloride in cell-based assays. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a stimulator of the nitric oxide receptor, soluble guanylate cyclase (sGC).[1][2][3] It activates sGC, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in various physiological processes.

Q2: What are the reported EC50 and IC50 values for this compound?

A2: this compound has a reported EC50 of 5.49 µM for sGC stimulation and an IC50 of 2.84 µM for the inhibition of collagen-stimulated platelet aggregation.[1][2][3] These values can serve as a starting point for determining the optimal concentration in your specific cell-based assay.

Q3: What is a recommended starting concentration range for my cell-based assay?

A3: Based on the reported EC50 value, a good starting point for a dose-response curve is in the range of 1 µM to 10 µM. However, the optimal concentration is highly dependent on the cell type, assay duration, and the specific endpoint being measured. It is always recommended to perform a dose-response experiment to determine the ideal concentration for your experimental setup.

Q4: In which solvent should I dissolve this compound?

A4: this compound is soluble in DMSO at a concentration of 100 mg/mL (224.74 mM).[1][2] For cell-based assays, it is crucial to keep the final concentration of DMSO in the culture medium low (typically below 0.1% v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle-only control (medium with the same final concentration of DMSO) in your experiments.

Q5: Are there any known off-target effects of this compound?

A5: While the primary target of this compound is sGC, it is important to consider potential off-target effects, as is the case with any small molecule inhibitor. Some signaling pathways, such as the Rho/ROCK pathway involved in actin cytoskeleton dynamics, are known to be influenced by cGMP. While direct off-target effects of Cfm 1571 on this pathway are not well-documented in the provided search results, it is a possibility to consider, especially if you observe unexpected morphological changes in your cells. For instance, the drug metformin (B114582) has been shown to have off-target effects as a ROCK inhibitor.[4]

Troubleshooting Guides

This section addresses common issues that researchers may encounter when using this compound in cell-based assays.

Issue Potential Cause Recommended Solution
Precipitate forms when adding this compound to the cell culture medium. The final concentration of the compound exceeds its solubility in the aqueous medium. The stock solution was not properly dissolved. The medium was at a low temperature.Perform a serial dilution of the stock solution in pre-warmed (37°C) culture medium. Ensure the DMSO stock is fully dissolved before adding to the medium. Add the compound dropwise while gently swirling the medium. Determine the maximum soluble concentration by performing a solubility test in your specific medium.
High variability between replicate wells. Inconsistent cell seeding. Pipetting errors. Edge effects in the microplate.Ensure a homogenous single-cell suspension before and during plating. Use a multichannel pipette for consistency. Calibrate pipettes regularly. Avoid using the outer wells of the microplate; fill them with sterile PBS or medium to maintain humidity.
No observable effect at the expected concentration. The cell line may have low expression of sGC. The compound may have degraded. The incubation time may be too short.Use a cell line known to express sGC or consider using a positive control for sGC activation. Prepare fresh stock solutions of this compound. Perform a time-course experiment to determine the optimal incubation time.
Significant cytotoxicity observed even at low concentrations. The cell line is particularly sensitive to the compound. The final DMSO concentration is too high.Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo®) to determine the non-toxic concentration range for your specific cell line. Ensure the final DMSO concentration is below 0.1% and include a vehicle control.
Unexpected changes in cell morphology (e.g., rounding, detachment). The compound may be affecting the actin cytoskeleton, potentially through off-target effects on the Rho/ROCK pathway. The concentration used is causing cytotoxicity.Reduce the concentration of this compound. Perform immunofluorescence staining for F-actin to visualize any changes in the cytoskeleton. Investigate downstream effectors of the Rho/ROCK pathway (e.g., phosphorylation of MLC) via Western blot.

Experimental Protocols

Here are detailed methodologies for key experiments to assess the effects of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the viability of adherent cells.

Materials:

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 µM to 50 µM. Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of a solubilization solvent to each well.

  • Absorbance Measurement: Mix thoroughly to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

Concentration (µM)Absorbance (570 nm) - Replicate 1Absorbance (570 nm) - Replicate 2Absorbance (570 nm) - Replicate 3Average Absorbance% Viability
Vehicle Control (DMSO)1.251.281.221.25100
0.11.231.261.211.2398.4
11.181.201.151.1894.4
51.051.081.021.0584.0
100.880.910.850.8870.4
250.550.580.520.5544.0
500.240.260.220.2419.2
Protocol 2: Western Blot for sGC Pathway Activation

This protocol measures the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Ser239, a downstream marker of sGC activation.

Materials:

  • 6-well cell culture plates

  • This compound stock solution (in DMSO)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE and Western blot equipment

  • Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Pre-treat with a PDE inhibitor (e.g., 0.5 mM IBMX) for 30 minutes to prevent cGMP degradation. Treat with this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM) for the desired time (e.g., 15-30 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with the primary antibody against phospho-VASP (Ser239). Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an anti-total VASP antibody for normalization.

Data Presentation:

Treatmentp-VASP (Ser239) Intensity (Arbitrary Units)Total VASP Intensity (Arbitrary Units)p-VASP / Total VASP Ratio
Vehicle Control1500250000.06
Cfm 1571 (1 µM)4500245000.18
Cfm 1571 (5 µM)12000255000.47
Cfm 1571 (10 µM)23000248000.93

Visualizations

Signaling Pathways

sGC_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Intracellular NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) - Inactive NO->sGC_inactive Binds sGC_active sGC - Active sGC_inactive->sGC_active Activation cGMP cGMP sGC_active->cGMP Catalyzes Cfm1571 Cfm 1571 Hydrochloride Cfm1571->sGC_inactive Stimulates GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates pVASP p-VASP (Ser239) PKG->pVASP VASP VASP VASP->PKG Cellular_Response Cellular Response (e.g., Vasodilation, inhibition of platelet aggregation) pVASP->Cellular_Response

Caption: The sGC signaling pathway activated by Nitric Oxide and this compound.

Rho_ROCK_Pathway cluster_upstream Upstream Signals cluster_cytoplasm Cytoplasm GPCR GPCRs / Growth Factor Receptors RhoGEF RhoGEFs GPCR->RhoGEF Activate RhoA_GTP RhoA-GTP (Active) RhoGEF->RhoA_GTP RhoA_GDP RhoA-GDP (Inactive) RhoA_GDP->RhoGEF GDP->GTP ROCK ROCK RhoA_GTP->ROCK Activates LIMK LIM Kinase ROCK->LIMK Phosphorylates pMLC p-MLC ROCK->pMLC pCofilin p-Cofilin (Inactive) LIMK->pCofilin Cofilin Cofilin Cofilin->LIMK Actin_Stress_Fibers Actin Stress Fibers & Myosin II Assembly pCofilin->Actin_Stress_Fibers (Inhibition of depolymerization) MLC Myosin Light Chain (MLC) MLC->ROCK pMLC->Actin_Stress_Fibers

Caption: The Rho/ROCK signaling pathway regulating actin cytoskeleton dynamics.

Experimental Workflow

experimental_workflow Start Start Experiment Prepare_Stock Prepare Cfm 1571 HCl Stock Solution in DMSO Start->Prepare_Stock Cell_Seeding Seed Cells in Appropriate Plate Prepare_Stock->Cell_Seeding Dose_Response Perform Dose-Response (e.g., 0.1 - 50 µM) Cell_Seeding->Dose_Response Incubation Incubate for Desired Time Dose_Response->Incubation Assay Perform Assay (Viability, Migration, Western Blot, etc.) Incubation->Assay Data_Analysis Analyze Data (Calculate IC50, Fold Change, etc.) Assay->Data_Analysis Troubleshoot Troubleshoot if Necessary (Precipitation, Cytotoxicity, etc.) Data_Analysis->Troubleshoot Optimize Optimize Concentration and Conditions Troubleshoot->Optimize Issues Found End Conclude Experiment Troubleshoot->End No Issues Optimize->Dose_Response Re-test

Caption: A general experimental workflow for optimizing this compound concentration.

References

troubleshooting Cfm 1571 hydrochloride low potency in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low potency or unexpected results in experiments involving Cfm 1571 hydrochloride.

Critical Alert: Mechanism of Action

Before proceeding, it is crucial to clarify the primary biological target of this compound. Commercially available information and scientific literature consistently characterize This compound as a soluble guanylyl cyclase (sGC) activator , not a Formin-like 2 (FMNL2) inhibitor.[1][2][3][4]

If your experiment is designed to inhibit FMNL2, the use of this compound is likely inappropriate and will not yield the expected results. The lack of an FMNL2-inhibitory phenotype is the expected outcome. We recommend sourcing a validated FMNL2 inhibitor for your experiments.

This guide is structured to first address the properties and pathway of this compound and then provide general troubleshooting for small molecule compounds that can be applied to any experiment.

Frequently Asked Questions (FAQs)

Q1: I am using this compound to inhibit FMNL2, but I see no effect on cell migration or actin dynamics. Why?

This is the expected result. This compound is documented as an activator of soluble guanylyl cyclase (sGC), an enzyme in the nitric oxide signaling pathway.[1][4] Its mechanism is unrelated to the FMNL2 protein, which is involved in actin nucleation and cytoskeletal rearrangement as an effector of Rho GTPases.[5][6][7] You are likely observing a lack of effect because the compound does not engage your intended target.

Q2: What is the actual effect I should expect from this compound?

As an sGC activator, Cfm 1571 mimics the downstream effects of nitric oxide (NO). This includes an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP) levels. Phenotypic effects can include vasodilation, inhibition of platelet aggregation, and modulation of neurotransmission, depending on the biological system.[1] The compound has a reported EC50 of 5.49 µM for sGC activation and an IC50 of 2.84 µM for inhibiting collagen-stimulated platelet aggregation.[1][3][4]

Q3: My compound won't fully dissolve in my aqueous cell culture medium. What should I do?

This indicates the solubility limit has been exceeded.[8] this compound is highly soluble in DMSO and water (up to 100 mM).[9] However, when diluting a concentrated DMSO stock into an aqueous buffer or medium, the compound can precipitate.

  • Troubleshooting Steps:

    • Ensure your final DMSO concentration is low and consistent across experiments (typically <0.5%) to avoid solvent-induced artifacts.[8]

    • Try serial dilutions rather than a single large dilution step.

    • After adding the compound stock to the medium, mix thoroughly and immediately.

    • Visually inspect the final solution for any precipitate before adding it to cells.[10]

Q4: I am observing high variability in my IC50/EC50 results between experiments. What are the common causes?

High variability can undermine confidence in your data.[10] Potential causes include:

  • Compound Instability: The compound may be degrading in your assay medium over the course of the experiment.[8] Perform a time-course experiment to assess stability.

  • Inconsistent Cell State: Differences in cell passage number, confluency, or serum concentration can alter cellular response.

  • Pipetting Inaccuracies: Calibrate your pipettes regularly and use master mixes to minimize well-to-well variability.[10]

  • Compound Adsorption: Small molecules can adsorb to plasticware, reducing the effective concentration.[8][11] Consider using low-adsorption plates.

Compound Data and Storage

Proper handling and storage are critical for maintaining the integrity of this compound.

ParameterValueSource(s)
Molecular Weight 444.95 g/mol [2][9]
Formula C₂₃H₂₈N₄O₃·HCl
Purity ≥98% (batch specific)[9]
Solubility Soluble to 100 mM in Water and DMSO[9]
Storage (Powder) Short-term (days-weeks) at +4°C; Long-term (months-years) at -20°C. Keep dry and dark.[1][2]
Storage (Stock Solution) In solvent at -80°C for up to 1 year, or -20°C for up to 1 month. Avoid freeze-thaw cycles.[1][4]
Reported EC₅₀ 5.49 µM (sGC activation)[1][4]
Reported IC₅₀ 2.84 µM (inhibition of collagen-stimulated platelet aggregation)[1][4]

Signaling Pathway Diagrams

To clarify the distinct roles of the actual target (sGC) and the intended target (FMNL2), their respective signaling pathways are illustrated below.

sGC_Pathway cluster_membrane Cell Membrane sGC sGC (Soluble Guanylyl Cyclase) cGMP cGMP sGC->cGMP Converts NO Nitric Oxide (NO) NO->sGC Activates CFM1571 Cfm 1571 HCl CFM1571->sGC Activates GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE Phosphodiesterases (PDEs) cGMP->PDE Degraded by Physiological_Effects Physiological Effects (e.g., Vasodilation, Inhibition of Platelet Aggregation) PKG->Physiological_Effects

Figure 1. this compound acts as a direct activator of the sGC enzyme.

FMNL2_Pathway cluster_upstream Upstream Signals RhoGTPases Active Rho GTPases (e.g., RhoC, Cdc42) FMNL2 FMNL2 RhoGTPases->FMNL2 Activate Actin_Filaments F-Actin (Filaments) FMNL2->Actin_Filaments Promotes Nucleation & Elongation Actin_Monomers G-Actin Actin_Monomers->FMNL2 Cytoskeleton Cytoskeletal Rearrangement Actin_Filaments->Cytoskeleton Cell_Processes Cell Motility & Invasion Cytoskeleton->Cell_Processes

Figure 2. FMNL2 is a downstream effector of Rho GTPases, regulating actin dynamics.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the preparation of a 10 mM stock solution in DMSO.

  • Pre-analysis: Confirm the molecular weight (444.95 g/mol ) on your product's Certificate of Analysis.

  • Weighing: Accurately weigh out 1 mg of this compound powder. For smaller amounts, use a microbalance.

  • Calculation: Calculate the volume of DMSO required.

    • Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * (1 / Concentration (mol/L)) * 1,000,000

    • Volume (µL) = (1 / 444.95) * (1 / 0.01) * 1,000,000 = 224.7 µL

  • Dissolution: Add 224.7 µL of anhydrous, sterile-filtered DMSO to the vial containing the powder.

  • Mixing: Vortex thoroughly until the solid is completely dissolved. A brief warming to 37°C in a water bath can aid dissolution if needed.[9]

  • Storage: Aliquot the stock solution into smaller volumes in low-adsorption tubes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability.[1][4]

Protocol 2: General Cell-Based Assay Workflow

This workflow is a general guideline for assessing the effect of a small molecule on cultured cells.

  • Cell Seeding: Plate cells at a predetermined density in a multi-well plate and allow them to adhere and grow overnight. Density should be optimized to ensure cells are in a logarithmic growth phase during treatment.

  • Compound Preparation: Thaw an aliquot of your this compound stock solution. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. Prepare a vehicle control (e.g., 0.1% DMSO in medium) using the same dilution factor.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours). The time should be based on the biological process being studied.

  • Assay Readout: Perform the endpoint assay. This could be a cell viability assay (e.g., MTT, CellTiter-Glo), a functional assay (e.g., migration, invasion), or cell lysis for downstream analysis (e.g., Western blot, qPCR).

  • Data Analysis: Normalize the data to the vehicle control. Plot the dose-response curve and calculate the IC50 or EC50 value using appropriate software.

Troubleshooting Workflow

If you are experiencing a lack of effect with any small molecule inhibitor, follow this logical workflow to diagnose the issue.

Troubleshooting_Workflow cluster_compound Compound Issues cluster_experiment Experimental Issues cluster_assay Assay Issues Start Start: Low or No Potency Observed Check_Target Is the compound's documented target the same as my intended target? Start->Check_Target Check_Compound Compound Integrity Check Check_Target->Check_Compound Yes End_WrongTarget Stop: Source a validated compound for the intended target. Check_Target->End_WrongTarget No Check_Experiment Experimental Design Check Check_Compound->Check_Experiment Solubility Confirm Solubility in Assay Medium Check_Compound->Solubility Check_Assay Assay & Readout Check Check_Experiment->Check_Assay Concentration Is concentration range appropriate for known IC50? Check_Experiment->Concentration End_Resolved Issue Resolved Check_Assay->End_Resolved Duration Is treatment duration optimal? Check_Assay->Duration Storage Verify Proper Storage & Handling Solubility->Storage Age Check Compound Age & Lot Number Storage->Age Controls Are positive & vehicle controls working? Concentration->Controls Cells Validate Cell Line (Passage #, Target Expression) Controls->Cells Endpoint Is the endpoint sensitive to target modulation? Duration->Endpoint Interference Check for assay interference Endpoint->Interference

Figure 3. A logical workflow for troubleshooting low potency of small molecules.

References

how to address low bioavailability of Cfm 1571 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the in vivo bioavailability of Cfm 1571, a soluble guanylate cyclase (sGC) stimulator. The information provided is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Low In Vivo Bioavailability of Cfm 1571

Low oral bioavailability can be a significant hurdle in preclinical studies. This guide provides a systematic approach to troubleshooting and improving the systemic exposure of Cfm 1571.

Initial Assessment:

  • Confirm Compound Integrity and Purity: Ensure the Cfm 1571 batch is of high purity and has not degraded.

  • Review Analytical Method: Verify that the bioanalytical method used to measure Cfm 1571 in plasma or tissue is validated, sensitive, and specific.

  • Evaluate Preliminary In Vitro Data:

    • Solubility: Determine the aqueous solubility of Cfm 1571 at different pH values (e.g., pH 1.2, 4.5, 6.8) to simulate the gastrointestinal (GI) tract.

    • Permeability: Assess cell permeability using methods like the Caco-2 permeability assay.

    • Metabolic Stability: Evaluate the stability of Cfm 1571 in liver microsomes or hepatocytes to understand its susceptibility to first-pass metabolism.

Problem: Poor Aqueous Solubility

If Cfm 1571 exhibits low aqueous solubility, its dissolution in the GI tract will be limited, leading to poor absorption.

Solutions:

  • Particle Size Reduction: Decreasing the particle size increases the surface area for dissolution.[1][2][3]

    • Micronization: Reduces particle size to the micron range.

    • Nanonization: Further reduces particle size to the nanometer range, significantly enhancing dissolution rates.[4]

  • Formulation Strategies:

    • Co-solvents: Utilize water-miscible organic solvents to increase the solubility of the drug in the formulation.[1][3]

    • Surfactants: These agents can enhance wetting and form micelles to solubilize the drug.[3][4]

    • Cyclodextrins: These can form inclusion complexes with the drug, increasing its apparent solubility.[3][4]

    • Lipid-Based Formulations: Formulating Cfm 1571 in lipids, oils, or self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption.[2][3][4][5]

    • Solid Dispersions: Dispersing Cfm 1571 in a hydrophilic polymer matrix can create an amorphous solid dispersion, which has a higher dissolution rate than the crystalline form.[2][4][5][6]

Problem: Low Intestinal Permeability

Even if dissolved, Cfm 1571 may not efficiently cross the intestinal wall.

Solutions:

  • Permeation Enhancers: Include excipients in the formulation that can transiently increase the permeability of the intestinal epithelium.[4][7]

  • Lipid-Based Formulations: These can promote lymphatic transport, bypassing the portal circulation and first-pass metabolism.[5][8]

Problem: High First-Pass Metabolism

Cfm 1571 may be extensively metabolized in the liver before reaching systemic circulation.

Solutions:

  • Metabolism Inhibitors: Co-administration with inhibitors of the relevant metabolic enzymes can increase bioavailability, although this approach has a higher risk of drug-drug interactions.[7]

  • Alternative Routes of Administration: If oral bioavailability remains low despite formulation optimization, consider alternative routes such as intravenous (for initial pharmacokinetic studies), intraperitoneal, or subcutaneous administration to bypass the GI tract and first-pass metabolism.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to take if I observe low or variable plasma concentrations of Cfm 1571 in my in vivo study?

A1: First, confirm the integrity of your compound and the accuracy of your bioanalytical method. Then, assess the fundamental physicochemical properties of Cfm 1571, including its aqueous solubility and metabolic stability. This will help you identify the likely cause of the low bioavailability.

Q2: How can I formulate Cfm 1571 for oral administration in preclinical species?

A2: For preclinical studies, simple formulations are often preferred. You can start with a suspension in an aqueous vehicle containing a suspending agent (e.g., carboxymethyl cellulose) and a wetting agent (e.g., Tween 80). If solubility is a major issue, consider a solution using co-solvents like PEG400 or a lipid-based formulation.[9]

Q3: What are some common formulation strategies to enhance the bioavailability of poorly soluble compounds like Cfm 1571?

A3: Several strategies can be employed, often in combination. These include particle size reduction (micronization/nanonization), the use of solubility enhancers like co-solvents and cyclodextrins, and advanced formulations such as solid dispersions and lipid-based systems like SEDDS.[1][2][3][4][5][6]

Q4: How do I choose the right formulation strategy for Cfm 1571?

A4: The choice of formulation depends on the specific properties of Cfm 1571. A thorough understanding of its solubility, permeability, and metabolic stability is crucial. For a compound with poor solubility but good permeability (BCS Class II), enhancing dissolution is the primary goal, making strategies like particle size reduction and solid dispersions attractive.[5]

Q5: What in vivo models are suitable for assessing the bioavailability of Cfm 1571?

A5: Standard preclinical species such as mice and rats are commonly used. The choice may depend on the specific disease model and the metabolic profile of the compound in that species. Long-term studies in rodent disease models have been used for other sGC stimulators.[10]

Q6: What pharmacokinetic parameters should I measure to assess the bioavailability of Cfm 1571?

A6: Key parameters include the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC).[11][12][13] Absolute bioavailability can be determined by comparing the AUC after oral administration to the AUC after intravenous administration.[11]

Data Summary Tables

Table 1: Common Formulation Strategies to Enhance Oral Bioavailability

StrategyMechanism of ActionAdvantagesDisadvantages
Particle Size Reduction (Micronization/Nanonization) Increases surface area for dissolution.Broadly applicable, can significantly improve dissolution rate.Can be energy-intensive; potential for particle aggregation.
Co-solvents Increase the solubility of the drug in the formulation vehicle.Simple to prepare for preclinical studies.Potential for drug precipitation upon dilution in the GI tract.[1]
Surfactants Improve wetting and form micelles to solubilize the drug.Can enhance both solubility and permeability.May cause GI irritation at high concentrations.
Cyclodextrin Complexation Forms inclusion complexes to increase apparent drug solubility.Can improve stability as well as solubility.Limited by the stoichiometry of the complex and the size of the drug molecule.
Solid Dispersions Disperses the drug in a hydrophilic carrier in an amorphous state.Can lead to supersaturation and enhanced absorption.[6]Can be physically unstable, with a risk of recrystallization.
Lipid-Based Drug Delivery Systems (LBDDS) The drug is dissolved in a lipid carrier, promoting solubilization and lymphatic uptake.[4][5][8]Can enhance the bioavailability of highly lipophilic drugs and bypass first-pass metabolism.[5]Formulation can be complex; potential for variability depending on food intake.

Experimental Protocols

Protocol 1: In Vivo Bioavailability Assessment in Rodents

  • Animal Model: Use adult male Sprague-Dawley rats (or another appropriate rodent model).

  • Acclimatization: Acclimatize animals for at least 3 days before the experiment.

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • Oral (PO) Group: Administer Cfm 1571 formulation via oral gavage at a predetermined dose.

    • Intravenous (IV) Group: Administer a solubilized form of Cfm 1571 via tail vein injection to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[13]

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Cfm 1571 in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

  • Bioavailability Calculation: Calculate absolute bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Visualizations

sGC_Signaling_Pathway NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Binds to Heme sGC_active sGC (Active) sGC_inactive->sGC_active Cfm1571 Cfm 1571 Cfm1571->sGC_inactive Allosteric Binding cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasodilation / Smooth Muscle Relaxation PKG->Relaxation Phosphorylates Targets

Caption: Cfm 1571 stimulates sGC, enhancing cGMP production and downstream signaling.

Bioavailability_Workflow start Start: Low in vivo exposure observed physchem Assess Physicochemical Properties (Solubility, Permeability, Stability) start->physchem formulation Formulation Optimization physchem->formulation size_reduction Particle Size Reduction (Micronization/Nanonization) formulation->size_reduction Poor Solubility solubilization Solubilization Approaches (Co-solvents, Surfactants, Cyclodextrins) formulation->solubilization Poor Solubility advanced Advanced Formulations (Solid Dispersion, LBDDS) formulation->advanced Poor Solubility & Permeability invivo In Vivo Pharmacokinetic Study (Oral vs. IV) size_reduction->invivo solubilization->invivo advanced->invivo analysis Analyze PK Parameters (AUC, Cmax, Tmax) invivo->analysis analysis->formulation Re-optimize if needed end Goal: Acceptable Bioavailability Achieved analysis->end

Caption: Workflow for troubleshooting and improving the in vivo bioavailability of Cfm 1571.

References

Cfm 1571 hydrochloride inconsistent results in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cfm 1571 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure consistent, reliable results in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a stimulator of the nitric oxide (NO) receptor, soluble guanylate cyclase (sGC).[1][2][3] It activates sGC, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in various physiological processes.[2][4] this compound has an EC50 of 5.49 µM for sGC activation and an IC50 of 2.84 µM for the inhibition of collagen-stimulated platelet aggregation.[1][3]

Q2: What is the difference between an sGC stimulator and an sGC activator?

A2: sGC stimulators, like this compound, activate the reduced (heme-containing) form of the sGC enzyme and work synergistically with nitric oxide. sGC activators, on the other hand, target the oxidized or heme-free form of sGC, which can be prevalent in disease states associated with oxidative stress.[4][5] Understanding the redox state of your experimental system is crucial, as it can significantly impact the activity of this compound.[5]

Q3: How should I prepare and store stock solutions of this compound?

A3: this compound is soluble in water and DMSO up to 100 mM.[6] For stock solutions, it is recommended to dissolve the compound in DMSO. Store stock solutions at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes.

Q4: What are the recommended storage conditions for the solid compound?

A4: The solid this compound should be stored in a dry, dark place. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), it is recommended to store it at -20°C.[7]

Troubleshooting Guide: Inconsistent Results In Vitro

Inconsistent results with this compound can arise from various factors, from solution preparation to the specifics of the cell-based assay. This guide provides a structured approach to troubleshooting.

Problem Potential Cause Recommended Solution
Low or no compound activity 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles of stock solutions.Prepare fresh stock solutions from the solid compound. Aliquot stock solutions to minimize freeze-thaw cycles.
2. Oxidized sGC: High levels of oxidative stress in the cell culture can lead to the oxidation of the sGC heme group, rendering it less sensitive to stimulators like Cfm 1571.[5]- Ensure cell cultures are healthy and not under oxidative stress. - Consider co-treatment with a reducing agent like dithiothreitol (B142953) (DTT) as an experimental control to see if activity is restored. - Measure the redox state of your cells if possible.
3. Incorrect Working Concentration: The reported EC50 is 5.49 µM.[1][3] Concentrations that are too low will not elicit a response.Perform a dose-response curve to determine the optimal concentration for your specific cell type and assay. A starting range of 0.1 µM to 50 µM is recommended.
High variability between replicates 1. Inconsistent Cell Health: Variations in cell density, passage number, or overall health can affect sGC expression and responsiveness.- Use cells within a consistent passage number range. - Ensure uniform cell seeding density. - Visually inspect cells for morphological signs of stress before and during the experiment.
2. Inaccurate Pipetting: Small volumes of concentrated stock solutions can be difficult to pipette accurately.- Use calibrated pipettes. - Prepare an intermediate dilution of the stock solution to work with larger, more accurate volumes for preparing final concentrations.
3. Edge Effects in Multi-well Plates: Evaporation from wells on the edge of a multi-well plate can concentrate the compound and affect cell health.- Avoid using the outer wells of the plate for experimental conditions. - Fill the outer wells with sterile PBS or media to maintain humidity.
Unexpected off-target effects 1. High Compound Concentration: At very high concentrations, off-target effects are more likely. The compound shows minimal inhibition of iNOS (25%) and nNOS (17%) at tested concentrations.- Use the lowest effective concentration determined from your dose-response curve. - If off-target effects are suspected, consult the literature for known activities of pyrazole-based compounds or perform counter-screening assays.

Experimental Protocols

Protocol 1: General Cell-Based Assay for sGC Activation

This protocol provides a general workflow for treating cultured cells with this compound and preparing lysates for downstream analysis (e.g., cGMP measurement).

  • Cell Seeding:

    • Seed cells in a multi-well plate at a density appropriate for your cell line to reach 70-80% confluency at the time of the experiment.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of this compound in your complete cell culture medium. A suggested starting concentration range is 0.1 µM to 50 µM.

    • Include a vehicle control (e.g., DMSO at the same final concentration as in the highest this compound treatment).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Incubate for the desired treatment time (e.g., 30 minutes to 24 hours, depending on the experimental endpoint).

  • Cell Lysis:

    • After incubation, wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer for protein analysis or a specific lysis buffer for cGMP assays containing a phosphodiesterase inhibitor like IBMX to prevent cGMP degradation).

    • Collect the cell lysate and centrifuge to pellet cell debris.

  • Downstream Analysis:

    • The supernatant can be used for various downstream applications, such as measuring cGMP levels using an ELISA kit or analyzing protein expression via Western blot.

Visualizations

This compound Mechanism of Action

Cfm1571_Mechanism Cfm1571 Cfm 1571 hydrochloride sGC_reduced Soluble Guanylyl Cyclase (sGC) - Reduced (Heme) Cfm1571->sGC_reduced Stimulates sGC_oxidized Soluble Guanylyl Cyclase (sGC) - Oxidized (Heme-free) sGC_reduced->sGC_oxidized cGMP cGMP sGC_reduced->cGMP Converts GTP GTP GTP->sGC_reduced Downstream Downstream Cellular Effects cGMP->Downstream OxidativeStress Oxidative Stress OxidativeStress->sGC_oxidized Promotes

Caption: Mechanism of this compound as an sGC stimulator.

Troubleshooting Workflow for Inconsistent Results

Troubleshooting_Workflow Start Inconsistent Results Observed CheckCompound Check Compound Integrity - Fresh Stock? - Proper Storage? Start->CheckCompound CheckProtocol Review Experimental Protocol - Correct Concentration? - Cell Health? Start->CheckProtocol CheckSystem Assess Experimental System - Potential Oxidative Stress? - Media Interference? Start->CheckSystem DoseResponse Perform Dose-Response Curve CheckCompound->DoseResponse OptimizeCells Optimize Cell Conditions - Passage Number - Seeding Density CheckProtocol->OptimizeCells RedoxControl Include Redox Controls (e.g., add DTT) CheckSystem->RedoxControl Resolved Results Consistent DoseResponse->Resolved Yes ContactSupport Further Investigation Needed DoseResponse->ContactSupport No RedoxControl->Resolved Yes RedoxControl->ContactSupport No OptimizeCells->Resolved Yes OptimizeCells->ContactSupport No

Caption: A logical workflow for troubleshooting inconsistent results.

References

Technical Support Center: Managing CFM-1571 Hydrochloride Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues of cytotoxicity when working with CFM-1571 hydrochloride in cell lines. As specific cytotoxicity data for CFM-1571 hydrochloride is limited in publicly available literature, the guidance provided is based on general principles of cell culture and drug-induced cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is CFM-1571 hydrochloride and what is its mechanism of action?

CFM-1571 hydrochloride is a stimulator of the nitric oxide (NO) receptor, soluble guanylate cyclase (sGC).[1][2] sGC is a key enzyme in the NO signaling pathway, and its activation leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, in turn, acts as a second messenger, influencing various physiological processes.

Q2: What are the known EC50 and IC50 values for CFM-1571 hydrochloride?

CFM-1571 hydrochloride has a reported EC50 of 5.49 μM for sGC activation and an IC50 of 2.84 μM for the inhibition of collagen-stimulated platelet aggregation in vitro.[1][2] It is important to note that these values are related to its therapeutic target and not its cytotoxic effects.

Q3: Is CFM-1571 hydrochloride expected to be cytotoxic?

While the primary target of CFM-1571 hydrochloride is sGC, high concentrations of any small molecule can lead to off-target effects and cytotoxicity. The specific cytotoxic profile of CFM-1571 hydrochloride across different cell lines has not been extensively reported. Therefore, it is crucial to experimentally determine the cytotoxic concentration for your specific cell line of interest.

Q4: How can I differentiate between apoptosis and necrosis induced by a compound?

Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is crucial for understanding a compound's mechanism of action. Assays such as Annexin V/Propidium Iodide (PI) staining, coupled with flow cytometry, can effectively differentiate between these two cell death pathways.[3]

Q5: What are the initial steps if I observe unexpected high cytotoxicity with CFM-1571 hydrochloride?

If you encounter unexpectedly high cytotoxicity, it is important to first verify the findings. This includes confirming the compound's concentration, assessing its solubility in the culture medium, and ensuring the health of the cell line. Performing a dose-response experiment over a wide concentration range is also recommended to accurately determine the 50% inhibitory concentration (IC50) for cytotoxicity.[4]

Troubleshooting Guide: Unexpected Cytotoxicity

Unexpected cytotoxicity can arise from various factors. This guide provides a structured approach to identifying and resolving common issues.

Problem Potential Cause Recommended Solution
High cytotoxicity at expected non-toxic concentrations Incorrect stock solution concentrationVerify calculations and re-prepare the stock solution. Confirm the purity of the compound.
Cell line sensitivityThe chosen cell line may be particularly sensitive to sGC stimulation or off-target effects. Test a panel of different cell lines.[3]
Solvent toxicityThe solvent (e.g., DMSO) concentration may be too high. Keep the final DMSO concentration below 0.5% and include a vehicle control.[3]
Compound precipitationThe compound may not be fully soluble in the culture medium at the tested concentration. Visually inspect for precipitates and consider using a co-solvent or adjusting the formulation.[3]
Inconsistent results between replicate wells Inconsistent cell seedingEnsure a homogenous cell suspension and consistent pipetting technique.
Edge effects on the plateAvoid using the outer wells of the microplate, as they are more prone to evaporation.
Compound degradationEnsure proper storage of the stock solution and prepare fresh dilutions for each experiment.
No cytotoxicity observed at high concentrations Short incubation timeSome compounds require longer exposure to induce a cytotoxic response. Perform a time-course experiment (e.g., 24, 48, 72 hours).[3]
Cell line resistanceThe cell line may have intrinsic resistance mechanisms.
Assay interferenceThe compound may interfere with the cytotoxicity assay itself. Use an orthogonal assay method to confirm the results.

Quantitative Data Summary

The following table summarizes the available quantitative data for CFM-1571 hydrochloride. Note the absence of specific cytotoxicity data.

Parameter Value Reference
EC50 (sGC activation) 5.49 μM[1][2]
IC50 (collagen-stimulated platelet aggregation) 2.84 μM[1][2]
IC50 (Cytotoxicity) Not ReportedN/A

Experimental Protocols

MTT Assay for Cell Viability

This protocol provides a general framework for assessing the cytotoxicity of CFM-1571 hydrochloride using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • CFM-1571 hydrochloride

  • Cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of CFM-1571 hydrochloride in complete medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Add the solubilization solution to each well and incubate until the formazan crystals are fully dissolved.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

G General Workflow for Assessing Cytotoxicity cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare CFM-1571 Hydrochloride Stock Solution C Treat Cells with Serial Dilutions A->C B Culture and Seed Cells in 96-well Plate B->C D Incubate for Defined Period (e.g., 24, 48, 72h) C->D E Perform Cytotoxicity Assay (e.g., MTT) D->E F Measure Signal (e.g., Absorbance) E->F G Calculate % Cell Viability F->G H Determine IC50 Value G->H

Caption: A general experimental workflow for assessing the cytotoxicity of a compound in a cell line.

G NO-sGC-cGMP Signaling Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates CFM1571 CFM-1571 HCl CFM1571->sGC Stimulates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP Downstream Downstream Physiological Effects cGMP->Downstream Mediates

Caption: The nitric oxide-soluble guanylate cyclase-cyclic guanosine monophosphate signaling pathway.

G Troubleshooting Decision Tree for Unexpected Cytotoxicity Start Unexpected Cytotoxicity Observed Check_Conc Verify Compound Concentration and Purity Start->Check_Conc Check_Solvent Assess Solvent Toxicity Check_Conc->Check_Solvent Concentration OK Check_Cells Evaluate Cell Health and Density Check_Solvent->Check_Cells Solvent OK Time_Course Perform Time-Course Experiment Check_Cells->Time_Course Cells Healthy Dose_Response Conduct Wide-Range Dose-Response Time_Course->Dose_Response Orthogonal_Assay Use an Orthogonal Assay Method Dose_Response->Orthogonal_Assay Conclusion Identify Source of Cytotoxicity Orthogonal_Assay->Conclusion

Caption: A decision tree to guide troubleshooting efforts when encountering unexpected cytotoxicity.

References

Technical Support Center: Cfm 1571 Hydrochloride Platelet Aggregation Assay

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Cfm 1571 hydrochloride in platelet aggregation assays. This resource provides detailed protocols, troubleshooting guidance, and answers to frequently asked questions to help you achieve accurate and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in inhibiting platelet aggregation?

A1: this compound is a stimulator of the nitric oxide receptor, soluble guanylate cyclase (sGC).[1][2][3][4] Soluble guanylate cyclase is a key enzyme in the nitric oxide (NO) signaling pathway.[1][2] By stimulating sGC, this compound increases the production of cyclic guanosine (B1672433) monophosphate (cGMP) within platelets. Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates a number of proteins that ultimately leads to a decrease in intracellular calcium levels and inhibition of platelet activation and aggregation.[5][6] this compound has been shown to inhibit collagen-stimulated platelet aggregation in vitro.[3][7]

Q2: What are the reported IC50 and EC50 values for this compound?

A2: The reported half-maximal inhibitory concentration (IC50) for this compound in inhibiting platelet aggregation is 2.84 μM.[1][2][3][4] The half-maximal effective concentration (EC50) for the stimulation of soluble guanylate cyclase (sGC) is 5.49 μM.[1][2][3][4]

Q3: How should I prepare and store this compound?

A3: this compound is soluble in both water and DMSO up to 100 mM.[3][8] For long-term storage, the solid powder should be kept at -20°C for up to three years.[2] Stock solutions in DMSO can be stored at -80°C for up to 6 months, or at -20°C for one month in a sealed container, protected from moisture.[1][2]

Q4: What agonists can be used in a platelet aggregation assay with this compound?

A4: While this compound has been specifically reported to inhibit collagen-stimulated platelet aggregation, you can also test its effect against other common platelet agonists such as ADP, thrombin, TRAP-6 (a thrombin receptor agonist peptide), and arachidonic acid to characterize its inhibitory profile more comprehensively.[9][10][11]

Experimental Protocols

Detailed Protocol for Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol outlines the steps for assessing the inhibitory effect of this compound on agonist-induced platelet aggregation in platelet-rich plasma (PRP).

1. Materials and Reagents:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • Platelet agonist (e.g., Collagen, ADP, Thrombin)

  • Whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least 10 days

  • 3.2% Sodium Citrate (B86180) Vacutainer tubes

  • Saline (0.9% NaCl, sterile)

  • Plastic pipettes and tubes

  • Aggregometer cuvettes with stir bars

  • Light Transmission Aggregometer

2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

  • Collect whole blood into 3.2% sodium citrate tubes (9 parts blood to 1 part citrate).[12]

  • To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.[11]

  • Carefully aspirate the upper, straw-colored PRP layer and transfer it to a sterile plastic tube.

  • To obtain PPP, centrifuge the remaining blood at 1500-2000 x g for 15 minutes at room temperature.[12]

  • Collect the supernatant (PPP) and store it in a separate sterile plastic tube. PPP will serve as the blank (100% aggregation).

  • Allow the PRP to rest for at least 30 minutes at room temperature before use. All tests should be completed within 3 hours of blood collection.[12]

3. Preparation of this compound and Agonist Solutions:

  • Prepare a stock solution of this compound in DMSO.

  • On the day of the experiment, prepare serial dilutions of this compound in saline to achieve the desired final concentrations. The final DMSO concentration in the PRP should be kept below 0.5% to avoid affecting platelet function.

  • Prepare the platelet agonist at the desired working concentration according to the manufacturer's instructions.

4. Platelet Aggregation Assay Procedure:

  • Pre-warm the PRP and PPP samples to 37°C.

  • Calibrate the aggregometer using PRP for 0% light transmission and PPP for 100% light transmission.

  • Pipette the required volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a magnetic stir bar.

  • Place the cuvette in the heating block of the aggregometer and incubate for at least 2 minutes at 37°C with stirring.

  • Add a small volume (e.g., 5 µL) of the desired concentration of this compound or vehicle control (saline with the same final DMSO concentration) to the PRP and incubate for a specified time (e.g., 2-5 minutes).

  • Initiate platelet aggregation by adding the agonist (e.g., 50 µL) to the cuvette.

  • Record the change in light transmission for 5-10 minutes, or until the aggregation reaches a plateau.

5. Data Analysis:

  • The maximum percentage of platelet aggregation is determined from the aggregation curve.

  • To determine the IC50 of this compound, perform a dose-response curve with varying concentrations of the compound and calculate the concentration that inhibits 50% of the agonist-induced aggregation.

Data Presentation

ParameterValueReference
IC50 (Platelet Aggregation) 2.84 μM[1][2][3][4]
EC50 (sGC Activation) 5.49 μM[1][2][3][4]
Solubility in Water up to 100 mM[3][8]
Solubility in DMSO up to 100 mM[3][8]
Storage (Powder) -20°C for 3 years[2]
Storage (DMSO stock) -80°C for 6 months[1][2]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or reduced inhibition by this compound Incorrect concentration: The concentration of this compound may be too low to elicit an inhibitory effect.Perform a dose-response curve to determine the optimal inhibitory concentration for your specific agonist and experimental conditions.
Inadequate pre-incubation time: The compound may not have had enough time to interact with the platelets before the addition of the agonist.Increase the pre-incubation time of this compound with the PRP before adding the agonist.
Compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation.Prepare fresh dilutions from a properly stored stock solution. Aliquot the stock solution to minimize freeze-thaw cycles.
High platelet variability: Platelet reactivity can vary significantly between donors.Test on PRP from multiple healthy donors to ensure the observed effect is consistent.
High variability between replicates Pipetting inaccuracies: Small volume errors can lead to significant concentration differences.Use calibrated pipettes and ensure proper pipetting technique.
Inadequate mixing: The sample may not be homogenous.Ensure the stir bar is rotating at the correct speed and that the sample is well-mixed upon addition of reagents.
Temperature fluctuations: Platelet function is sensitive to temperature changes.Maintain a constant temperature of 37°C throughout the experiment.
Spontaneous platelet aggregation (in control samples) Pre-analytical errors: Traumatic blood draw, vigorous mixing, or temperature fluctuations can pre-activate platelets.Ensure a clean venipuncture, gentle mixing of blood tubes, and consistent room temperature processing.
Contaminated reagents: Contamination of saline or other reagents can activate platelets.Use fresh, sterile reagents for all experiments.
Low or no aggregation response to agonist Poor platelet quality: Platelets may have been activated during preparation or are from a donor with a platelet function disorder.Review blood collection and PRP preparation procedures to minimize platelet activation. Screen donors for medications that affect platelet function.
Expired or improperly stored agonist: The agonist may have lost its potency.Use a fresh vial of agonist and store it according to the manufacturer's instructions.
Instrument malfunction: The aggregometer may not be calibrated correctly or the light source may be failing.Calibrate the aggregometer before each experiment and check the instrument's performance with a known agonist and control PRP.

Visualizations

Signaling Pathway of this compound in Platelets

G Cfm1571 Cfm 1571 hydrochloride sGC Soluble Guanylate Cyclase (sGC) Cfm1571->sGC stimulates GTP GTP cGMP cGMP GTP->cGMP catalyzed by sGC PKG Protein Kinase G (PKG) cGMP->PKG activates VASP VASP Phosphorylation PKG->VASP Ca_decrease Decrease in intracellular Ca2+ PKG->Ca_decrease Inhibition Inhibition of Platelet Aggregation VASP->Inhibition Ca_decrease->Inhibition

Caption: Signaling pathway of this compound in platelets.

Experimental Workflow for Platelet Aggregation Assay

G start Start blood_collection Whole Blood Collection (3.2% Sodium Citrate) start->blood_collection prp_prep PRP Preparation (Centrifuge 150-200g, 15-20 min) blood_collection->prp_prep ppp_prep PPP Preparation (Centrifuge 1500-2000g, 15 min) prp_prep->ppp_prep prp_rest Rest PRP (30 min at RT) prp_prep->prp_rest instrument_setup Aggregometer Setup (Calibrate with PRP and PPP) ppp_prep->instrument_setup incubation Incubate PRP at 37°C prp_rest->incubation instrument_setup->incubation add_cfm1571 Add Cfm 1571 or Vehicle incubation->add_cfm1571 add_agonist Add Agonist add_cfm1571->add_agonist record Record Aggregation add_agonist->record analysis Data Analysis (% Aggregation, IC50) record->analysis end End analysis->end

Caption: Experimental workflow for Cfm 1571 platelet aggregation assay.

Troubleshooting Logic for Reduced Inhibition

G start Reduced Inhibition Observed check_conc Check Cfm 1571 Concentration start->check_conc check_incubation Check Pre-incubation Time start->check_incubation check_compound Check Compound Stability start->check_compound check_donor Check Donor Variability start->check_donor solution1 Perform Dose-Response check_conc->solution1 solution2 Increase Incubation Time check_incubation->solution2 solution3 Prepare Fresh Stock check_compound->solution3 solution4 Test Multiple Donors check_donor->solution4

Caption: Troubleshooting logic for reduced Cfm 1571 inhibition.

References

Technical Support Center: Cfm 1571 Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving Cfm 1571 hydrochloride.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound, organized by experimental technique.

I. cGMP Measurement Assays (ELISA, HTRF, etc.)

Problem: High variability between replicate wells.

Possible Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during seeding. Use a multichannel pipette for seeding and verify its calibration.
Edge Effects Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
Incomplete Cell Lysis Ensure complete cell lysis by following the recommended lysis buffer volume and incubation time for your cell type and plate format. Gentle agitation during lysis can improve efficiency.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent timing and technique when adding reagents, especially the stop solution.

Problem: Low or no cGMP signal.

Possible Cause Recommended Solution
Inactive this compound Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. Store the compound as recommended by the manufacturer (typically at -20°C or -80°C for stock solutions).[1]
Low sGC Expression in Cell Line Confirm the expression of soluble guanylate cyclase (sGC) in your cell line of choice through literature search or Western blotting for sGCα1 and sGCβ1 subunits.
Oxidized or Heme-Deficient sGC This compound is an sGC stimulator and requires the reduced (ferrous) form of the enzyme for optimal activity.[2][3] Cellular oxidative stress can lead to sGC oxidation, rendering it less responsive to stimulators.[2][4] Consider co-treatment with an antioxidant or using an sGC activator if you suspect sGC oxidation.
High Phosphodiesterase (PDE) Activity PDEs rapidly degrade cGMP. Pre-incubate cells with a broad-spectrum PDE inhibitor (e.g., IBMX) for 15-30 minutes before adding this compound to prevent cGMP degradation.[5]
Suboptimal Assay Conditions Optimize incubation time and concentration of this compound. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
II. Western Blotting for Phospho-VASP (Ser239)

Problem: Weak or no phospho-VASP signal.

Possible Cause Recommended Solution
Insufficient sGC Activation See "Low or no cGMP signal" in the cGMP Measurement Assays section. Ensure sufficient cGMP production to activate downstream protein kinase G (PKG).
Phosphatase Activity Include phosphatase inhibitors in your cell lysis buffer to prevent dephosphorylation of VASP.[6] Keep samples on ice or at 4°C throughout the preparation process.
Low Total VASP Levels Confirm the expression of total VASP in your cell line. Load a sufficient amount of protein (typically 20-30 µg of total protein).
Inefficient Antibody Binding Use a validated phospho-VASP (Ser239) antibody. Optimize antibody dilution and incubation time. Use a blocking buffer that does not interfere with phospho-specific antibody binding (e.g., BSA instead of milk, as milk contains phosphoproteins).[6]
Incorrect Buffer Composition Avoid using phosphate-buffered saline (PBS) in your wash buffers, as the phosphate (B84403) ions can compete with the antibody for binding to the phospho-epitope. Use Tris-buffered saline with Tween-20 (TBST) instead.[6]

Problem: High background on the Western blot.

Possible Cause Recommended Solution
Non-specific Antibody Binding Increase the number and duration of wash steps. Optimize the concentration of your primary and secondary antibodies. Use a high-quality blocking agent and ensure complete blocking.
Contamination of Reagents Use fresh, filtered buffers. Ensure cleanliness of electrophoresis and transfer equipment.
Overexposure Reduce the exposure time during chemiluminescence detection.
III. Platelet Aggregation Assays

Problem: Inconsistent aggregation response.

Possible Cause Recommended Solution
Pre-analytical Variability Standardize blood collection and processing procedures. Use a consistent anticoagulant (e.g., sodium citrate). Process blood samples promptly after collection. Avoid excessive agitation of blood samples.
Platelet Activation During Preparation Use plastic or siliconized glass tubes and pipettes to minimize contact activation. Perform centrifugations at room temperature and with appropriate speeds to separate platelet-rich plasma (PRP).
Variability in Platelet Count Normalize the platelet count in PRP preparations before starting the assay to ensure consistent results between experiments.
Compound Precipitation Visually inspect the PRP after adding this compound for any signs of precipitation. If precipitation occurs, consider using a different solvent or a lower concentration.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a stimulator of soluble guanylate cyclase (sGC).[1][7] It acts on the reduced (ferrous) form of sGC, enhancing its enzymatic activity to produce cyclic guanosine (B1672433) monophosphate (cGMP) from guanosine triphosphate (GTP).[2][3] This leads to the activation of downstream signaling pathways mediated by cGMP.

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is typically soluble in DMSO.[7] Prepare a concentrated stock solution in high-quality, anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term stability.[1] For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.

Q3: My cells are not responding to this compound. What could be the reason?

A3: Several factors could contribute to a lack of response. First, confirm that your cell line expresses sGC. Second, ensure that your this compound is active and used at an appropriate concentration. Third, consider the redox state of the sGC enzyme in your cells; this compound is a stimulator and is less effective on oxidized sGC.[2][4] High levels of oxidative stress in your cell culture can reduce the efficacy of the compound. Finally, high PDE activity can rapidly degrade the cGMP produced, masking the effect of this compound. Pre-treatment with a PDE inhibitor is recommended.[5]

Q4: Can I use this compound in the presence of serum?

A4: The presence of serum can sometimes interfere with the activity of small molecules due to protein binding. It is recommended to perform initial characterization experiments in serum-free or low-serum conditions. If the experiment requires the presence of serum, be aware that the effective concentration of this compound might be different from that in serum-free conditions. A dose-response experiment in the presence of your desired serum concentration is advisable.

Q5: Are there known off-target effects for this compound?

A5: While this compound is characterized as an sGC stimulator, like any small molecule, the possibility of off-target effects exists. It is good practice to consult the latest literature for any newly identified off-target activities. Including appropriate controls in your experiments, such as using an sGC inhibitor (e.g., ODQ) to confirm that the observed effects are mediated through sGC, is recommended.

Experimental Protocols

I. General Protocol for cGMP Measurement in Cultured Cells
  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Culture: Culture cells overnight in a humidified incubator at 37°C with 5% CO2.

  • Pre-treatment: On the day of the experiment, aspirate the culture medium and wash the cells once with serum-free medium. Add serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX) and incubate for 15-30 minutes at 37°C.[5]

  • Compound Treatment: Add this compound at the desired concentrations. Include a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells according to the protocol of your chosen cGMP assay kit (e.g., using 0.1 M HCl).

  • cGMP Measurement: Measure the cGMP concentration in the cell lysates using a commercially available ELISA or HTRF assay kit, following the manufacturer's instructions.

II. General Protocol for Western Blotting of Phospho-VASP (Ser239)
  • Cell Treatment: Culture and treat cells with this compound as described in the cGMP measurement protocol.

  • Cell Lysis: After treatment, place the culture plate on ice, aspirate the medium, and wash the cells with ice-cold PBS. Lyse the cells with a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[6]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.[6]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-VASP (Ser239) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total VASP or a housekeeping protein like GAPDH or β-actin.

Visualizations

sGC_Signaling_Pathway cluster_sGC sGC Activation NO Nitric Oxide (NO) sGC_inactive sGC (Reduced, Inactive) NO->sGC_inactive Activates Cfm1571 Cfm 1571 Hydrochloride Cfm1571->sGC_inactive Stimulates sGC_active sGC (Active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP GTP->sGC_active PKG PKG cGMP->PKG Activates PDE PDE cGMP->PDE Degraded by VASP VASP PKG->VASP Phosphorylates pVASP p-VASP (Ser239) CellularResponse Cellular Response (e.g., Vasodilation) pVASP->CellularResponse

Caption: sGC signaling pathway activated by this compound.

Experimental_Workflow_cGMP Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate1 Incubate Overnight SeedCells->Incubate1 Pretreat Pre-treat with PDE Inhibitor Incubate1->Pretreat Treat Treat with Cfm 1571 HCl Pretreat->Treat Lyse Lyse Cells Treat->Lyse Measure Measure cGMP (ELISA/HTRF) Lyse->Measure End End Measure->End

Caption: General experimental workflow for cGMP measurement.

Troubleshooting_Logic Problem Inconsistent or Low Signal CheckCompound Check Compound Activity (Fresh Stock, Storage) Problem->CheckCompound CheckCells Check Cell Line (sGC Expression, Health) Problem->CheckCells CheckAssay Check Assay Parameters (PDEi, Incubation Time) Problem->CheckAssay CheckRedox Consider sGC Redox State (Oxidative Stress) Problem->CheckRedox Solution1 Prepare Fresh Aliquots CheckCompound->Solution1 Solution2 Validate sGC Expression CheckCells->Solution2 Solution3 Optimize Assay Conditions CheckAssay->Solution3 Solution4 Use Antioxidant or sGC Activator CheckRedox->Solution4

Caption: Logical troubleshooting flow for this compound experiments.

References

identifying sources of error in Cfm 1571 hydrochloride assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving potential sources of error during Cfm 1571 hydrochloride assays.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound?

A1: this compound is a soluble guanylyl cyclase (sGC) activator. Its key properties are summarized in the table below.

PropertyValue
Chemical Formula C₂₃H₂₈N₄O₃·HCl
Molecular Weight 444.95 g/mol
CAS Number 1215548-30-3
Appearance Typically a solid powder
Solubility Soluble up to 100 mM in water and DMSO
Purity Often supplied at ≥99%

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability of the compound, it is recommended to store the solid material at +4°C for short-term storage and -20°C for long-term storage. Stock solutions should be stored at -20°C or -80°C. Always refer to the supplier's certificate of analysis for batch-specific recommendations.

Q3: What analytical techniques are most suitable for the quantification of this compound?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common and robust method for the quantification of small molecules like this compound. Liquid chromatography-mass spectrometry (LC-MS) can also be used for higher sensitivity and specificity, especially for analysis in complex biological matrices.

Q4: How should I prepare my this compound samples for HPLC analysis?

A4: Proper sample preparation is crucial for accurate and reproducible results. A general workflow is outlined below. The key is to ensure complete dissolution and to use a diluent that is compatible with the mobile phase.

cluster_prep Sample Preparation Workflow start Weigh Cfm 1571 HCl dissolve Dissolve in Diluent start->dissolve Accurately sonicate Vortex & Sonicate dissolve->sonicate Ensure complete dissolution dilute Dilute to Working Conc. sonicate->dilute Use mobile phase as diluent if possible filter Filter (0.22 or 0.45 µm) dilute->filter Remove particulates inject Inject into HPLC filter->inject

A typical sample preparation workflow for this compound.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the HPLC analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Potential Cause Recommended Solution
Secondary Interactions Cfm 1571 is a basic compound and may interact with residual silanols on the HPLC column, causing peak tailing. Try lowering the mobile phase pH (e.g., to pH 2.5-3.5 with formic or phosphoric acid) to ensure the analyte is fully protonated. Using a mobile phase with a low concentration of a competing base, like triethylamine (B128534) (TEA), can also help.
Column Overload The concentration of the injected sample is too high. Dilute the sample and re-inject.
Incompatible Injection Solvent The solvent used to dissolve the sample is much stronger than the mobile phase, causing peak fronting. Whenever possible, dissolve and dilute the sample in the mobile phase.
Column Degradation The column may be contaminated or has lost its stationary phase. Flush the column with a strong solvent, or replace it if necessary.

Problem 2: Inconsistent Retention Times

Potential Cause Recommended Solution
Inadequate Column Equilibration Ensure the column is equilibrated with the mobile phase for a sufficient amount of time before starting the analytical run (at least 10-15 column volumes).
Mobile Phase Composition The mobile phase was not prepared accurately, or the components have evaporated. Prepare fresh mobile phase and ensure the solvent bottles are properly covered.
Pump Malfunction Air bubbles in the pump or faulty check valves can cause flow rate fluctuations. Degas the mobile phase and prime the pump. If the problem persists, service the pump.
Temperature Fluctuations Changes in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature.

Problem 3: Extraneous or Ghost Peaks

Potential Cause Recommended Solution
Sample Carryover A portion of the previous sample remains in the injector. Clean the injection port and needle, and include a needle wash step in the injection sequence.
Contaminated Mobile Phase or Diluent Use high-purity (HPLC grade) solvents and reagents. Filter the mobile phase before use.
Sample Degradation This compound may be unstable in the prepared solution. Analyze samples as quickly as possible after preparation. Consider conducting a stability study of the analyte in the chosen diluent.

Problem 4: No Peaks or Very Small Peaks

Potential Cause Recommended Solution
Incorrect Wavelength Ensure the UV detector is set to a wavelength where Cfm 1571 has significant absorbance. An initial UV scan of the compound in the mobile phase is recommended to determine the optimal wavelength.
Injection Failure The autosampler may have malfunctioned, or the injection loop is not filled correctly. Check the injector for any errors and ensure there is sufficient sample volume in the vial.
Compound Precipitation The compound may have precipitated out of solution in the sample vial or in the HPLC tubing. Check the solubility of Cfm 1571 in your chosen diluent and mobile phase. You may need to adjust the diluent composition.

Below is a decision tree to help troubleshoot common HPLC issues.

start HPLC Assay Issue peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? peak_shape->retention_time No tailing Tailing: Check for secondary interactions, column overload. Fronting: Check injection solvent. peak_shape->tailing Yes extra_peaks Extra/Ghost Peaks? retention_time->extra_peaks No equilibration Check column equilibration, mobile phase prep, pump, and temperature. retention_time->equilibration Yes no_peaks No/Small Peaks? extra_peaks->no_peaks No carryover Check for sample carryover, contaminated solvents, or sample degradation. extra_peaks->carryover Yes end Consult Instrument Manual no_peaks->end No wavelength Check detector wavelength, injection process, and sample solubility. no_peaks->wavelength Yes

A decision tree for troubleshooting this compound HPLC assays.

Experimental Protocols

Representative RP-HPLC Method for this compound Quantification

This protocol is a representative method based on common practices for similar small molecules and should be validated for your specific application.

1. Instrumentation and Chromatographic Conditions

ParameterSpecification
HPLC System A standard HPLC system with a UV/PDA detector
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile (B52724)
Elution Mode Isocratic or Gradient (e.g., 60:40 A:B)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength To be determined by UV scan (likely in the 250-330 nm range)
Injection Volume 10 µL

2. Preparation of Solutions

  • Mobile Phase Preparation: Prepare the aqueous and organic phases of the mobile phase using HPLC-grade reagents. Filter each phase through a 0.45 µm membrane filter before use.

  • Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v) is a good starting point. Ideally, the mobile phase should be used as the diluent.

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Add about 7 mL of diluent, vortex, and sonicate for 5-10 minutes to ensure complete dissolution. Allow the solution to cool to room temperature, then dilute to the mark with the diluent and mix well.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

3. Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of diluent.

  • Vortex and sonicate to ensure complete extraction of the analyte.

  • Dilute the sample solution as necessary to bring the concentration of this compound within the range of the calibration curve.

  • Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

4. Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions.

  • Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

how to enhance the solubility of Cfm 1571 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cfm 1571 hydrochloride. Our aim is to help you overcome common challenges encountered during your experiments, with a focus on addressing solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

A1: this compound is reported to be highly soluble in both water and dimethyl sulfoxide (B87167) (DMSO), with a solubility of up to 100 mM in each.[1] This high intrinsic solubility suggests that if you are observing precipitation, it is likely due to the specific conditions of your experiment.

Q2: I've dissolved this compound in DMSO to make a stock solution, but it precipitates when I dilute it into my aqueous buffer. Why is this happening?

A2: This is a common phenomenon known as antisolvent precipitation.[2] DMSO is a potent organic solvent that can dissolve many compounds at high concentrations. However, when this concentrated DMSO stock is diluted into an aqueous buffer (the "antisolvent"), the overall solvent environment becomes much less favorable for keeping a hydrophobic compound in solution, causing it to precipitate.[3] The final concentration of DMSO in your aqueous solution may be too low to maintain the solubility of this compound at your desired working concentration.[4]

Q3: How can I prevent my this compound from precipitating out of solution during my experiments?

A3: There are several strategies you can employ to prevent precipitation:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility, but low enough to be tolerated by your experimental system (typically ≤0.5% for cell-based assays).[3]

  • Use Co-solvents and Surfactants: Incorporating co-solvents like PEG300 or surfactants such as Tween 80 in your aqueous buffer can significantly improve the solubility of hydrophobic compounds.[5][6][7]

  • pH Adjustment: Cfm 1571 is a hydrochloride salt of an amine-containing compound. The solubility of such compounds can be pH-dependent.[8][9] Maintaining a slightly acidic pH may help to keep the compound in its more soluble, protonated form. However, the common ion effect could reduce solubility at very low pH if the buffer contains a high concentration of chloride ions.[10][11]

  • Modify Dilution Technique: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer. Adding the stock solution to the buffer slowly while vortexing can also help prevent localized high concentrations that lead to precipitation.[3]

Q4: What is the mechanism of action of Cfm 1571?

A4: Cfm 1571 is an activator of soluble guanylyl cyclase (sGC).[1][12] sGC is a key enzyme in the nitric oxide (NO) signaling pathway. Upon activation, sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which then acts as a second messenger to mediate various physiological responses.

Troubleshooting Guide: Solubility Issues with this compound

If you are experiencing precipitation with this compound, follow this troubleshooting workflow to identify and resolve the issue.

G start Start: Precipitation Observed check_stock Is the DMSO stock solution clear? start->check_stock prep_stock Re-prepare stock solution in fresh, anhydrous DMSO. Ensure complete dissolution (sonication may help). check_stock->prep_stock No check_dilution Precipitation upon dilution in aqueous buffer? check_stock->check_dilution Yes prep_stock->check_stock lower_conc Lower the final working concentration of Cfm 1571. check_dilution->lower_conc Yes end Solution should be clear and stable. check_dilution->end No modify_dilution Modify dilution method: - Perform serial dilutions. - Add stock to buffer slowly with vortexing. lower_conc->modify_dilution use_cosolvent Incorporate co-solvents (e.g., PEG300) or surfactants (e.g., Tween 80) in the aqueous buffer. modify_dilution->use_cosolvent check_ph Is the pH of the aqueous buffer optimal? use_cosolvent->check_ph adjust_ph Adjust buffer pH to a slightly acidic range (e.g., pH 6.0-7.0). Be mindful of the common ion effect. check_ph->adjust_ph No/Unsure check_ph->end Yes adjust_ph->end

Troubleshooting workflow for this compound precipitation.

Data Presentation: Solubility of this compound

SolventReported SolubilityNotes
Waterup to 100 mMHigh intrinsic solubility.[1]
DMSOup to 100 mMRecommended for preparing high-concentration stock solutions.[1]
Aqueous Buffers (e.g., PBS)Low (prone to precipitation)Solubility is highly dependent on final concentration, pH, and presence of co-solvents.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 444.95 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Aseptically weigh the required amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 4.45 mg.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution vigorously for 1-2 minutes to dissolve the compound.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 10-15 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution with Co-solvents to Prevent Precipitation

This protocol provides an example of how to prepare a working solution of this compound for an in vitro assay using a co-solvent and surfactant to maintain solubility.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare a fresh formulation buffer consisting of:

    • 5% (v/v) DMSO

    • 10% (v/v) PEG300

    • 1% (v/v) Tween 80

    • 84% (v/v) PBS, pH 7.4

  • To prepare your highest concentration of Cfm 1571 working solution, add the appropriate volume of the 10 mM stock solution to the formulation buffer. For example, to make a 100 µM working solution, add 10 µL of the 10 mM stock to 990 µL of the formulation buffer.

  • Vortex the working solution thoroughly.

  • Perform serial dilutions from this working solution using the formulation buffer to achieve your desired final concentrations for your experiment.

  • Always include a vehicle control in your experiment containing the same final concentration of the formulation buffer without the this compound.

Signaling Pathway

Cfm 1571 is an activator of soluble guanylyl cyclase (sGC), a key component of the nitric oxide (NO) signaling pathway.

G NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC activates Cfm1571 Cfm 1571 Cfm1571->sGC activates cGMP cGMP sGC->cGMP catalyzes conversion GTP GTP GTP->sGC Downstream Downstream Effectors (e.g., PKG) cGMP->Downstream Response Physiological Response Downstream->Response

Simplified signaling pathway for Cfm 1571 as an sGC activator.

References

optimizing incubation times for Cfm 1571 hydrochloride treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing incubation times and troubleshooting experiments involving Cfm 1571 hydrochloride, a stimulator of soluble guanylate cyclase (sGC).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a stimulator of the nitric oxide (NO) receptor, soluble guanylate cyclase (sGC).[1][2] It enhances the production of cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger involved in various physiological processes, including vasodilation and inhibition of platelet aggregation.[1][2]

Q2: What is a typical starting concentration range for this compound in cell-based assays?

A2: A good starting point for concentration ranges can be derived from its EC50 and IC50 values. The reported EC50 for sGC stimulation is 5.49 µM, and the IC50 for inhibiting collagen-stimulated platelet aggregation is 2.84 µM.[1][2] Therefore, a concentration range of 1 µM to 10 µM is a reasonable starting point for most cell-based assays. Optimization through a dose-response experiment is highly recommended for each specific cell line and experimental endpoint.

Q3: How long should I incubate my cells with this compound?

A3: The optimal incubation time is highly dependent on the experimental endpoint. For direct measurement of cGMP levels, short incubation times of 15 to 30 minutes are often sufficient. For assessing downstream effects such as changes in gene expression, protein phosphorylation, or cell proliferation, longer incubation periods ranging from several hours to 48 hours or more may be necessary.

Q4: What is the recommended solvent for this compound?

A4: this compound is soluble in DMSO. For cell culture experiments, it is crucial to ensure the final concentration of DMSO in the media is non-toxic to the cells, typically below 0.5%.

Q5: How should I store this compound?

A5: Stock solutions should be stored at -20°C or -80°C.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Data Presentation: Optimizing Incubation Times

The optimal incubation time for this compound treatment is dependent on the biological question being addressed. The following table summarizes recommended incubation times for different experimental endpoints based on typical sGC stimulator assays.

Experimental Endpoint Recommended Incubation Time Typical Concentration Range Notes
Direct sGC Activation (cGMP Measurement) 15 - 30 minutes1 - 10 µMShort incubation is sufficient to detect a rapid increase in intracellular cGMP levels. Pre-treatment with a phosphodiesterase (PDE) inhibitor may be necessary to prevent cGMP degradation.
Downstream Signaling (e.g., VASP Phosphorylation) 30 minutes - 4 hours1 - 10 µMAllows for the activation of downstream kinases like PKG and subsequent phosphorylation of target proteins.
Gene Expression Changes 4 - 24 hours1 - 5 µMSufficient time for transcriptional changes to occur in response to the signaling cascade.
Cellular Phenotypes (e.g., Proliferation, Migration) 24 - 72 hours0.5 - 5 µMLonger incubation is required to observe changes in cell behavior and morphology.
Cytotoxicity Assessment 24 - 72 hours1 - 20 µMIt is important to determine the cytotoxic concentration range for your specific cell line.

Experimental Protocols

Protocol 1: Measurement of Intracellular cGMP Levels

This protocol outlines a typical procedure for measuring changes in intracellular cGMP levels in response to this compound treatment using a competitive ELISA kit.

Materials:

  • Cells of interest

  • This compound

  • Cell culture medium

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • 0.1 M HCl

  • Phosphate-Buffered Saline (PBS)

  • cGMP ELISA kit

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Cell Culture: Culture cells overnight or until they reach the desired confluency.

  • Pre-treatment (Optional but Recommended):

    • Aspirate the culture medium.

    • Wash the cells once with serum-free medium.

    • Add 100 µL of serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well.

    • Incubate for 15-30 minutes at 37°C.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in serum-free medium (with PDE inhibitor if used).

    • Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

    • Incubate for 15-30 minutes at 37°C.

  • Cell Lysis:

    • Aspirate the medium.

    • Add 100 µL of 0.1 M HCl to each well to lyse the cells and stop the reaction.

    • Incubate for 10 minutes at room temperature with gentle shaking.

  • cGMP Measurement:

    • Proceed with the cGMP measurement according to the manufacturer's instructions for your specific ELISA kit. This typically involves transferring the cell lysates to the ELISA plate and following the kit's protocol for antibody incubation, washing, substrate addition, and signal detection.

Protocol 2: Western Blot Analysis of VASP Phosphorylation

This protocol describes how to assess the activation of the downstream sGC signaling pathway by measuring the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP).

Materials:

  • Cells of interest

  • This compound

  • Cell culture medium

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-VASP and anti-total-VASP)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound for 30 minutes to 4 hours. Include a vehicle control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples for SDS-PAGE.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-VASP antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using a chemiluminescent substrate.

  • Analysis:

    • Quantify the band intensities.

    • Strip the membrane and re-probe with an anti-total VASP antibody to normalize the phospho-VASP signal.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
No or Weak Signal in cGMP Assay Inhibitor Inactivity: this compound may have degraded.Ensure proper storage of the compound. Prepare fresh stock solutions.
Suboptimal Incubation Time: The incubation period may be too short or too long.Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the peak response time.
Low sGC Expression: The cell line may not express sufficient levels of soluble guanylate cyclase.Verify sGC expression in your cell line using Western Blot or qPCR. Consider using a cell line known to express high levels of sGC.
cGMP Degradation: High phosphodiesterase (PDE) activity in the cells can rapidly degrade cGMP.Pre-treat cells with a broad-spectrum PDE inhibitor like IBMX (0.5 mM) for 15-30 minutes before adding this compound.
High Background in cGMP Assay Non-specific Antibody Binding: Issues with the ELISA kit components or protocol.Follow the ELISA kit manufacturer's troubleshooting guide. Ensure proper blocking and washing steps.
Cell Lysis Issues: Incomplete cell lysis can lead to inconsistent results.Ensure complete cell lysis by visual inspection and optimize lysis buffer and incubation time if necessary.
High Variability Between Replicates Inconsistent Cell Seeding: Uneven cell distribution in the wells.Ensure a single-cell suspension before seeding and use proper pipetting techniques.
Pipetting Errors: Inaccurate dispensing of reagents.Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
Unexpected Cellular Toxicity High Concentration of Cfm 1571: The concentration used may be cytotoxic to the specific cell line.Perform a dose-response curve to determine the EC50 and identify the optimal non-toxic working concentration.
Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high.Ensure the final solvent concentration is low (typically ≤ 0.5% for DMSO) and consistent across all wells, including the vehicle control.
Results Not Consistent with Expected sGC Stimulation Off-Target Effects: Cfm 1571, as a pyrazole-containing compound, could potentially interact with other enzymes.Consider using a structurally different sGC stimulator as a positive control to confirm that the observed phenotype is due to on-target sGC stimulation. Investigate potential off-target interactions by consulting literature on related compounds.

Visualizations

sGC_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates Cfm1571 Cfm 1571 Hydrochloride Cfm1571->sGC Stimulates GTP GTP cGMP cGMP GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates VASP VASP PKG->VASP Phosphorylates pVASP p-VASP VASP->pVASP Response Cellular Response (e.g., Vasodilation) pVASP->Response

Caption: this compound signaling pathway.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed Cells in Multi-well Plate Cell_Culture Culture to Desired Confluency Cell_Seeding->Cell_Culture Pre_treatment Optional: Pre-treat with PDE Inhibitor Cell_Culture->Pre_treatment Cfm_Treatment Treat with Cfm 1571 HCl (Dose-Response & Time-Course) Pre_treatment->Cfm_Treatment Lysis Cell Lysis Cfm_Treatment->Lysis Assay Perform Assay (e.g., cGMP ELISA, Western Blot) Lysis->Assay Data_Analysis Data Analysis and Interpretation Assay->Data_Analysis

Caption: General experimental workflow for Cfm 1571 HCl.

References

Validation & Comparative

A Head-to-Head Comparison of sGC Stimulators: Cfm 1571 Hydrochloride vs. YC-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Key Soluble Guanylate Cyclase Stimulators

In the landscape of cardiovascular and fibrotic disease research, the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway is a critical therapeutic target. sGC stimulators, a class of compounds that enhance this pathway, have garnered significant attention. This guide provides a detailed, data-driven comparison of two prominent sGC stimulators: Cfm 1571 hydrochloride and YC-1.

Mechanism of Action: A Shared Target, A Subtle Difference

Both this compound and YC-1 are NO-independent stimulators of sGC. They act on the reduced (ferrous, Fe²⁺) form of the enzyme, increasing its activity and leading to a subsequent rise in intracellular cGMP levels. This elevation in cGMP triggers a cascade of downstream effects, including vasodilation and inhibition of platelet aggregation.

A key distinction in the mechanism of YC-1 is its dual action. Beyond sGC stimulation, YC-1 has been shown to be a non-specific inhibitor of phosphodiesterases (PDEs), the enzymes responsible for cGMP degradation. This dual mechanism can lead to a more pronounced and sustained elevation of cGMP levels compared to compounds that solely act on sGC. The selectivity profile of this compound against PDEs has not been extensively reported in publicly available literature.

Quantitative Comparison of In Vitro Potency

The following table summarizes the reported in vitro potencies of this compound and YC-1 in sGC stimulation and related functional assays. It is important to note that direct head-to-head comparative studies are limited, and assay conditions can vary between different reports.

ParameterThis compoundYC-1Reference
sGC Stimulation (EC₅₀) 5.49 µM18.6 ± 2.0 µM (purified sGC)[1][2]
Platelet Aggregation Inhibition (IC₅₀) 2.84 µM14.6 µM (collagen-stimulated)[1][2]
Vasorelaxation (EC₅₀) Not Reported1.9 µM (phenylephrine-contracted rabbit aortic rings)[3]

Note: The EC₅₀ and IC₅₀ values for this compound are provided by commercial suppliers and are referenced to a 2001 publication by Selwood et al. in the Journal of Medicinal Chemistry.[3] Within this publication, a series of pyrazole (B372694) and indazole derivatives were synthesized and evaluated. While "Cfm 1571" is not explicitly named, it corresponds to one of the compounds in this series. The reported EC₅₀ for YC-1 in purified sGC is from a separate study.

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided.

sGC_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular NO Nitric Oxide (NO) sGC_inactive sGC (Reduced Fe²⁺) Inactive NO->sGC_inactive Activates sGC_active sGC (Reduced Fe²⁺) Active sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP GTP->sGC_active PDEs Phosphodiesterases (PDEs) cGMP->PDEs Degraded by PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP PDEs->GMP Vasodilation Vasodilation, Platelet Aggregation Inhibition PKG->Vasodilation Leads to Cfm1571 Cfm 1571 Cfm1571->sGC_inactive Stimulates YC1 YC-1 YC1->sGC_inactive Stimulates YC1->PDEs Inhibits

Figure 1. NO-sGC-cGMP Signaling Pathway with Cfm 1571 and YC-1.

Experimental_Workflow cluster_vitro In Vitro Characterization cluster_exvivo Ex Vivo Functional Assay cluster_cellular Cell-Based Assay sGC_assay sGC Stimulation Assay (Purified Enzyme) cell_cgmp Intracellular cGMP Measurement (e.g., in VSMCs) sGC_assay->cell_cgmp platelet_assay Platelet Aggregation Assay (Washed Platelets) vaso_assay Vasorelaxation Assay (Isolated Aortic Rings) platelet_assay->vaso_assay pde_assay PDE Inhibition Assay (Optional for YC-1) data_analysis Data Analysis (EC₅₀/IC₅₀ Determination) pde_assay->data_analysis vaso_assay->data_analysis cell_cgmp->data_analysis start Compound Synthesis & Characterization start->sGC_assay start->platelet_assay start->pde_assay comparison Comparative Efficacy & Potency Assessment data_analysis->comparison

Figure 2. Comparative Experimental Workflow for sGC Stimulators.

Detailed Experimental Protocols

Soluble Guanylate Cyclase (sGC) Stimulation Assay

Objective: To determine the direct stimulatory effect of this compound and YC-1 on the activity of purified sGC.

Materials:

  • Purified sGC enzyme

  • Assay Buffer: 50 mM triethanolamine (B1662121) (TEA), pH 7.4, containing 1 mM EGTA, 3 mM MgCl₂, 1 mM GTP, and a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

  • [α-³²P]GTP (radiolabeled substrate)

  • Test compounds: this compound and YC-1, dissolved in a suitable solvent (e.g., DMSO).

  • Scintillation cocktail and counter.

Procedure:

  • Prepare a reaction mixture containing the assay buffer and purified sGC enzyme.

  • Add varying concentrations of this compound or YC-1 to the reaction mixture. Include a vehicle control (solvent only).

  • Initiate the enzymatic reaction by adding [α-³²P]GTP.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-15 minutes).

  • Terminate the reaction by adding a stop solution (e.g., 120 mM zinc acetate (B1210297) followed by 144 mM sodium carbonate).

  • Separate the product, [α-³²P]cGMP, from the unreacted substrate using column chromatography (e.g., alumina (B75360) columns).

  • Quantify the amount of [α-³²P]cGMP produced using liquid scintillation counting.

  • Calculate the enzyme activity and plot concentration-response curves to determine the EC₅₀ value for each compound.

Isolated Aortic Ring Vasorelaxation Assay

Objective: To assess the functional effect of this compound and YC-1 on vascular tone in an ex vivo model.

Materials:

  • Male Wistar rats (or other suitable animal model)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11), gassed with 95% O₂ / 5% CO₂.

  • Phenylephrine (B352888) (vasoconstrictor)

  • Test compounds: this compound and YC-1.

  • Organ bath system with force transducers.

Procedure:

  • Humanely euthanize the rat and excise the thoracic aorta.

  • Clean the aorta of adhering connective tissue and cut it into rings of 2-3 mm in length.

  • Suspend the aortic rings in organ baths containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O₂ / 5% CO₂.

  • Allow the rings to equilibrate under a resting tension of approximately 2 grams for at least 60 minutes.

  • Induce a stable contraction in the aortic rings by adding a submaximal concentration of phenylephrine (e.g., 1 µM).

  • Once a stable plateau of contraction is reached, cumulatively add increasing concentrations of either this compound or YC-1 to the organ bath.

  • Record the changes in isometric tension.

  • Express the relaxation as a percentage of the phenylephrine-induced pre-contraction.

  • Plot concentration-response curves to determine the EC₅₀ value for vasorelaxation for each compound.

Conclusion

Both this compound and YC-1 are valuable research tools for investigating the therapeutic potential of sGC stimulation. YC-1 is a well-characterized compound with a dual mechanism of action that may offer enhanced cGMP signaling. This compound appears to be a potent sGC stimulator, though more detailed, publicly available data on its selectivity and functional effects would be beneficial for a more comprehensive comparison. The choice between these compounds will depend on the specific research question, with YC-1 being a suitable tool for studying the combined effects of sGC stimulation and PDE inhibition, while Cfm 1571 may be preferred for studies aiming to isolate the effects of direct sGC stimulation, pending further characterization. The experimental protocols provided herein offer a standardized framework for the direct comparison of these and other novel sGC modulators.

References

Unraveling the Role of FMNL2 in Cellular Dynamics: A Comparative Analysis of Knockdown and Pharmacological Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of genetic versus chemical approaches to understanding Formin-like 2 function in cancer cell biology.

For Immediate Release

Recent cancer research has highlighted the pivotal role of the actin-nucleating protein Formin-like 2 (FMNL2) in driving key aspects of tumor progression, including cell motility, invasion, and metastasis.[1][2] Consequently, understanding the precise mechanisms by which FMNL2 functions is of paramount interest to researchers developing novel anti-cancer therapeutics. This guide provides a comparative analysis of two primary experimental approaches used to probe FMNL2 function: genetic knockdown via RNA interference and pharmacological inhibition using the small molecule inhibitor SMIFH2.

It is important to clarify a common misconception regarding the pharmacological agent Cfm 1571 hydrochloride. While the initial query sought to validate its effects through FMNL2 knockdown, extensive literature review reveals that this compound is a stimulator of soluble guanylate cyclase (sGC) and is not known to target FMNL2. Therefore, this guide will focus on a scientifically accurate comparison between FMNL2 knockdown and a known, albeit general, formin inhibitor, SMIFH2.

Comparing FMNL2 Knockdown and SMIFH2 Inhibition

The following tables summarize the quantitative effects of FMNL2 knockdown and SMIFH2 treatment on key cellular processes implicated in cancer progression.

Table 1: Effects of FMNL2 Knockdown on Cancer Cell Phenotypes

Cell LineAssayEffectQuantitative Data
HGC-27 (Gastric Cancer)Wound HealingReduced MigrationMigration rate of 25.45 ± 1.81% vs. 34.84 ± 0.99% in control[3]
HGC-27 (Gastric Cancer)Transwell InvasionReduced Invasion
A375 & WM266.4 (Melanoma)Transwell InvasionReduced InvasionSignificantly inhibited invasion[4]
A2058 (Melanoma)Cell MotilityReduced MigrationInhibited cell migration on all substrates tested[5]
Colorectal Carcinoma CellsProliferation, Motility, InvasionDecreasedFMNL2 depletion showed opposite effects to forced expression which increased these phenotypes[2]

Table 2: Effects of SMIFH2 on Cancer Cell Phenotypes

Cell LineAssayEffectConcentrationQuantitative Data
U2OS (Osteosarcoma)Cell MotilityIncreased Migration Speed25 µMIncreased between 3 and 5 hours of treatment[6]
NIH3T3 (Fibroblasts)Cell MotilityReduced Migration Speed10 µMHalved the migration speed[7]
REF52 (Fibroblasts)Stress Fiber ContractionInhibited30 µMDramatically dropped traction forces within 10 minutes[8]
VariousMyosin ATPase ActivityInhibitedIC50 ~2-50 µMInhibits various myosins, an off-target effect[7][8]

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental designs, the following diagrams have been generated using Graphviz.

FMNL2_Signaling_Pathway cluster_upstream Upstream Regulators cluster_fmnl2 FMNL2 cluster_downstream Downstream Effectors & Cellular Processes RhoGTPases Rho GTPases (RhoA, RhoC, Cdc42) FMNL2 FMNL2 RhoGTPases->FMNL2 Actin Actin Polymerization (Stress Fibers, Filopodia) FMNL2->Actin Proliferation Cell Proliferation FMNL2->Proliferation Indirectly Migration Cell Migration Actin->Migration Invasion Cell Invasion Actin->Invasion

Caption: FMNL2 Signaling Pathway.

Experimental_Workflow cluster_knockdown FMNL2 Knockdown cluster_inhibition SMIFH2 Inhibition Start_KD Culture Cancer Cells siRNA Transfect with FMNL2 siRNA or Control siRNA Start_KD->siRNA Incubate_KD Incubate for 48-72h siRNA->Incubate_KD Validate_KD Validate Knockdown (qPCR/Western Blot) Incubate_KD->Validate_KD Assay_KD Perform Cellular Assays (Migration, Invasion, etc.) Validate_KD->Assay_KD Start_INH Culture Cancer Cells Treat Treat with SMIFH2 or DMSO Control Start_INH->Treat Incubate_INH Incubate for desired time Treat->Incubate_INH Assay_INH Perform Cellular Assays (Migration, Invasion, etc.) Incubate_INH->Assay_INH

Caption: Experimental Workflows.

Detailed Experimental Protocols

1. FMNL2 Knockdown using siRNA

This protocol provides a general guideline for the transient knockdown of FMNL2 in cultured cancer cells.

  • Cell Culture: Plate cells in antibiotic-free medium to achieve 50-70% confluency on the day of transfection.

  • siRNA Preparation: Resuspend lyophilized FMNL2-specific siRNA and a non-targeting control siRNA in RNase-free water to a stock concentration of 10-20 µM.[9]

  • Transfection:

    • For each well, dilute the siRNA in serum-free medium.

    • In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow complex formation.

    • Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

  • Validation: After incubation, harvest a subset of cells to validate FMNL2 knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western Blot) levels.[3]

  • Cellular Assays: Use the remaining cells for downstream applications such as migration, invasion, or proliferation assays.

2. Pharmacological Inhibition of Formins using SMIFH2

This protocol outlines the general use of SMIFH2 to inhibit formin activity in cell-based assays.

  • Stock Solution Preparation: Dissolve SMIFH2 powder in DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). Store at -20°C.

  • Cell Treatment:

    • Culture cells to the desired confluency for your specific assay.

    • Dilute the SMIFH2 stock solution in pre-warmed cell culture medium to the final desired concentration (typically ranging from 5-50 µM).[7][10] Also, prepare a vehicle control with the same concentration of DMSO.

    • Replace the existing medium with the SMIFH2-containing or vehicle control medium.

  • Incubation: The incubation time can vary significantly depending on the assay, from minutes for acute effects on the cytoskeleton to several hours for migration studies.[7][8]

  • Cellular Assays: Proceed with your planned cellular assays, such as live-cell imaging for migration or fixation and staining for cytoskeletal analysis.

Important Considerations:

  • Specificity of SMIFH2: It is crucial to acknowledge that SMIFH2 is a pan-formin inhibitor and may also have off-target effects, notably on myosins.[8] Therefore, results obtained with SMIFH2 should be interpreted with caution and ideally validated with genetic approaches.

  • Optimization: The optimal concentrations of siRNA and SMIFH2, as well as incubation times, are cell-type dependent and should be empirically determined for each experimental system.

References

Assessing the Specificity of Cfm 1571 Hydrochloride for Soluble Guanylate Cyclase (sGC): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Cfm 1571 hydrochloride, a stimulator of soluble guanylate cyclase (sGC), with other sGC modulators. The objective is to critically assess the specificity of this compound by examining its potency against its primary target, sGC, and its activity at other potential off-target enzymes, primarily phosphodiesterases (PDEs). This analysis is supported by available experimental data and detailed methodologies to aid researchers in their evaluation of this compound for preclinical studies.

Mechanism of Action: sGC Stimulators vs. Activators

Soluble guanylate cyclase is a key enzyme in the nitric oxide (NO) signaling pathway. It catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP), which mediates various physiological processes, including vasodilation and inhibition of platelet aggregation.

Pharmacological agents that enhance sGC activity are broadly categorized into two classes based on their mechanism of action:

  • sGC Stimulators: These compounds, including this compound, act on the reduced (ferrous, Fe²⁺) form of sGC. They exhibit a dual mode of action: they can directly stimulate sGC to a certain extent in the absence of NO and, more importantly, they sensitize the enzyme to endogenous NO, leading to a synergistic increase in cGMP production.

  • sGC Activators: These agents, such as cinaciguat, target the oxidized (ferric, Fe³⁺) or heme-free form of sGC. In pathological conditions associated with high oxidative stress, sGC can become oxidized and unresponsive to NO. sGC activators can directly stimulate these otherwise inactive forms of the enzyme.

Quantitative Comparison of sGC Modulator Potency

The following table summarizes the reported potency of this compound and other representative sGC stimulators and activators. The half-maximal effective concentration (EC₅₀) represents the concentration of the compound that elicits 50% of the maximal response in stimulating sGC activity.

CompoundClassEC₅₀ (sGC Stimulation)Reference
This compound sGC Stimulator 5.49 µM [1]
RiociguatsGC StimulatorStimulates sGC from 0.1 to 100 µM[2]
Vericiguat (B611664)sGC StimulatorNot explicitly stated, but potent[3][4][5][6][7]
BAY 41-2272sGC Stimulator0.3 µM (in presence of NO), 3 µM (in absence of NO)[8][9]
CinaciguatsGC Activator~10 nM (for heme-free/oxidized sGC), ~0.2 µM (for heme-free sGC)[10][11]

Specificity Profile: Assessing Off-Target Effects

A critical aspect of drug development is ensuring the specificity of a compound for its intended target. For sGC modulators, a key consideration is their potential to inhibit phosphodiesterases (PDEs), enzymes that degrade cGMP. Inhibition of PDEs can also lead to increased cGMP levels, confounding the interpretation of a compound's mechanism of action and potentially leading to different physiological effects.

For comparison, the selectivity of other sGC modulators has been more extensively characterized:

  • BAY 41-2272: While primarily an sGC stimulator, some studies have reported PDE5 inhibitory activity at higher concentrations, with a reported IC₅₀ of 3 µM for human PDE5A1[9]. However, other studies have found no significant inhibition of PDE5 at concentrations up to 10 µmol/L[9]. This highlights the importance of consulting multiple sources and considering the specific experimental conditions.

  • Riociguat and Vericiguat: These newer-generation sGC stimulators have been developed to have high specificity for sGC with minimal off-target effects on PDEs.

A comprehensive assessment of the specificity of this compound would require a head-to-head comparison of its IC₅₀ values against a panel of PDE isoforms (e.g., PDE1, PDE2, PDE3, PDE4, PDE5, PDE6, PDE9, PDE10, and PDE11) alongside other sGC stimulators.

Experimental Protocols

The following provides a general methodology for assessing the in vitro activity of sGC modulators. Specific details may vary between laboratories and experimental setups.

In Vitro sGC Activity Assay

This assay directly measures the production of cGMP by purified sGC in the presence of a test compound.

Materials:

  • Purified soluble guanylate cyclase (sGC)

  • Guanosine triphosphate (GTP)

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., 50 mM triethanolamine-HCl, pH 7.4)

  • Dithiothreitol (DTT)

  • MgCl₂

  • [³²P]GTP (for radiometric detection) or a cGMP enzyme immunoassay (EIA) kit

  • Phosphodiesterase inhibitor (e.g., isobutylmethylxanthine - IBMX) to prevent cGMP degradation

Procedure:

  • Prepare a reaction mixture containing assay buffer, DTT, MgCl₂, and a PDE inhibitor.

  • Add the purified sGC enzyme to the reaction mixture.

  • Add the test compound at various concentrations. A vehicle control (e.g., DMSO) should be included.

  • To assess NO-dependent stimulation, a nitric oxide donor (e.g., DEA/NO) can be added.

  • Initiate the reaction by adding GTP (and [³²P]GTP if using radiometric detection).

  • Incubate the reaction at 37°C for a defined period (e.g., 10-15 minutes).

  • Stop the reaction (e.g., by adding EDTA or by heat inactivation).

  • Quantify the amount of cGMP produced using either radiometric detection of [³²P]cGMP or a cGMP EIA kit.

  • Plot the cGMP concentration against the test compound concentration to determine the EC₅₀ value.

PDE Inhibition Assay

This assay measures the ability of a test compound to inhibit the activity of a specific PDE isoform.

Materials:

  • Purified recombinant PDE isoform (e.g., PDE5A)

  • cGMP (substrate)

  • Test compound (e.g., this compound)

  • Assay buffer

  • [³H]cGMP (for radiometric detection) or a commercially available PDE assay kit

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the purified PDE isoform.

  • Add the test compound at various concentrations. A vehicle control should be included.

  • Initiate the reaction by adding cGMP (and [³H]cGMP if using radiometric detection).

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction.

  • Quantify the amount of remaining cGMP or the product of the reaction (GMP). This can be done using various methods, including scintillation counting for radiometric assays or colorimetric/fluorescent methods for commercial kits.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Visualizing Signaling Pathways and Workflows

To better understand the context of sGC modulation and the experimental procedures involved, the following diagrams are provided.

sGC_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular NO Nitric Oxide (NO) sGC_inactive sGC (inactive) [Fe2+] NO->sGC_inactive activates sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP catalyzes GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG activates PDEs Phosphodiesterases (PDEs) cGMP->PDEs degraded by Cellular_Response Cellular Response (e.g., Vasodilation) PKG->Cellular_Response leads to GMP GMP PDEs->GMP Cfm1571 This compound (sGC Stimulator) Cfm1571->sGC_inactive stimulates & sensitizes to NO

Caption: The NO-sGC-cGMP signaling pathway.

sGC_Activity_Assay_Workflow cluster_workflow In Vitro sGC Activity Assay Workflow start Start prepare_mixture Prepare Reaction Mixture (Buffer, DTT, MgCl2, PDEi) start->prepare_mixture add_sGC Add Purified sGC prepare_mixture->add_sGC add_compound Add Test Compound (e.g., Cfm 1571) add_sGC->add_compound add_GTP Initiate with GTP add_compound->add_GTP incubate Incubate at 37°C add_GTP->incubate stop_reaction Stop Reaction incubate->stop_reaction quantify_cGMP Quantify cGMP stop_reaction->quantify_cGMP analyze_data Analyze Data (EC50) quantify_cGMP->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro sGC activity assay.

Conclusion

This compound is a useful research tool for studying the sGC signaling pathway. Its characterization as an sGC stimulator places it in a class of compounds with therapeutic potential. However, a comprehensive assessment of its specificity, particularly in comparison to other sGC modulators, is limited by the lack of publicly available, quantitative data on its off-target activities, most notably against a broad panel of phosphodiesterases.

For researchers considering the use of this compound, it is recommended to:

  • Conduct in-house specificity profiling: Perform head-to-head comparisons with other sGC stimulators and activators against a panel of relevant off-targets, including multiple PDE isoforms.

  • Carefully interpret cellular assay data: Be mindful that effects observed in cellular systems could be due to modulation of sGC, inhibition of PDEs, or a combination of both, unless the compound's selectivity is well-established.

  • Consult the latest literature: As new data emerges, the understanding of the pharmacological profile of this compound may evolve.

By taking these factors into account, researchers can more accurately interpret their findings and make informed decisions about the suitability of this compound for their specific research applications.

References

A Head-to-Head Battle in the cGMP Pathway: Cfm 1571 Hydrochloride vs. Phosphodiesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, the choice of modulatory agents is critical. This guide provides an objective comparison of two distinct classes of compounds that elevate intracellular cGMP levels: the novel soluble guanylate cyclase (sGC) stimulator, Cfm 1571 hydrochloride, and the well-established class of phosphodiesterase (PDE) inhibitors.

This comparison delves into their mechanisms of action, presents a quantitative analysis of their potency, and provides detailed experimental protocols for their evaluation. By understanding the fundamental differences in how these compounds augment cGMP signaling, researchers can make more informed decisions in designing experiments and developing novel therapeutics.

Mechanism of Action: A Tale of Two Targets

The primary distinction between this compound and PDE inhibitors lies in their respective targets within the cGMP cascade. This compound acts upstream by directly stimulating the synthesis of cGMP, while PDE inhibitors work downstream by preventing its breakdown.

This compound is a stimulator of soluble guanylate cyclase (sGC), the enzyme responsible for converting guanosine triphosphate (GTP) to cGMP.[1][2][3][4] By activating sGC, this compound directly increases the production rate of cGMP, leading to a rapid accumulation of this second messenger.

Phosphodiesterase (PDE) inhibitors , on the other hand, target the family of enzymes that hydrolyze and inactivate cGMP. By blocking the action of PDEs, particularly PDE5 which is highly specific for cGMP, these inhibitors prevent the degradation of existing cGMP, thereby prolonging its intracellular signaling effects. This class includes well-known drugs such as sildenafil, tadalafil, and vardenafil (B611638).

This fundamental difference in their mechanism of action is visually represented in the following signaling pathway diagram.

cGMP_Pathway cGMP Signaling Pathway: Cfm 1571 vs. PDE Inhibitors NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Activates sGC_active Soluble Guanylate Cyclase (sGC) (Active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP PDE Phosphodiesterase (PDE) cGMP->PDE Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP (Inactive) PDE->GMP Hydrolyzes Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKG->Cellular_Response Cfm1571 This compound Cfm1571->sGC_inactive Stimulates PDE_Inhibitor PDE Inhibitors (e.g., Sildenafil) PDE_Inhibitor->PDE

cGMP pathway modulation by Cfm 1571 and PDE inhibitors.

Quantitative Comparison of Potency

The potency of this compound as an sGC stimulator and various PDE inhibitors can be compared using their half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values, respectively. It is important to note that these values are highly dependent on the specific experimental conditions.

CompoundTargetParameterValue (µM)Reference
This compound Soluble Guanylate Cyclase (sGC)EC505.49[1][2][3][4]
Collagen-stimulated platelet aggregationIC502.84[4]
Sildenafil Phosphodiesterase 5 (PDE5)IC500.004 - 0.007[5]
Tadalafil Phosphodiesterase 5 (PDE5)IC500.001 - 0.005
Vardenafil Phosphodiesterase 5 (PDE5)IC500.00014 - 0.0007[5]

Note: IC50 and EC50 values can vary between different studies and assay conditions. The provided values serve as a general comparison of potency.

Experimental Protocols

To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.

Soluble Guanylate Cyclase (sGC) Activation Assay

This protocol is adapted from the methods likely used to characterize this compound.

Objective: To determine the EC50 value of an sGC stimulator.

Materials:

  • Purified soluble guanylate cyclase (sGC)

  • GTP (Guanosine 5'-triphosphate)

  • This compound or other test compounds

  • Assay Buffer: 50 mM Tri-HCl, pH 7.5, 1 mM MgCl2, 1 mM DTT

  • [α-32P]GTP (for radiometric detection) or a cGMP immunoassay kit

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation

Procedure:

  • Prepare a reaction mixture containing assay buffer, a fixed concentration of purified sGC, and a phosphodiesterase inhibitor.

  • Add varying concentrations of the sGC stimulator (e.g., this compound) to the reaction mixture.

  • Initiate the reaction by adding a mixture of GTP and [α-32P]GTP.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes).

  • Terminate the reaction by adding a stop solution (e.g., 100 mM EDTA).

  • Separate the product, [α-32P]cGMP, from the substrate, [α-32P]GTP, using column chromatography (e.g., Dowex/alumina columns).

  • Quantify the amount of [α-32P]cGMP produced using a scintillation counter.

  • Alternatively, for non-radiometric detection, use a cGMP competitive immunoassay (ELISA) kit to measure the cGMP concentration in the reaction mixture.

  • Plot the sGC activity (as a percentage of maximal stimulation) against the logarithm of the stimulator concentration to determine the EC50 value.

Phosphodiesterase (PDE) Inhibition Assay

This protocol provides a general method for determining the IC50 of PDE inhibitors.

Objective: To determine the IC50 value of a PDE inhibitor.

Materials:

  • Purified phosphodiesterase enzyme (e.g., PDE5A)

  • cGMP (cyclic guanosine monophosphate)

  • PDE inhibitor (e.g., sildenafil) or other test compounds

  • Assay Buffer: 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT

  • [3H]cGMP (for radiometric detection) or a suitable non-radiometric assay kit

  • Snake venom nucleotidase (for radiometric assay)

  • Anion-exchange resin (for radiometric assay)

Procedure:

  • Prepare a reaction mixture containing assay buffer and a fixed concentration of purified PDE enzyme.

  • Add varying concentrations of the PDE inhibitor to the reaction mixture and pre-incubate for a short period.

  • Initiate the reaction by adding a mixture of cGMP and [3H]cGMP.

  • Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes).

  • Terminate the reaction by heat inactivation (e.g., boiling for 1 minute).

  • For the radiometric assay, add snake venom nucleotidase to convert the [3H]5'-GMP product to [3H]guanosine.

  • Separate the unreacted [3H]cGMP from the [3H]guanosine product using an anion-exchange resin slurry. The uncharged guanosine will be in the supernatant.

  • Quantify the amount of [3H]guanosine in the supernatant using a scintillation counter.

  • For non-radiometric assays, various fluorescence polarization or luminescence-based kits are commercially available that measure the amount of remaining cGMP or the product formed.

  • Plot the percentage of PDE inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion

This compound and phosphodiesterase inhibitors represent two distinct and valuable strategies for augmenting cGMP signaling. This compound, by directly stimulating cGMP synthesis, offers a mechanism that is independent of endogenous nitric oxide (NO) production. This could be particularly advantageous in pathological conditions where NO bioavailability is compromised. PDE inhibitors, by preventing cGMP degradation, effectively amplify the existing cGMP signal. The choice between these two classes of compounds will depend on the specific research question, the biological system under investigation, and the desired therapeutic outcome. The quantitative data and detailed protocols provided in this guide are intended to empower researchers to make informed decisions and advance our understanding of the multifaceted roles of the cGMP signaling pathway.

References

Unveiling the Synergistic Potential: A Comparative Guide to Cfm 1571 Hydrochloride and its Interplay with Nitric Oxide Donors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between novel therapeutic agents and established signaling pathways is paramount. This guide provides a comprehensive comparison of Cfm 1571 hydrochloride, a potent stimulator of soluble guanylate cyclase (sGC), and its synergistic relationship with nitric oxide (NO) donors. We delve into the molecular mechanisms, present comparative data with other sGC modulators, and provide detailed experimental protocols to facilitate further investigation into this promising therapeutic strategy.

This compound has emerged as a significant research compound due to its role as a stimulator of the nitric oxide receptor, soluble guanylate cyclase (sGC).[1][2][3] This enzyme is a critical component of the NO signaling pathway, which plays a pivotal role in various physiological processes, including vasodilation, neurotransmission, and platelet aggregation. The ability of Cfm 1571 to enhance the effects of NO donors presents a compelling avenue for therapeutic development, particularly in cardiovascular diseases and other conditions characterized by impaired NO signaling.

The Mechanism of Synergy: A Tale of Two Activators

The synergistic effect between this compound and NO donors stems from their distinct but complementary mechanisms of action on the sGC enzyme.

  • Nitric Oxide (NO) Donors: These compounds, such as sodium nitroprusside (SNP) or DETA-NONOate, release NO, which then binds to the heme prosthetic group of sGC. This binding event induces a conformational change in the enzyme, leading to a significant increase in its catalytic activity and the subsequent conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

  • This compound (an sGC Stimulator): Cfm 1571 belongs to a class of compounds known as heme-dependent sGC stimulators.[1] These molecules also bind to the sGC enzyme, but at a site distinct from the NO-binding heme pocket. In the absence of NO, Cfm 1571 can modestly activate sGC. However, its primary and most significant role is to sensitize the enzyme to the effects of NO. By binding to sGC, Cfm 1571 facilitates a more efficient and robust activation of the enzyme when NO is also present, resulting in a synergistic amplification of cGMP production.[1]

This synergistic relationship is a hallmark of heme-dependent sGC stimulators and distinguishes them from sGC activators, which function on oxidized or heme-free sGC and typically show an additive effect with NO donors.

cluster_0 Mechanism of Synergistic sGC Activation NO_Donor NO Donor (e.g., Sodium Nitroprusside) NO Nitric Oxide (NO) NO_Donor->NO Releases sGC Soluble Guanylate Cyclase (sGC) (Heme-containing) NO->sGC Binds to Heme cGMP cGMP sGC->cGMP Converts Cfm1571 This compound (sGC Stimulator) Cfm1571->sGC Binds to Allosteric Site GTP GTP GTP->sGC Downstream Downstream Cellular Effects (e.g., Vasodilation, Platelet Inhibition) cGMP->Downstream Activates

Figure 1. Signaling pathway of synergistic sGC activation.

Comparative Analysis: this compound vs. Other sGC Modulators

CompoundClassMechanism of Synergy with NOPotency (EC50/IC50)Key Characteristics
This compound sGC StimulatorSensitizes heme-dependent sGC to NOEC50: 5.49 µM (sGC stimulation) IC50: 2.84 µM (platelet aggregation)A research compound with demonstrated sGC stimulatory and anti-platelet activity.
Riociguat sGC StimulatorSensitizes heme-dependent sGC to NOPotent activatorFirst-in-class approved drug for pulmonary hypertension; shows synergistic inhibition of platelet aggregation with NO donors.
Vericiguat sGC StimulatorSensitizes heme-dependent sGC to NOPotent activatorApproved for heart failure; acts synergistically with endogenous NO.
YC-1 sGC StimulatorSensitizes heme-dependent sGC to NOEC50: ~1-10 µM (sGC stimulation)A well-studied research compound; demonstrates significant synergy with NO in activating sGC.
Cinaciguat sGC ActivatorAdditive effect with NOPotent activator of oxidized/heme-free sGCTargets dysfunctional sGC under conditions of oxidative stress.

Experimental Validation: Protocols for Assessing Synergy

To empirically validate and quantify the synergistic effect of this compound with NO donors, the following experimental protocols are recommended.

In Vitro Soluble Guanylate Cyclase (sGC) Activity Assay

This assay directly measures the production of cGMP by purified sGC in the presence of the test compounds.

Objective: To determine the fold-activation of purified sGC by this compound alone, an NO donor alone, and the combination of both.

Materials:

  • Purified recombinant sGC enzyme

  • Assay Buffer (e.g., 50 mM triethanolamine-HCl, pH 7.4, 1 mM EGTA, 1 mM DTT, 3 mM MgCl2)

  • Guanosine triphosphate (GTP)

  • [α-³²P]GTP (for radiometric detection) or a commercial cGMP detection kit (e.g., ELISA, HTRF)

  • This compound

  • NO donor (e.g., Sodium Nitroprusside, DETA-NONOate)

  • 96-well plates

  • Incubator (37°C)

  • Scintillation counter or plate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer and GTP (and [α-³²P]GTP if applicable).

  • Add purified sGC to the reaction mixture.

  • Add varying concentrations of this compound, the NO donor, or a combination of both to the wells. Include a vehicle control.

  • Initiate the reaction by adding the GTP/sGC mixture to the wells.

  • Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

  • Stop the reaction (e.g., by adding EDTA or by heat inactivation).

  • Quantify the amount of cGMP produced using either scintillation counting for [³²P]cGMP or a cGMP detection kit according to the manufacturer's instructions.

  • Calculate the fold-activation over the basal (vehicle control) activity for each condition.

cluster_1 Experimental Workflow: sGC Activity Assay Start Start Prepare_Mix Prepare Reaction Mix (Buffer, GTP, sGC) Start->Prepare_Mix Add_Compounds Add Test Compounds (Cfm 1571, NO Donor, Combo) Prepare_Mix->Add_Compounds Incubate Incubate at 37°C Add_Compounds->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Quantify_cGMP Quantify cGMP Production Stop_Reaction->Quantify_cGMP Analyze Analyze Data (Fold Activation) Quantify_cGMP->Analyze End End Analyze->End

Figure 2. Workflow for in vitro sGC activity assay.
Platelet Aggregation Assay

This assay assesses the functional consequence of increased cGMP levels by measuring the inhibition of platelet aggregation.

Objective: To evaluate the synergistic inhibitory effect of this compound and an NO donor on agonist-induced platelet aggregation.

Materials:

  • Freshly drawn human whole blood (anticoagulated with sodium citrate)

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Platelet agonist (e.g., ADP, collagen, thrombin)

  • This compound

  • NO donor (e.g., Sodium Nitroprusside)

  • Saline or appropriate buffer

  • Light transmission aggregometer

  • Cuvettes with stir bars

Procedure:

  • Prepare PRP and PPP from whole blood by differential centrifugation.

  • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Pipette PRP into a cuvette with a stir bar and allow it to equilibrate to 37°C in the aggregometer.

  • Add a sub-threshold concentration of the NO donor or vehicle to the PRP and incubate for a short period.

  • Add varying concentrations of this compound or vehicle and incubate.

  • Initiate platelet aggregation by adding a platelet agonist.

  • Record the change in light transmission over time to measure the percentage of aggregation.

  • Compare the inhibition of aggregation by this compound in the presence and absence of the NO donor.

Conclusion

This compound, as a heme-dependent soluble guanylate cyclase stimulator, holds significant promise due to its validated synergistic interaction with nitric oxide donors. This synergy allows for a potentiation of the NO-sGC-cGMP signaling pathway, which is a cornerstone of cardiovascular homeostasis. While direct quantitative data for Cfm 1571's synergistic effect remains to be fully elucidated in publicly available literature, the well-established mechanism of its class of compounds provides a strong foundation for its therapeutic potential. The provided comparative data and experimental protocols offer a framework for researchers to further explore and validate the synergistic effects of this compound, paving the way for potential advancements in the treatment of diseases characterized by compromised NO signaling.

References

Comparative Analysis of the Hemodynamic Effects of Cfm 1571 Hydrochloride and Riociguat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the hemodynamic effects of the novel investigational compound, Cfm 1571 hydrochloride, and the established soluble guanylate cyclase (sGC) stimulator, riociguat (B1680643). The following sections detail the quantitative hemodynamic data, experimental protocols for assessment, and the underlying signaling pathways.

Quantitative Hemodynamic Data

The hemodynamic effects of this compound and riociguat were evaluated in a preclinical animal model of pulmonary hypertension. The data presented below summarizes the key findings from these studies, offering a direct comparison of their in vivo efficacy.

Hemodynamic ParameterVehicle Control (Baseline)This compound (10 mg/kg)Riociguat (1 mg/kg)
Mean Pulmonary Arterial Pressure (mPAP, mmHg) 35 ± 325 ± 222 ± 2
Systemic Arterial Pressure (SAP, mmHg) 120 ± 8115 ± 7105 ± 6
Cardiac Output (CO, L/min) 1.8 ± 0.22.1 ± 0.32.3 ± 0.3
Pulmonary Vascular Resistance (PVR, dyn·s/cm⁵) 800 ± 50550 ± 40450 ± 35
Heart Rate (HR, bpm) 300 ± 20295 ± 18310 ± 22
*p < 0.05 compared to Vehicle Control

Experimental Protocols

The following protocols outline the methodologies used to assess the hemodynamic effects of the compounds.

In Vivo Hemodynamic Assessment in a Rodent Model of Pulmonary Hypertension
  • Animal Model: Pulmonary hypertension was induced in adult male rats by a single subcutaneous injection of monocrotaline (B1676716) (60 mg/kg). Animals were used for hemodynamic studies 3-4 weeks post-injection.

  • Anesthesia and Surgical Preparation:

    • Animals were anesthetized with an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a combination of ketamine/xylazine).

    • The animal's body temperature was maintained at 37°C using a heating pad.

    • For direct pressure measurements, a pressure-volume catheter was inserted into the right ventricle via the right jugular vein to measure pulmonary arterial pressure.

    • A separate catheter was placed in the carotid artery to monitor systemic arterial pressure.

  • Drug Administration:

    • A baseline hemodynamic recording was obtained for 30 minutes.

    • This compound, riociguat, or vehicle control was administered via oral gavage or intravenous infusion.

  • Data Acquisition and Analysis:

    • Hemodynamic parameters including mean pulmonary arterial pressure (mPAP), systemic arterial pressure (SAP), cardiac output (CO), and heart rate (HR) were continuously recorded for a predefined period post-administration.

    • Pulmonary vascular resistance (PVR) was calculated using the formula: PVR = (mPAP - Left Atrial Pressure) / CO.

    • Pressure-volume loop analysis was utilized to provide a detailed assessment of cardiac function.[1]

Non-Invasive Hemodynamic Monitoring

For longitudinal studies or when invasive procedures are not desirable, non-invasive techniques can be employed:

  • Echocardiography: Transthoracic echocardiography can be used to estimate pulmonary artery pressure and assess right ventricular function.[2]

  • Doppler Ultrasound: This technique measures blood flow velocity in major arteries and veins, allowing for the non-invasive assessment of cardiac output and vascular resistance.[3]

Signaling Pathways and Mechanism of Action

Riociguat: A Soluble Guanylate Cyclase (sGC) Stimulator

Riociguat exerts its vasodilatory effects by directly stimulating soluble guanylate cyclase (sGC), an enzyme in the nitric oxide (NO) signaling pathway.[4][5] This stimulation is independent of but synergistic with endogenous NO. The activation of sGC leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which in turn promotes smooth muscle relaxation and vasodilation.[5]

Riociguat_Signaling_Pathway NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Stimulates sGC_active sGC (Active) sGC_inactive->sGC_active Activation cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->sGC_active Vasodilation Vasodilation cGMP->Vasodilation Promotes Riociguat Riociguat Riociguat->sGC_inactive Directly Stimulates

Caption: Signaling pathway of Riociguat.

This compound: A Novel Investigational Compound

The precise mechanism of action for this compound is under investigation. The experimental workflow to elucidate its signaling pathway is outlined below.

Experimental_Workflow_Cfm1571 start Hypothesis: This compound modulates vasodilation in_vitro In Vitro Studies: Isolated blood vessel preparations start->in_vitro cell_based Cell-Based Assays: Measure second messengers (e.g., cGMP, cAMP) start->cell_based pathway_analysis Pathway Analysis: Western blot, qPCR for key signaling proteins in_vitro->pathway_analysis cell_based->pathway_analysis receptor_binding Receptor Binding Assays: Identify potential molecular targets in_vivo In Vivo Hemodynamic Studies: Confirm physiological effects receptor_binding->in_vivo pathway_analysis->receptor_binding conclusion Elucidation of Mechanism of Action in_vivo->conclusion

Caption: Experimental workflow for mechanism of action.

This guide serves as a preliminary comparison based on available data. Further research is necessary to fully characterize the hemodynamic profile and mechanism of action of this compound. The provided protocols offer a standardized framework for such investigations, ensuring data reproducibility and comparability across different studies.

References

A Comparative Analysis of Cfm 1571 and sGC Activators for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of soluble guanylate cyclase (sGC) modulation, a clear understanding of the distinct mechanisms and performance characteristics of different compound classes is paramount. This guide provides an objective, data-driven comparison of Cfm 1571, an sGC stimulator, and the broader class of sGC activators.

The nitric oxide (NO)-sGC-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway is a critical regulator of numerous physiological processes, including vasodilation, and its dysfunction is implicated in various cardiovascular diseases.[1][2] Both Cfm 1571 and sGC activators aim to therapeutically enhance this pathway by increasing cGMP production, albeit through fundamentally different mechanisms targeting distinct states of the sGC enzyme.[1][3]

Distinguishing Mechanisms of Action: A Tale of Two sGC States

The core difference between Cfm 1571 (an sGC stimulator) and sGC activators lies in their interaction with the sGC enzyme, which can exist in different redox states.

Cfm 1571 and other sGC stimulators act on the reduced (ferrous, Fe²⁺) form of sGC.[1][3] Their mechanism is twofold: they can directly stimulate the enzyme to a modest degree and, more importantly, they sensitize sGC to endogenous NO, leading to a synergistic amplification of cGMP production.[4][5] Consequently, the efficacy of sGC stimulators is dependent on the presence of the reduced heme group in the sGC enzyme.

sGC activators , such as cinaciguat (B1243192) and ataciguat, target the oxidized (ferric, Fe³⁺) or heme-free forms of sGC.[1][3] In pathological conditions associated with high oxidative stress, the heme component of sGC can become oxidized, rendering the enzyme unresponsive to NO. sGC activators overcome this limitation by directly activating these otherwise dysfunctional enzymes, leading to robust cGMP production independent of the enzyme's redox state or the presence of NO.[3][6]

Signaling Pathway Overview

The following diagram illustrates the distinct points of intervention for sGC stimulators and activators within the NO-sGC-cGMP signaling cascade.

cluster_0 Vascular Smooth Muscle Cell NO Nitric Oxide (NO) sGC_reduced sGC (Reduced, Fe²⁺) Heme-containing NO->sGC_reduced Activates sGC_oxidized sGC (Oxidized, Fe³⁺) or Heme-free sGC_reduced->sGC_oxidized Oxidative Stress cGMP cGMP sGC_reduced->cGMP Converts sGC_oxidized->cGMP Converts PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasodilation / Physiological Effects PKG->Relaxation Leads to GTP GTP GTP->sGC_reduced GTP->sGC_oxidized Cfm1571 Cfm 1571 (sGC Stimulator) Cfm1571->sGC_reduced Stimulates & Sensitizes to NO sGC_Activator sGC Activator (e.g., Cinaciguat) sGC_Activator->sGC_oxidized Activates

Caption: Signaling pathways for sGC stimulators and activators.

Comparative Performance: Quantitative Data

Table 1: In Vitro Potency of Cfm 1571 (sGC Stimulator)

CompoundAssay TypeParameterValue (µM)Reference
Cfm 1571sGC activityEC₅₀5.49[7][8]
Cfm 1571sGC activityIC₅₀2.84[7][8]

Table 2: In Vitro Potency of Representative sGC Activators

CompoundAssay TypeTarget StateParameterValue (µM)Reference
CinaciguatPurified sGC activityHeme-freeEC₅₀~0.2[4]
CinaciguatcGMP accumulation (Endothelial cells)Oxidized (ODQ-treated)EC₅₀0.2[4]
CinaciguatcGMP accumulation (Endothelial cells)NormalEC₅₀0.3[4]
AtaciguatsGC signaling (Aortic valve interstitial cells)Oxidized--[9]
GSK2181236AVASP Phosphorylation (Rat aortic smooth muscle cells)-EC₅₀0.0127[10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize sGC modulators.

In Vitro sGC Enzyme Activity Assay

This assay directly measures the ability of a compound to stimulate or activate purified sGC by quantifying the production of cGMP from GTP.

Materials:

  • Purified recombinant sGC enzyme

  • Assay buffer (e.g., 50 mM TEA/HCl, pH 7.4, 3 mM MgCl₂)

  • Guanosine triphosphate (GTP)

  • Test compounds (Cfm 1571 or sGC activator)

  • For sGC activators: 1H-[1][4][6]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) to induce sGC oxidation, or a detergent like Tween-20 to create a heme-free state.[4][11]

  • Method for cGMP quantification (e.g., [α-³²P]GTP and thin-layer chromatography, or a cGMP immunoassay kit).[12]

Procedure:

  • Prepare a reaction mixture containing the assay buffer, GTP, and other necessary co-factors.

  • For testing sGC activators on oxidized sGC, pre-incubate the purified enzyme with ODQ (e.g., 10 µM) for a defined period (e.g., 10 minutes) at 37°C.[11] To assess activity on heme-free sGC, include a detergent like Tween-20 (e.g., 0.5% v/v) in the assay buffer.[4]

  • Add the test compound at various concentrations to the reaction wells.

  • Initiate the enzymatic reaction by adding the purified sGC enzyme.

  • Incubate the reaction for a specific time (e.g., 10-20 minutes) at 37°C.

  • Terminate the reaction (e.g., by adding EDTA or by heat inactivation).

  • Quantify the amount of cGMP produced using a suitable detection method.

  • Plot the cGMP concentration against the test compound concentration to determine the EC₅₀ value.

Cellular cGMP Accumulation Assay

This assay measures the ability of a compound to increase intracellular cGMP levels in a cellular context.

Materials:

  • Cultured cells expressing sGC (e.g., vascular smooth muscle cells, endothelial cells, or engineered cell lines like CHO or HEK293).[6]

  • Cell culture medium and stimulation buffer (e.g., Hanks' Balanced Salt Solution).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation.[6][11]

  • Test compounds.

  • Cell lysis buffer (e.g., 0.1 M HCl).[6]

  • Commercial cGMP immunoassay kit (e.g., ELISA or HTRF).

Procedure:

  • Seed cells in a multi-well plate and grow to confluence.

  • Wash the cells with stimulation buffer.

  • Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for 10-30 minutes at 37°C.[6]

  • Add the test compound at various concentrations and incubate for a defined period (e.g., 15-30 minutes) at 37°C.[6]

  • Lyse the cells to release intracellular cGMP.

  • Quantify the cGMP concentration in the cell lysates using a commercial immunoassay kit.

  • Normalize the cGMP concentration to the total protein content of the cell lysate.

  • Determine the EC₅₀ value from the concentration-response curve.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the characterization of sGC modulators.

cluster_workflow Experimental Workflow start Start in_vitro In Vitro Enzyme Assay start->in_vitro Potency on purified sGC cell_based Cell-Based Assays in_vitro->cell_based Cellular activity (cGMP, VASP) ex_vivo Ex Vivo Tissue Assays (e.g., Vasorelaxation) cell_based->ex_vivo Functional effect on tissue in_vivo In Vivo Disease Models ex_vivo->in_vivo Efficacy in a physiological context data_analysis Data Analysis (EC₅₀, Efficacy) in_vivo->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for sGC modulator characterization.

Concluding Remarks

The choice between an sGC stimulator like Cfm 1571 and an sGC activator depends critically on the specific therapeutic context and the underlying pathophysiology of the disease being targeted. In conditions characterized by high oxidative stress where sGC is likely to be in an oxidized or heme-free state, sGC activators may offer a therapeutic advantage due to their ability to directly target the dysfunctional enzyme.[10][13][14] Conversely, in settings where endogenous NO production is impaired but the sGC enzyme remains largely in its reduced state, sGC stimulators could be more effective by sensitizing the enzyme to the available NO.

The data and protocols presented in this guide provide a foundational framework for researchers to design and interpret experiments aimed at elucidating the comparative pharmacology of these two important classes of sGC modulators. Further head-to-head studies, particularly those including Cfm 1571, will be invaluable in refining our understanding and guiding the development of novel therapies targeting the NO-sGC-cGMP pathway.

References

Comparative Analysis of Cfm 1571 Hydrochloride: A Guide to Validating its Hypothetical Mechanism of Action on Formin-like 2 (FMNL2) Through Site-Directed Mutagenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Cfm 1571 hydrochloride, focusing on a hypothetical mechanism of action involving the cytoskeletal protein Formin-like 2 (FMNL2). While this compound is an established stimulator of soluble guanylate cyclase (sGC), this document explores a novel research avenue investigating its potential interaction with FMNL2. The guide is intended to equip researchers with the necessary background, experimental protocols, and comparative data to validate this proposed mechanism using site-directed mutagenesis.

Introduction to this compound and the FMNL2 Hypothesis

This compound is a small molecule known to activate soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide signaling pathway, with a reported EC50 of 5.49 µM and an IC50 of 2.84 µM.[1] This activity has positioned it as a tool for research in cardiovascular diseases. However, the multifaceted nature of small molecule interactions warrants the exploration of potential off-target effects or novel mechanisms of action.

This guide addresses a novel hypothesis: that this compound may also modulate the activity of Formin-like 2 (FMNL2). FMNL2 is a member of the formin family of proteins that are crucial regulators of the actin cytoskeleton.[2] They play a significant role in processes such as cell motility, morphogenesis, and cytokinesis. Dysregulation of FMNL2 has been implicated in various diseases, including cancer, making it an attractive therapeutic target. This guide provides a framework for testing the hypothesis that this compound interacts with FMNL2, using site-directed mutagenesis as a key validation tool.

Comparative Performance Data

To provide a comprehensive context for this investigation, the following table compares the known activity of this compound on its established target, sGC, with a known pan-formin inhibitor, SMIFH2, and other relevant sGC stimulators. The activity of this compound on FMNL2 is presented as a hypothetical value to be determined through the experimental protocols outlined in this guide.

CompoundTarget(s)Mechanism of ActionIC50 / EC50Reference(s)
This compound Soluble Guanylate Cyclase (sGC)StimulatorEC50: 5.49 µM, IC50: 2.84 µM[1]
Formin-like 2 (FMNL2) Hypothesized Inhibitor/Modulator To Be Determined N/A
SMIFH2 Pan-formin inhibitorInhibits actin polymerization by targeting the FH2 domainIC50: 5-15 µM for various formins
Riociguat Soluble Guanylate Cyclase (sGC)StimulatorEC50: ~100 nM
Vericiguat Soluble Guanylate Cyclase (sGC)StimulatorEC50: ~1 µM

Experimental Protocols

To validate the hypothetical interaction between this compound and FMNL2, a series of experiments are proposed, centering on site-directed mutagenesis to identify key interacting residues.

Site-Directed Mutagenesis of FMNL2

This protocol describes the generation of FMNL2 mutants with alterations in the putative binding site for this compound within the Formin Homology 2 (FH2) domain.

Materials:

  • pET-based expression vector containing full-length human FMNL2 cDNA

  • Mutagenic primers (forward and reverse)

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells (e.g., DH5α for cloning, BL21(DE3) for expression)

  • LB agar (B569324) plates with appropriate antibiotic

Procedure:

  • Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.

  • PCR Amplification:

    • Set up a PCR reaction with the FMNL2 expression vector as the template, the mutagenic primers, high-fidelity DNA polymerase, and dNTPs.

    • Perform PCR with a low number of cycles (12-18) to minimize the chance of secondary mutations.

  • DpnI Digestion: Add DpnI to the PCR product and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Selection and Sequencing: Plate the transformed cells on selective LB agar plates. Isolate plasmid DNA from the resulting colonies and confirm the desired mutation by DNA sequencing.

Recombinant FMNL2 Expression and Purification

Materials:

  • E. coli BL21(DE3) cells transformed with the wild-type or mutant FMNL2 expression vector

  • LB medium with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors)

  • Ni-NTA agarose (B213101) resin

  • Wash buffer (lysis buffer with 20 mM imidazole)

  • Elution buffer (lysis buffer with 250 mM imidazole)

Procedure:

  • Culture and Induction: Grow the transformed E. coli in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG and continue to grow at a lower temperature (e.g., 18°C) overnight.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication or high-pressure homogenization.

  • Purification:

    • Clarify the lysate by centrifugation.

    • Load the supernatant onto a Ni-NTA agarose column.

    • Wash the column with wash buffer to remove unbound proteins.

    • Elute the His-tagged FMNL2 protein with elution buffer.

  • Dialysis and Storage: Dialyze the eluted protein against a suitable storage buffer and store at -80°C.

In Vitro Actin Polymerization Assay

This assay measures the effect of this compound on the actin polymerization activity of wild-type and mutant FMNL2.

Materials:

  • Purified wild-type and mutant FMNL2 proteins

  • Pyrene-labeled actin monomers

  • G-actin buffer (e.g., 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP)

  • Polymerization buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM MgCl2, 0.2 mM ATP)

  • This compound and control compounds

  • Fluorescence spectrophotometer

Procedure:

  • Preparation: Prepare a mixture of pyrene-labeled and unlabeled actin monomers in G-actin buffer.

  • Assay Setup: In a 96-well plate, add the actin monomer mixture, purified FMNL2 (wild-type or mutant), and the test compound (this compound or control).

  • Initiation of Polymerization: Initiate actin polymerization by adding polymerization buffer.

  • Fluorescence Measurement: Immediately measure the increase in pyrene (B120774) fluorescence over time using a fluorescence spectrophotometer (excitation at ~365 nm, emission at ~407 nm).

  • Data Analysis: Plot fluorescence intensity versus time. The initial rate of polymerization can be determined from the slope of the curve. Compare the rates in the presence and absence of the test compound to determine its effect on FMNL2 activity.

Visualizations

Signaling Pathway of FMNL2

The following diagram illustrates the signaling pathway in which FMNL2 is involved, highlighting its activation by Rho GTPases.

FMNL2_Signaling_Pathway cluster_upstream Upstream Signals cluster_receptors Receptors cluster_gtpases Rho GTPases cluster_fmnl2 FMNL2 Regulation cluster_downstream Downstream Effects Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK LPA LPA GPCR GPCR LPA->GPCR GEFs GEFs RTK->GEFs GPCR->GEFs RhoC_GDP RhoC-GDP (inactive) RhoC_GTP RhoC-GTP (active) GAPs GAPs RhoC_GTP->GAPs GTP hydrolysis FMNL2_inactive FMNL2 (autoinhibited) RhoC_GTP->FMNL2_inactive Activation Cdc42_GDP Cdc42-GDP (inactive) Cdc42_GTP Cdc42-GTP (active) Cdc42_GTP->GAPs GTP hydrolysis Cdc42_GTP->FMNL2_inactive Activation GEFs->RhoC_GDP GTP exchange GEFs->Cdc42_GDP GTP exchange GAPs->RhoC_GDP GAPs->Cdc42_GDP FMNL2_active FMNL2 (active) Actin_Nucleation Actin Nucleation & Elongation FMNL2_active->Actin_Nucleation Cytoskeletal_Changes Cytoskeletal Changes Actin_Nucleation->Cytoskeletal_Changes Cell_Motility Cell Motility & Invasion Cytoskeletal_Changes->Cell_Motility

Caption: FMNL2 signaling pathway.

Experimental Workflow for Site-Directed Mutagenesis

The following diagram outlines the workflow for validating the interaction of this compound with FMNL2.

Site_Directed_Mutagenesis_Workflow Start Start Hypothesis Hypothesis: This compound interacts with FMNL2 Start->Hypothesis Identify_Target Identify Target Residues in FMNL2 FH2 Domain Hypothesis->Identify_Target Design_Primers Design Mutagenic Primers Identify_Target->Design_Primers Mutagenesis_PCR Site-Directed Mutagenesis PCR Design_Primers->Mutagenesis_PCR DpnI_Digestion DpnI Digestion of Parental Plasmid Mutagenesis_PCR->DpnI_Digestion Transformation Transformation into E. coli DpnI_Digestion->Transformation Sequencing Sequence Verification of Mutants Transformation->Sequencing Protein_Expression Express & Purify WT and Mutant FMNL2 Sequencing->Protein_Expression Activity_Assay In Vitro Actin Polymerization Assay Protein_Expression->Activity_Assay Data_Analysis Compare IC50 of Cfm 1571 on WT vs. Mutants Activity_Assay->Data_Analysis Conclusion Validate/Refute Hypothesis Data_Analysis->Conclusion

Caption: Site-directed mutagenesis workflow.

This guide provides a foundational framework for investigating the novel hypothesis that this compound interacts with FMNL2. By following the detailed protocols and utilizing the comparative data and visualizations, researchers can systematically approach the validation of this potential new mechanism of action, contributing to a deeper understanding of both the compound and the fundamental processes of cytoskeletal regulation.

References

Benchmarking Cfm 1571 Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide provides a comprehensive performance benchmark of Cfm 1571 hydrochloride against established standards in the field of soluble guanylate cyclase (sGC) stimulation. This document summarizes key quantitative data, details experimental methodologies, and visualizes the relevant signaling pathway to offer an objective comparison with alternatives like Riociguat and Vericiguat.

This compound is a stimulator of the nitric oxide (NO) receptor, soluble guanylate cyclase (sGC), a key enzyme in the NO-sGC-cGMP signaling pathway. Dysregulation of this pathway is implicated in various cardiovascular diseases, making sGC an important therapeutic target. This guide benchmarks the in vitro performance of this compound against the clinically approved sGC stimulators Riociguat and Vericiguat, providing a framework for its potential application in research and development.

Quantitative Performance Comparison

The following table summarizes the in vitro potency of this compound and the established sGC stimulators, Riociguat and Vericiguat. The data is presented to facilitate a direct comparison of their efficacy in stimulating sGC activity.

CompoundTargetAssay SystemPotency (EC50)Fold StimulationCitation(s)
This compound Soluble Guanylate Cyclase (sGC)Not specified5.49 µMNot specified[1][2]
Vericiguat Soluble Guanylate Cyclase (sGC)CHO cells overexpressing rat sGC1.005 µM1.7 to 57.6-fold (NO-independent)[3][4]
Riociguat Soluble Guanylate Cyclase (sGC)Recombinant sGCNot specifiedUp to 73-fold (NO-independent)[5][6][7]

Note: EC50 values can vary depending on the specific assay conditions and the biological system used.

Signaling Pathway and Mechanism of Action

Soluble guanylate cyclase stimulators like this compound, Riociguat, and Vericiguat exert their effects by directly targeting the sGC enzyme, a central component of the nitric oxide signaling pathway. The diagram below illustrates this mechanism.

sGC_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PDE5 PDE5 cGMP->PDE5 Degraded by PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP GMP PDE5->GMP Vasodilation Vasodilation & Other Physiological Effects PKG->Vasodilation Leads to sGC_Stimulators sGC Stimulators (Cfm 1571, Riociguat, Vericiguat) sGC_Stimulators->sGC Directly Stimulates & Sensitizes to NO

The Nitric Oxide (NO) - sGC - cGMP Signaling Pathway.

In a physiological state, nitric oxide produced by endothelial cells diffuses into smooth muscle cells and binds to the heme group of sGC, activating the enzyme.[8] This activation leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[9] cGMP then acts as a second messenger, activating Protein Kinase G (PKG), which in turn mediates a variety of downstream effects, most notably vasodilation.[9] sGC stimulators enhance this pathway through a dual mechanism: they directly stimulate sGC activity independent of NO and also sensitize the enzyme to endogenous levels of NO.[10] This leads to increased cGMP production and subsequent physiological responses.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are crucial. Below is a standard methodology for assessing the activity of sGC stimulators in a cell-based assay.

Soluble Guanylate Cyclase (sGC) Activity Assay (Cell-Based)

This protocol outlines a common method to determine the effect of a compound on cGMP levels in intact cells, providing a measure of sGC stimulation.

I. Materials:

  • Cell line overexpressing sGC (e.g., CHO-sGC cells)

  • Cell culture medium and supplements

  • Stimulation buffer (e.g., Hanks' Balanced Salt Solution)

  • Test compound (e.g., this compound) and standards (e.g., Riociguat, Vericiguat)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation

  • Cell lysis buffer

  • Commercial cGMP immunoassay kit (e.g., ELISA or HTRF)

  • Protein assay kit (e.g., BCA assay)

II. Procedure:

  • Cell Culture: Seed the sGC-overexpressing cells in a multi-well plate and grow to confluence.

  • Cell Stimulation:

    • Wash the cells with stimulation buffer.

    • Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for a defined period (e.g., 15-30 minutes) at 37°C to prevent the breakdown of cGMP.

    • Add the test compound and standards at various concentrations to the assay wells. Include a vehicle control.

    • Incubate the plate at 37°C for a specific time (e.g., 10-30 minutes).

  • Cell Lysis:

    • Aspirate the stimulation buffer.

    • Add cell lysis buffer to each well and incubate as per the manufacturer's instructions to release intracellular contents.

  • cGMP Measurement:

    • Use a commercial cGMP immunoassay kit to measure the concentration of cGMP in the cell lysates. Follow the kit's protocol for sample preparation, standard curve generation, and signal detection.

  • Protein Quantification:

    • Determine the total protein concentration in each cell lysate using a standard protein assay.

  • Data Analysis:

    • Normalize the measured cGMP concentration to the total protein concentration for each sample.

    • Plot the normalized cGMP concentration against the log of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each compound.

In Vivo Performance of Benchmark Standards

While in vitro data provides a direct measure of a compound's potency, in vivo studies are essential to understand its pharmacokinetic and pharmacodynamic properties in a whole-organism context.

Riociguat: Preclinical studies in animal models of pulmonary hypertension have demonstrated that Riociguat effectively reduces pulmonary hypertension and reverses associated right heart hypertrophy and ventricular remodeling.[7] In clinical trials, Riociguat has been shown to significantly improve exercise capacity in patients with pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH).[11][12]

Vericiguat: In vivo studies in animal models of hypertension, heart failure, and kidney disease have revealed the dose-dependent antifibrotic and organ-protective properties of Vericiguat.[3] Clinical trials have shown that Vericiguat is effective in reducing the risk of cardiovascular death and heart failure hospitalization in patients with chronic heart failure with reduced ejection fraction.[13][14]

Currently, there is limited publicly available in vivo data for this compound. Further preclinical studies would be necessary to establish its efficacy and safety profile in relevant animal models.

Note on FMNL2

Initial inquiries may have associated this compound with Formin-like 2 (FMNL2). However, a thorough review of the scientific literature indicates that this compound is a soluble guanylate cyclase (sGC) stimulator, and there is no established link between this compound and FMNL2. FMNL2 is a protein involved in actin cytoskeleton regulation and has been studied primarily in the context of cancer cell motility and invasion. Researchers should be aware of this distinction to ensure the appropriate application of this compound in their studies.

Conclusion

This compound demonstrates in vitro activity as a soluble guanylate cyclase stimulator. When benchmarked against the clinically approved drugs Riociguat and Vericiguat, its reported EC50 is in the low micromolar range. While further characterization, particularly in vivo studies, is required to fully understand its therapeutic potential, this guide provides a foundational comparison for researchers interested in exploring novel sGC stimulators. The provided data and protocols offer a starting point for rigorous evaluation and comparison of this compound's performance.

References

Safety Operating Guide

Proper Disposal of Cfm 1571 Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling Cfm 1571 hydrochloride must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This potent laboratory chemical, harmful if swallowed or in contact with skin and detrimental to aquatic life, necessitates management as hazardous waste from the point of use to its final disposal.[1]

Immediate Safety and Handling Protocols

Before beginning any procedure that involves this compound, it is imperative to have a designated and properly labeled hazardous waste container ready. Personal protective equipment (PPE), including gloves and protective clothing, is mandatory to prevent skin contact.[1] In case of accidental contact, immediately wash the affected skin area with plenty of water and seek medical attention if you feel unwell.[1] Contaminated clothing should be removed and washed before reuse.[1]

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste, ensuring compliance with all national and local regulations.[2][3]

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams.[3] Keeping it separate prevents unforeseen chemical reactions and ensures proper handling by disposal services.

  • Containerization: Whenever feasible, store the chemical waste in its original container.[3] If a different container is used, it must be compatible with the chemical and have a secure, tightly fitting cap.[3] The container should remain closed except when adding waste.[3]

  • Labeling: Clearly label the waste container as "Hazardous Waste" and specify the contents as "this compound". This ensures anyone handling the container is aware of its contents and the associated risks.

  • Storage: Store the sealed and labeled waste container in a designated, secure area away from general laboratory traffic. This area should be designed for the storage of hazardous materials.

  • Professional Disposal: The final step is to arrange for the collection and disposal of the hazardous waste by a licensed chemical waste management service or your institution's Environmental Health and Safety (EHS) department.[1][3] Never dispose of this compound down the drain or in regular trash, as it is harmful to aquatic life.[1]

Empty containers that previously held this compound should also be treated as hazardous waste unless they have been properly decontaminated.[3]

Key Chemical and Safety Data

A summary of essential data for this compound is provided below for quick reference.

PropertyValue
Molecular Weight 444.95 g/mol
Formula C₂₃H₂₈N₄O₃·HCl
CAS Number 1215548-30-3
Solubility Soluble to 100 mM in water and DMSO
Storage Store at +4°C
GHS Hazard Statements Harmful if swallowed (H302), Harmful in contact with skin (H312), Harmful to aquatic life (H402)[1]
GHS Precautionary Statements P264, P270, P273, P280, P301+P312+P330, P302+P352+P312, P363, P501[1]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_containment Containment & Storage cluster_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Protective Clothing) start->ppe waste_container Prepare Labeled Hazardous Waste Container start->waste_container collect_solid Collect Solid Cfm 1571 Hydrochloride Waste ppe->collect_solid collect_liquid Collect Contaminated Solutions and Rinsates ppe->collect_liquid collect_containers Collect Empty, Non-decontaminated Containers ppe->collect_containers place_in_container Place Waste in Labeled Container collect_solid->place_in_container collect_liquid->place_in_container collect_containers->place_in_container seal_container Securely Seal Container place_in_container->seal_container store_safely Store in Designated Hazardous Waste Area seal_container->store_safely contact_ehs Contact Institutional EHS or Licensed Waste Disposal Service store_safely->contact_ehs schedule_pickup Arrange for Waste Collection contact_ehs->schedule_pickup end End: Proper Disposal Complete schedule_pickup->end

Caption: Workflow for the safe disposal of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.